1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-benzyl-2-methylsulfanylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-17-12-13-7-10(11(15)16)14(12)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYNFRZAKQERPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383706 | |
| Record name | 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403479-30-1 | |
| Record name | 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
Introduction
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The specific derivative, 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, represents a sophisticated scaffold with potential applications in drug discovery, particularly as a building block for more complex molecules. Its unique substitution pattern—a benzyl group at the N-1 position for lipophilicity, a methylsulfanyl group at C-2 which can be a key pharmacophoric element or a synthetic handle for further modification, and a carboxylic acid at C-5 for polar interactions or amide coupling—makes it a valuable target for synthetic chemists.
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the chosen synthetic strategy, details the underlying reaction mechanisms, and presents self-validating protocols for each critical transformation.
Retrosynthetic Analysis and Strategic Rationale
A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway beginning with a commercially available or readily synthesized precursor. The chosen strategy focuses on a sequential functionalization of a pre-formed imidazole ring, which offers a high degree of control and predictability.
The key disconnections are made at the N-benzyl, S-methyl, and the carboxylic acid functional groups, leading to the identification of a pivotal starting material: Ethyl 2-mercapto-1H-imidazole-5-carboxylate . This precursor is advantageous as it already contains the imidazole core with the required functionalities at positions 2 and 5, albeit in a protected or precursor form (thiol and ethyl ester, respectively).
The forward synthesis, therefore, is designed as a three-step sequence:
-
N-Benzylation: Selective alkylation of the N-1 position of the imidazole ring with benzyl bromide.
-
S-Methylation: Alkylation of the sulfur atom of the 2-mercapto group with a methylating agent.
-
Ester Hydrolysis: Conversion of the ethyl ester at the C-5 position to the final carboxylic acid.
This sequence is strategically chosen to prevent unwanted side reactions. For instance, performing the N-benzylation before S-methylation ensures that the more nucleophilic nitrogen of the imidazole ring is protected, thus favoring the desired S-alkylation in the subsequent step. The ester hydrolysis is performed last as the carboxylic acid moiety could interfere with the preceding alkylation steps by acting as a base or a competing nucleophile.
Synthetic Workflow Diagram
The overall synthetic pathway is illustrated in the following diagram:
Caption: A three-step synthetic route to the target compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of Ethyl 1-benzyl-2-mercapto-1H-imidazole-5-carboxylate (N-Benzylation)
This initial step involves the selective N-alkylation of the imidazole ring. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the deprotonated imidazole nitrogen acts as the nucleophile.[2]
Mechanistic Rationale
The imidazole ring possesses two nitrogen atoms. In an unsymmetrical imidazole, the choice of which nitrogen gets alkylated is influenced by electronic and steric factors. In this case, a base is used to deprotonate the imidazole, forming an imidazolate anion which is a potent nucleophile. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.[2]
Caption: Mechanism of N-benzylation of the imidazole.
Experimental Protocol
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 2-mercapto-1H-imidazole-5-carboxylate | 1.0 | 186.22 | 1.86 g |
| Benzyl bromide | 1.1 | 171.04 | 1.3 mL |
| Anhydrous Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | 2.07 g |
| Anhydrous Acetonitrile (CH₃CN) | - | - | 40 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-mercapto-1H-imidazole-5-carboxylate (1.86 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Add anhydrous acetonitrile (40 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.3 mL, 11 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield ethyl 1-benzyl-2-mercapto-1H-imidazole-5-carboxylate as a solid.
Step 2: Synthesis of Ethyl 1-benzyl-2-(methylthio)-1H-imidazole-5-carboxylate (S-Methylation)
This step involves the selective methylation of the thiol group. The 2-mercaptoimidazole exists in tautomeric equilibrium with its thione form. A base is used to deprotonate the thiol, forming a thiolate anion which is a strong nucleophile.
Mechanistic Rationale
The S-alkylation of a 2-mercaptoimidazole proceeds via an SN2 reaction.[3] The thiolate anion, being a soft nucleophile, readily attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), displacing the iodide leaving group.
Caption: Mechanism of S-methylation of the 2-mercapto group.
Experimental Protocol
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 1-benzyl-2-mercapto-1H-imidazole-5-carboxylate | 1.0 | 276.35 | 2.76 g |
| Sodium Hydride (NaH, 60% dispersion in oil) | 1.2 | 24.00 | 0.48 g |
| Methyl Iodide (CH₃I) | 1.2 | 141.94 | 0.83 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (0.48 g, 12 mmol) in anhydrous THF (20 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve ethyl 1-benzyl-2-mercapto-1H-imidazole-5-carboxylate (2.76 g, 10 mmol) in anhydrous THF (30 mL) and add it dropwise to the NaH suspension over 20 minutes.
-
Stir the mixture at 0°C for 30 minutes after the addition is complete.
-
Add methyl iodide (0.83 mL, 12 mmol) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane gradient) to afford ethyl 1-benzyl-2-(methylthio)-1H-imidazole-5-carboxylate.
Step 3: Synthesis of this compound (Ester Hydrolysis)
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.[4]
Mechanistic Rationale
The basic hydrolysis of esters is an irreversible process that proceeds through a nucleophilic acyl substitution mechanism.[4][5] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[4]
Caption: Mechanism of base-catalyzed ester hydrolysis.
Experimental Protocol
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 1-benzyl-2-(methylthio)-1H-imidazole-5-carboxylate | 1.0 | 290.37 | 2.90 g |
| Sodium Hydroxide (NaOH) | 3.0 | 40.00 | 1.20 g |
| Ethanol (EtOH) | - | - | 30 mL |
| Water (H₂O) | - | - | 10 mL |
| 2M Hydrochloric Acid (HCl) | - | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 1-benzyl-2-(methylthio)-1H-imidazole-5-carboxylate (2.90 g, 10 mmol) in ethanol (30 mL).
-
Add a solution of sodium hydroxide (1.20 g, 30 mmol) in water (10 mL).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the dropwise addition of 2M HCl. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Conclusion
The synthesis of this compound has been successfully designed and detailed in a robust, three-step sequence starting from ethyl 2-mercapto-1H-imidazole-5-carboxylate. Each step—N-benzylation, S-methylation, and ester hydrolysis—has been presented with a detailed, practical protocol and a discussion of the underlying chemical principles. This guide is intended to provide researchers, scientists, and drug development professionals with a reliable and understandable pathway to this valuable chemical entity, thereby facilitating its use in further research and development endeavors.
References
- Google Patents. (2013). Process for the preparation of 4-(1-hydroxy-1-methylethyl)
-
Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]
-
Nikitina, P. A., et al. (2023). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave Online. [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives. ResearchGate. [Link]
-
Poojary, B., et al. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. [Link]
-
Hoffman, J. L. (1991). Sequential methylation of 2-mercaptoethanol to the dimethyl sulfonium ion, 2-(dimethylthio)ethanol, in vivo and in vitro. PubMed. [Link]
-
Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]
-
Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]
-
Shimizu, M., et al. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, Vol. 81, No. 2. [Link]
-
Ashenhurst, J. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Master Organic Chemistry. [Link]
-
BYJU'S. (n.d.). Ester Hydrolysis with H2SO4. [Link]
-
LibreTexts Chemistry. (2020). 6.8: Hydrolysis of Esters. [Link]
-
Bhat, M., & Poojary, B. (2017). Figure 2 from One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Semantic Scholar. [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
-
Bhatnagar, A., et al. (2014). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent.[1][2] These intrinsic characteristics govern a molecule's behavior from initial formulation to its ultimate interaction with biological systems, influencing critical parameters such as absorption, distribution, metabolism, excretion, and toxicity (ADMET).[3] This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical research. The imidazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs and bioactive molecules, exhibiting a wide range of therapeutic activities.[4][5][6][7]
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the characterization of this and similar compounds. We will delve into the structural attributes, predicted physicochemical parameters, and detailed experimental protocols for their determination. Furthermore, we will explore the potential biological relevance of this molecular scaffold, particularly in the context of G-protein coupled receptor (GPCR) modulation, based on the activity of structurally related analogs.
Molecular Structure and Identification
A foundational understanding of a molecule begins with its structure and unambiguous identification.
Structure:
Figure 1: Chemical structure of this compound.
Identifiers:
| Identifier | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 403479-30-1 | [8][9] |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [8] |
| Molecular Weight | 248.3 g/mol | [8] |
| InChIKey | IZYNFRZAKQERPQ-UHFFFAOYSA-N | [8] |
| SMILES | CSC1=NC=C(N1CC1=CC=CC=C1)C(O)=O | [8] |
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Rationale |
| Melting Point (°C) | 180-220 | Based on structurally similar imidazole carboxylic acids. The presence of both hydrogen bond donors and acceptors, along with the rigid aromatic core, suggests a relatively high melting point. |
| Boiling Point (°C) | > 400 (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition before boiling at atmospheric pressure. |
| Aqueous Solubility | Low to moderate | The carboxylic acid group enhances water solubility, but the benzyl and methylsulfanyl groups contribute to lipophilicity. Solubility is expected to be pH-dependent. |
| pKa (acidic) | 3.5 - 4.5 | The carboxylic acid group is the primary acidic center. The electron-withdrawing nature of the imidazole ring will likely lower the pKa compared to a simple benzoic acid. Computational methods like DFT can provide more precise estimates.[3][10] |
| pKa (basic) | 5.0 - 6.0 | The imidazole ring possesses a basic nitrogen atom. The exact pKa will be influenced by the substituents.[11] |
| logP | 2.0 - 3.0 | The octanol-water partition coefficient is a measure of lipophilicity. The benzyl group is a major contributor to a positive logP value. Various computational methods are available for prediction.[12][13][14][15] |
Experimental Protocols for Physicochemical Characterization
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on established techniques for small molecule characterization.
Synthesis and Purification
The synthesis of the title compound can be approached through a multi-step process, likely involving the formation of the imidazole ring followed by functional group modifications. A plausible synthetic route, adapted from the synthesis of similar imidazole-5-carboxylic acid derivatives, is a one-pot reaction.[16]
Protocol: One-Pot Synthesis of this compound
Figure 2: Proposed synthetic workflow for this compound.
Detailed Methodology:
-
Step 1: Imidazole Ring Formation.
-
To a solution of benzylamine and glyoxylic acid in a mixture of ethanol and water, add potassium thiocyanate.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the precipitated intermediate, 2-thioxo-1-benzyl-imidazolidine-4-carboxylic acid, by filtration.
-
-
Step 2: Methylation and Oxidation.
-
Suspend the intermediate in a suitable solvent such as acetone or DMF.
-
Add a base (e.g., potassium carbonate) followed by the dropwise addition of methyl iodide. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove inorganic salts.
-
To the filtrate, add a mild oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) and stir at room temperature.
-
Monitor the oxidation by TLC until the formation of the desired product is complete.
-
-
Step 3: Purification.
-
Quench the reaction and perform an aqueous work-up.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
-
Characterization.
-
Confirm the structure and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
-
-
Determination of Physicochemical Properties
Melting Point:
-
Protocol: The melting point can be determined using a standard melting point apparatus. A small amount of the purified, dry compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the compound melts is recorded. A sharp melting point range is indicative of high purity.[16]
Solubility:
-
Protocol (Thermodynamic Solubility):
-
Prepare saturated solutions of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO).
-
Equilibrate the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the saturated solutions to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
pKa Determination:
-
Protocol (Potentiometric Titration):
-
Dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
Plot the pH versus the volume of titrant. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Multiple pKa values may be observed due to the presence of both the carboxylic acid and the imidazole ring.
-
logP Determination:
-
Protocol (Shake-Flask Method):
-
Prepare a solution of the compound in one of the two immiscible phases (n-octanol or water).
-
Add an equal volume of the other phase.
-
Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
Determine the concentration of the compound in each phase using HPLC-UV or another suitable analytical method.
-
Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Potential Biological Relevance and Signaling Pathways
While no specific biological activity has been reported for this compound, the imidazole scaffold is a key feature in many biologically active compounds. Notably, structurally similar 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[1] TGR5, also known as the G-protein-coupled bile acid receptor 1 (GPBAR1), is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[17][18]
Activation of TGR5 by an agonist initiates a signaling cascade that can lead to various beneficial metabolic effects.
TGR5 Signaling Pathway:
Figure 3: Simplified signaling pathway of the TGR5 receptor.
Activation of TGR5 by an agonist leads to the coupling and activation of the Gαs protein. This, in turn, stimulates adenylate cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the CREB transcription factor. In intestinal L-cells, this cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. In other tissues, TGR5 activation can lead to increased energy expenditure and anti-inflammatory effects. Given the structural similarities, it is plausible that this compound could also modulate the activity of TGR5 or other related GPCRs. Further biological evaluation is warranted to explore this potential.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. While experimental data for this specific molecule is limited, we have presented a robust framework for its characterization, including predicted properties and detailed experimental protocols for synthesis, purification, and the determination of key physicochemical parameters. The potential for this compound and its analogs to interact with therapeutically relevant targets such as TGR5 highlights the importance of continued research into this chemical class. The methodologies and insights provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the advancement of novel therapeutic agents.
References
-
Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. RSC Medicinal Chemistry. [Link]
-
Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. ACS Medicinal Chemistry Letters. [Link]
-
Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry. [Link]
-
Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry. [Link]
-
Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. Scientific Reports. [Link]
-
Novel 2-Mercapto imidazole and Triazole derivatives as potent TGR5 receptor agonists. Medicine in Drug Discovery. [Link]
-
Calculation of the pKa of 1-(o-Hydroxyphenyl) imidazole carboxylic esters using the ab initio, DFT and PCM-UAHF models. ResearchGate. [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]
-
Predicted LogP values for (a) thiazolo[3,2-b][1][17][19]triazoles (1a–16a)... ResearchGate. [Link]
-
Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][17][19]triazole and Imidazo[2,1-b][1][3][17]thiadiazole Derivatives. Molecules. [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
-
1-benzyl-2-hydroxy-1H-imidazole-5-carboxylic acid | C11H10N2O3. PubChem. [Link]
-
Calculated log P values for imidazole derivatives A-C. ResearchGate. [Link]
-
pKa of imidazoles. Chemistry Stack Exchange. [Link]
-
Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger. [Link]
-
This compound | CAS 403479-30-1. Matrix Fine Chemicals. [Link]
-
Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Computational Chemistry. [Link]
-
In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H. Biointerface Research in Applied Chemistry. [Link]
-
1-benzyl-1H-imidazole-5-carboxylic acid. Appretech Scientific Limited. [Link]
-
1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2. PubChem. [Link]
-
(PDF) Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]
-
Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules. [Link]
-
Biological Significance of Imidazole-based Analogues in New Drug Development. Current Organic Chemistry. [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry. [Link]
-
View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. [Link]
-
Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester (CAS 73941-33-0). Cheméo. [Link]
-
An overview of imidazole and its analogues as potent anticancer agents. Future Medicinal Chemistry. [Link]
-
(PDF) Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ResearchGate. [Link]
Sources
- 1. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of imidazole and its analogues as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 9. 403479-30-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medcraveonline.com [medcraveonline.com]
- 17. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid: Molecular Structure, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights into the analysis of substituted imidazole derivatives. While specific experimental data for this exact molecule is not extensively published, this guide establishes a robust framework for its synthesis, characterization, and potential exploration based on well-established knowledge of related compounds.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for interacting with biological targets like enzymes and receptors.[1] Substituted imidazoles, such as the title compound, offer a rich chemical space for the development of novel therapeutic agents.[2][3] This guide focuses on this compound, a molecule that combines the key features of the imidazole core with substituents that may modulate its biological activity and pharmacokinetic properties.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 403479-30-1 | [4][5] |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [4][5] |
| Molecular Weight | 248.3 g/mol | [4][5] |
| IUPAC Name | This compound | [4] |
| SMILES | CSC1=NC=C(N1CC1=CC=CC=C1)C(O)=O | [4] |
| InChIKey | IZYNFRZAKQERPQ-UHFFFAOYSA-N | [4] |
The molecular structure, depicted below, features a central imidazole ring substituted at the 1, 2, and 5 positions. The benzyl group at the N-1 position introduces a significant hydrophobic character, which can influence its interaction with biological macromolecules. The methylsulfanyl group at the C-2 position and the carboxylic acid at the C-5 position provide sites for potential hydrogen bonding and salt formation, impacting its solubility and binding affinity.
Caption: Molecular structure of this compound.
Synthesis Strategies
A generalized workflow for the synthesis of such a substituted imidazole is presented below. The causality behind this experimental design lies in the strategic introduction of substituents to build the final molecular architecture.
Caption: A plausible synthetic workflow for this compound.
Structural Elucidation and Characterization
A multi-technique approach is essential for the unambiguous structural confirmation of this compound. The following sections detail the expected outcomes from key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.[7]
Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl group (typically in the aromatic region of 7.2-7.5 ppm for the phenyl ring and a singlet around 5.0-5.5 ppm for the CH₂ group), a singlet for the imidazole ring proton (likely downfield, >7.5 ppm), and a singlet for the methylsulfanyl (S-CH₃) protons (around 2.5 ppm). The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift (>10 ppm), which would disappear upon D₂O exchange.[8]
Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will provide information on the carbon skeleton. Expected signals include those for the aromatic carbons of the benzyl group (125-140 ppm), the methylene carbon of the benzyl group (~50 ppm), the carbons of the imidazole ring (with C2, attached to two heteroatoms, being the most downfield, >140 ppm), the methyl carbon of the methylsulfanyl group (~15 ppm), and the carbonyl carbon of the carboxylic acid (~160-170 ppm).[8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7] The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons.[7]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) are highly valuable.[7]
-
D₂O Exchange: To confirm the presence of the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the signal corresponding to the acidic proton confirms its identity.[9]
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of the molecule, as well as providing structural information through fragmentation patterns.
Expected Mass Spectrum: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 249.07 in positive ion mode, and the deprotonated molecule [M-H]⁻ at m/z 247.05 in negative ion mode. High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₂H₁₂N₂O₂S).
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural insights. Common fragmentation pathways for similar structures include the loss of the benzyl group, cleavage of the methylsulfanyl group, and decarboxylation (loss of CO₂).[10] The fragmentation of the carboxylic acid moiety is a well-understood process.[11][12]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. Utilize an appropriate ionization technique, such as ESI.
-
MS Scan: Acquire a full scan mass spectrum to identify the molecular ion.
-
MS/MS Analysis: Select the molecular ion for collision-induced dissociation (CID) to generate a fragmentation spectrum. This will reveal the characteristic fragmentation pattern of the molecule.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.[6]
Expected Crystal Structure: Obtaining a single crystal suitable for X-ray diffraction would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions. The crystal packing is likely to be influenced by hydrogen bonding involving the carboxylic acid group and potentially π-stacking interactions from the benzyl and imidazole rings.[13] The dihedral angle between the imidazole and benzyl rings is an important conformational feature that would be determined.[14][15]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[6]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed model of the molecule's three-dimensional arrangement.[6]
Caption: Integrated workflow for the structural characterization of this compound.
Potential Applications in Drug Discovery
While there is no specific biological activity reported for this compound, the imidazole scaffold is a component of many biologically active molecules.[3][16] Derivatives of 1-benzyl-1H-imidazole-5-carboxamide have been investigated as potent TGR5 agonists for the treatment of diabetes and metabolic syndromes.[2] Other substituted imidazoles have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[16][17][18][19]
The structural features of the title compound, including the hydrophobic benzyl group, the hydrogen-bonding capable carboxylic acid, and the metabolically interesting methylsulfanyl group, make it a candidate for screening in various biological assays. Its potential as an enzyme inhibitor or a receptor ligand warrants further investigation.
Conclusion
This compound is a molecule of interest due to its substituted imidazole core, a scaffold with proven importance in medicinal chemistry. This guide has provided a comprehensive framework for its synthesis and detailed structural characterization using modern analytical techniques. While specific experimental data for this compound is not widely available, the principles and protocols outlined here, based on extensive knowledge of related imidazole derivatives, provide a solid foundation for researchers to undertake its study. Further investigation into the biological activity of this molecule could reveal novel therapeutic applications.
References
- BenchChem. (2025). Protocol for NMR and Mass Spectrometry Analysis of Imidazo[4,5-d]imidazoles. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Crystallographic Analysis of Substituted Imidazoles: A Focus on 2-Acetyl-4-Methylimidazole. BenchChem.
- Supporting Inform
- Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (n.d.).
- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).
- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). Bioorganic & Medicinal Chemistry, 32, 115972.
- The crystal structure of 1-( N 1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C 18 H 21 N 5 O 2. (2022).
- Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240.
- Synthesis and Biological Evaluation of Novel Imidazole Deriv
- Crystal Structures of two Imidazole Derivatives. (n.d.).
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega, 7(3), 2915-2931.
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Imidazo[4,5-d]imidazoles. BenchChem.
- This compound | CAS 403479-30-1. (n.d.).
- Design, synthesis and biological evaluation of benzyl 2-(1H-imidazole-1-yl) pyrimidine analogues as selective and potent Raf inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3600-3604.
- 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz
- Supporting Information for a relevant study. (2017). The Royal Society of Chemistry.
- Supporting Information for a relevant study. (2020). The Royal Society of Chemistry.
- Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.).
- 1-Benzyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-5-carboxylic acid. (2024). Smolecule.
- The crystal structure of 1,3-bis(4-(methoxycarbonyl)benzyl)-2-methyl-1H-benzo[d]imidazol-3-ium bromide, C26H25BrN2O4. (2020).
- Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. (n.d.). NIST WebBook.
- 1-benzyl-2-hydroxy-1H-imidazole-5-carboxylic acid. (n.d.). PubChem.
- Synthesis and biological evaluation of new Benzimidazole derivatives. (n.d.).
- Synthesis of 1-benzyl-2, 4, 5-triphenyl-imidazole. (n.d.).
- Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). (n.d.). PubMed.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). PubMed.
- Spectroscopy of Carboxylic Acid Deriv
- 1-Benzyl-1H-benzimidazole. (n.d.).
- Mass Spectrometry - Fragmentation P
- 13C NMR Chemical Shifts. (n.d.).
- 1H-Imidazole. (n.d.). NIST WebBook.
- Mass Spectrometry: Fragment
- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube.
- This compound Product Description. (n.d.). ChemicalBook.
- 1-Benzyl-1H-benzimidazole. (n.d.).
Sources
- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 5. 403479-30-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Benzyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of benzyl 2-(1H-imidazole-1-yl) pyrimidine analogues as selective and potent Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. organicchemistrydata.org [organicchemistrydata.org]
The Imidazole Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Imidazole Derivatives
Abstract
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, have established it as a "privileged scaffold" in the design of novel therapeutic agents.[1][3] This technical guide provides a comprehensive exploration of the diverse biological activities of imidazole derivatives, with a focus on their applications as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for the synthesis and evaluation of these potent compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the imidazole core.
The Imidazole Core: Physicochemical Properties and Synthetic Strategies
The imidazole ring's planarity and aromaticity, conferred by a sextet of delocalized π-electrons, contribute to its stability.[3][4] It is an amphoteric molecule, capable of acting as both a weak acid and a weak base.[2][5] This dual nature, coupled with its high polarity, enhances the pharmacokinetic profiles of imidazole-containing drugs by improving water solubility and the potential for hydrogen bonding with biological targets.[1][6]
General Synthetic Approach: The Debus–Radziszewski Reaction
A classic and versatile method for synthesizing substituted imidazoles is the Debus–Radziszewski reaction. This one-pot condensation reaction involves a dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia (or an ammonium salt).[7][8]
Experimental Protocol: Synthesis of a Trisubstituted Imidazole Derivative [7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting aldehyde (1 mmol) and benzil (1 mmol) in glacial acetic acid (20 mL).
-
Addition of Amine Source: Add ammonium acetate (2 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).[7][9]
Caption: Workflow of the Debus–Radziszewski imidazole synthesis.
Antimicrobial Activity of Imidazole Derivatives
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[10] Imidazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[9][11]
Mechanism of Action
The antimicrobial mechanisms of imidazole derivatives are diverse and depend on the specific substitutions on the imidazole core.
-
Antifungal Activity: The most well-characterized mechanism is the inhibition of ergosterol biosynthesis in fungi. Azole antifungals, such as clotrimazole and miconazole, inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[12][13] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[12][14] Disruption of ergosterol synthesis leads to increased membrane permeability and fluidity, ultimately resulting in fungal cell death.[12][15]
Caption: Mechanism of action of azole antifungal drugs.
-
Antibacterial Activity: The antibacterial action of imidazole derivatives can involve multiple targets, including:
-
Inhibition of Nucleic Acid Synthesis: Some derivatives interfere with DNA replication.[7]
-
Disruption of Cell Wall Synthesis: Certain compounds can inhibit the formation of the bacterial cell wall.[7][16]
-
Cell Membrane Disruption: Imidazole derivatives can also compromise the integrity of the bacterial cell membrane.[7][17]
-
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)[16][18]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The microbroth dilution method is a standard procedure for determining the MIC.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test imidazole derivative in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Reference |
| Imidazole Derivative HL1 | Varies | Varies | Not Reported | [7] |
| Imidazole Derivative HL2 | Varies | Varies | Not Reported | [7] |
| 3h | Not Reported | Not Reported | 12.5 | [18] |
| 3l | Not Reported | Not Reported | 12.5 | [18] |
Note: Specific MIC values from the provided search results were limited. The table indicates compounds for which antimicrobial activity was reported.
Anticancer Activity of Imidazole Derivatives
Cancer remains a leading cause of mortality worldwide, driving the search for novel and more effective therapeutic agents.[19] Imidazole-based compounds have emerged as promising anticancer agents due to their ability to target multiple cellular pathways involved in cancer progression.[20][21]
Mechanisms of Anticancer Action
Imidazole derivatives exert their anticancer effects through a variety of mechanisms:[19][20]
-
Induction of Apoptosis and Cell-Cycle Arrest: Many imidazole derivatives can induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[20] They can also arrest the cell cycle at different phases (G0/G1, S, or G2/M), preventing uncontrolled cell proliferation.[20][22]
-
Enzyme and Kinase Inhibition: Imidazole-based compounds are potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs), which are crucial for oncogenic signaling.[19][20] They can also inhibit DNA-associated enzymes like topoisomerases.[20]
-
Disruption of Microtubule Dynamics: Some imidazole derivatives act as tubulin polymerization inhibitors, leading to mitotic arrest at the G2/M phase, similar to clinically used drugs like paclitaxel.[20]
-
DNA Intercalation: The planar structure of the imidazole ring allows some derivatives to insert between the base pairs of DNA, disrupting its replication and transcription.[19]
Caption: Multifaceted anticancer mechanisms of imidazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity[24][25]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| IPM714 | HCT116 (Colorectal) | 1.74 | [23] |
| IPM714 | SW480 (Colorectal) | 2 | [23] |
| 22 | NUGC-3 (Gastric) | 0.05 | [24] |
Anti-inflammatory Activity of Imidazole Derivatives
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Imidazole derivatives have shown significant anti-inflammatory properties.[18][23]
Mechanism of Action
The primary anti-inflammatory mechanism of many imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[21][25] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[21] Some imidazole derivatives exhibit selective inhibition of COX-2, which is desirable as it is primarily involved in the inflammatory response, while COX-1 is involved in homeostatic functions.[25][26]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[29]
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the imidazole derivative.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
| Compound | % Inhibition of Edema | Reference |
| 2h | 49.58 - 58.02 | [18] |
| 2l | 49.58 - 58.02 | [18] |
| 3g | 49.58 - 58.02 | [18] |
| 3h | 49.58 - 58.02 | [18] |
| 3l | 49.58 - 58.02 | [18] |
| 3m | 49.58 - 58.02 | [18] |
Conclusion and Future Perspectives
The imidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[2][27] Its versatility allows for the synthesis of a vast array of derivatives with a wide spectrum of biological activities.[21][28] Future research will likely focus on the development of multi-target imidazole derivatives, the optimization of pharmacokinetic and safety profiles, and the exploration of novel mechanisms of action. The integration of computational modeling and experimental validation will undoubtedly accelerate the discovery and development of the next generation of imidazole-based therapeutics.[20]
References
-
Al-Hussain, S. A., Al-Hussain, S. A., Al-Amshany, Z. M., Al-Amshany, Z. M., Al-Amshany, Z. M., Al-Hazzani, A. A., Al-Hazzani, A. A., Al-Hazzani, A. A., Al-Ghamdi, M. A., Al-Ghamdi, M. A., Al-Ghamdi, M. A., Al-Ghamdi, M. A., & Al-wasel, S. H. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]
-
Arora, R., Singh, A., & Sharma, D. (2024). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Authorea Preprints. [Link]
-
Chaudhary, P., & Kumar, R. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Authorea Preprints. [Link]
-
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2024). Authorea. [Link]
-
Gupta, V., & Singh, A. (2024). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Authorea Preprints. [Link]
-
Al-Hussain, S. A., Al-Amshany, Z. M., Al-Hazzani, A. A., Al-Ghamdi, M. A., & Al-wasel, S. H. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]
-
Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Eurasian Journal of Medical and Clinical Sciences, 1(4). [Link]
-
An acumen into anticancer efficacy of imidazole derivatives. (2024). AIMS Press. [Link]
-
Kushwaha, P. M. K., Pal, V., Singh, R. K., Kumar, S., & Singh, V. K. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-630. [Link]
-
Khan, M. A., Kumar, S., & Drabu, S. (2013). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Iranian Journal of Pharmaceutical Research, 12(4), 815. [Link]
-
Al-Hussain, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Mechanisms of action in antifungal drugs. (n.d.). EBSCO. [Link]
-
Sharma, A., Kumar, V., & Marwaha, R. K. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1(7), 253-260. [Link]
-
Andrei, G. Ş., Andrei, B. F., & Rahela, P. (2021). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Mini-Reviews in Medicinal Chemistry, 21(11), 1380-1392. [Link]
-
Ferreira, M., et al. (2021). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 14(11), 1088. [Link]
-
Kamal, A., et al. (2015). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Targets, 16(10), 1094-1113. [Link]
-
Pfaller, M. A. (2006). Resistance to Antifungal Agents: Mechanisms and Clinical Impact. Clinical Infectious Diseases, 43(Supplement_1), S3-S13. [Link]
-
Imasuen, I. E., & Obasuyi, O. (1991). Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives. Agents and Actions, 33(1-2), 154-159. [Link]
-
Allen, D., & Wilson, J. W. (2024). Antifungal Ergosterol Synthesis Inhibitors. StatPearls. [Link]
-
Sharma, A., Kumar, V., & Marwaha, R. K. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]
-
Ahmad, A., & Khan, A. (2019). Antifungals: Mechanism of Action and Drug Resistance. In New and Future Developments in Microbial Biotechnology and Bioengineering (pp. 245-256). Elsevier. [Link]
-
Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437. [Link]
-
G, S., & S, N. (2019). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. ResearchGate. [Link]
-
Gupta, P. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(2). [Link]
-
Baviskar, A. T., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry, 64(16), 11631-11670. [Link]
-
Kumar, G., et al. (2016). Imidazoles as potential anticancer agents. RSC Advances, 6(10), 8086-8108. [Link]
-
Vidal, D., et al. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 26(15), 4595. [Link]
-
Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2024). Taylor & Francis Online. [Link]
-
Imidazoles as cytochrome P450 enzymes inhibitors. (n.d.). ResearchGate. [Link]
-
Gupta, P. (2015). Synthesis of Bioactive Imidazoles: A Review. ResearchGate. [Link]
-
A review: Imidazole synthesis and its biological activities. (n.d.). IJRAR. [Link]
-
Al-Hourani, B. J., et al. (2016). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 21(9), 1174. [Link]
-
IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). IJRAR.org. [Link]
-
The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. [Link]
-
Wilkinson, C. F., Hetnarski, K., & Yellin, T. O. (1972). Imidazole derivatives--a new class of microsomal enzyme inhibitors. Biochemical Pharmacology, 21(23), 3187-3192. [Link]
-
Inhibitory activity of the imidazole derivatives against COX-1 and... (n.d.). ResearchGate. [Link]
-
Kumar, V., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 1-28. [Link]
Sources
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. ijrar.org [ijrar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. scialert.net [scialert.net]
- 5. scispace.com [scispace.com]
- 6. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. clinmedkaz.org [clinmedkaz.org]
- 12. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 13. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 16. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nano-ntp.com [nano-ntp.com]
- 18. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijsrtjournal.com [ijsrtjournal.com]
- 20. ijsred.com [ijsred.com]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 23. jchemrev.com [jchemrev.com]
- 24. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Sci-Hub. Synthesis of Bioactive Imidazoles: A Review / Chemical Sciences Journal, 2015 [sci-hub.box]
A Technical Guide to Elucidating the Mechanism of Action of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic Acid and its Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound recognized not for a well-defined intrinsic biological activity, but as a crucial scaffold in medicinal chemistry. Its structure represents a key building block for the synthesis of potent and selective kinase inhibitors. Notably, derivatives of this imidazole core have been investigated as inhibitors of Transforming Growth Factor-β Receptor I (TGF-βRI) and Polo-like Kinase 1 (Plk1), both significant targets in oncology and other therapeutic areas.[1][2]
This guide moves beyond a theoretical discussion of a single molecule. Instead, it provides a comprehensive, field-proven framework for elucidating the mechanism of action (MoA) of novel kinase inhibitors derived from this imidazole scaffold. We will use the inhibition of the TGF-β signaling pathway as a primary example to illustrate the causality behind experimental choices, present self-validating protocols, and ground our approach in authoritative scientific principles. The methodologies detailed herein are designed to take a candidate molecule from initial hypothesis to mechanistic validation, providing the robust data package required for advanced drug development.
The Imidazole Scaffold: A Privileged Structure in Kinase Inhibition
The imidazole ring is a common motif in many biologically active molecules and approved drugs.[3] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent scaffold for interacting with the active sites of enzymes, particularly kinases.[4] Kinases play a pivotal role in cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer.[4][5]
Derivatives of the this compound core are frequently explored in the development of:
-
TGF-βRI Inhibitors : The TGF-β pathway is crucial in cell growth, differentiation, and immune regulation.[1] Its overactivation is implicated in fibrosis and cancer progression.[5]
-
Polo-like Kinase 1 (Plk1) Inhibitors : Plk1 is a key regulator of the cell cycle, and its overexpression is common in many human cancers, making it an attractive anticancer drug target.[6][7]
The core hypothesis for compounds derived from this scaffold is that they act as ATP-competitive inhibitors , binding to the kinase domain of the target enzyme and preventing the phosphorylation of downstream substrates.
Proposed Mechanism of Action: Inhibition of the TGF-βRI Signaling Pathway
The TGF-β signaling cascade is initiated when the TGF-β ligand binds to the TGF-β Type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β Type I receptor (TGF-βRI), also known as ALK5.[5][8] This phosphorylation event activates the TGF-βRI kinase, which in turn phosphorylates downstream signaling proteins, primarily SMAD2 and SMAD3. Phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in cellular processes like epithelial-mesenchymal transition (EMT) and immune suppression.
Our hypothetical inhibitor, derived from the this compound scaffold, is proposed to interrupt this cascade at a critical juncture.
Hypothesized Mechanism: The inhibitor binds to the ATP-binding pocket of the TGF-βRI kinase domain. This binding event physically obstructs the binding of ATP, preventing the kinase from transferring a phosphate group to its SMAD substrates. Consequently, the downstream signaling cascade is blocked.
Visualizing the Proposed Pathway and Point of Inhibition
Caption: Proposed mechanism of TGF-βRI inhibition by an imidazole-based compound.
Experimental Workflow for Mechanism of Action Elucidation
A rigorous, multi-step process is required to validate the hypothesized mechanism. This workflow ensures that data from biochemical, biophysical, and cellular assays are integrated to build a cohesive and defensible MoA model.
Visualizing the Experimental Workflow
Caption: A four-phase workflow for validating kinase inhibitor mechanism of action.
Detailed Experimental Protocols
Phase 1: Target Engagement & Biochemical Characterization
The primary goal of this phase is to confirm direct binding to the target kinase and quantify the potency of inhibition.
5.1.1 Protocol: Biochemical TGF-βRI (ALK5) Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the isolated TGF-βRI enzyme.
-
Principle: A radiometric or fluorescence-based assay measures the transfer of phosphate from ATP to a peptide substrate by the kinase. Inhibition is quantified by the reduction in signal.
-
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dispense 5 µL of recombinant human TGF-βRI (activated) into a 96-well plate.
-
Add 2 µL of the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include DMSO as a vehicle control.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 3 µL of a mixture containing a biotinylated peptide substrate and [γ-³³P]ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated, phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
5.1.2 Expected Data & Interpretation
The results of these experiments quantify the direct interaction between the inhibitor and its target.
| Parameter | Technique | Typical Value Range | Interpretation |
| IC50 | Biochemical Assay | 1 - 500 nM | Potency of enzyme inhibition. Lower values indicate higher potency. |
| Kd (Dissociation Constant) | SPR / ITC | 1 - 500 nM | Binding affinity. Lower values indicate a stronger binding interaction. |
| Target Engagement | CETSA | Positive Shift | A positive thermal shift confirms the compound binds to and stabilizes the target protein inside the cell. |
Phase 2: Cellular Target Validation
This phase confirms that the compound engages the target within a cellular environment and inhibits its function.
5.2.1 Protocol: Western Blot for Phospho-SMAD2 (p-SMAD2)
-
Objective: To measure the inhibition of TGF-βRI-mediated SMAD2 phosphorylation in a cellular context.
-
Principle: TGF-β stimulation induces phosphorylation of SMAD2. An effective inhibitor will block this increase. Western blotting uses specific antibodies to detect total and phosphorylated SMAD2 levels.
-
Methodology:
-
Plate cells (e.g., A549 lung carcinoma cells) and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with the test compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include an unstimulated control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against p-SMAD2 (Ser465/467).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Interpretation: A potent inhibitor will show a dose-dependent decrease in the p-SMAD2 signal upon TGF-β stimulation, with little to no effect on total SMAD2 levels.
Conclusion: Building a Self-Validating Mechanistic Narrative
The investigation into the mechanism of action of a novel compound like this compound or its derivatives requires a logical and iterative experimental cascade. By starting with direct biochemical engagement and moving through cellular target validation to functional outcomes, a researcher can build a robust and compelling data package. Each phase serves to validate the previous one: a potent biochemical IC50 is only meaningful if it translates to the inhibition of substrate phosphorylation in a cell, which in turn must lead to a measurable change in downstream gene expression and cell phenotype. This integrated approach, grounded in authoritative protocols, is essential for advancing promising chemical scaffolds from the bench toward clinical development.
References
-
Wilkinson, C. F., Hetnarski, K., & Yellin, T. O. (1972). Imidazole derivatives--a new class of microsomal enzyme inhibitors. Biochemical Pharmacology. Available at: [Link]
-
Various Authors. Imidazoles as cytochrome P450 enzymes inhibitors. ResearchGate. Available at: [Link]
-
El-Gamal, M. I., et al. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). PubMed Central. Available at: [Link]
-
Various Authors. A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Preprints.org. Available at: [Link]
-
Various Authors. Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. ResearchGate. Available at: [Link]
-
Park, J. E., et al. (2021). Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. PubMed Central. Available at: [Link]
-
Bonafoux, D., et al. (2009). 2-Aminoimidazoles inhibitors of TGF-beta receptor 1. PubMed. Available at: [Link]
-
Park, J. E., et al. (2020). Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1. PubMed Central. Available at: [Link]
-
Various Authors. (2020). Polo-like kinase 1–inhibitor co-complex structures via the surface-entropy reduction approach and a DARPin-assisted approach. International Union of Crystallography. Available at: [Link]
-
Tojo, J., et al. (2005). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry. Available at: [Link]
-
Lee, K., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. PubMed. Available at: [Link]
-
Park, J. E., et al. (2020). Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1. ACS Publications. Available at: [Link]
-
Li, J., et al. (2020). Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage. PubMed. Available at: [Link]
-
D'Angelo, S., et al. (2024). PF-06952229, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors. PubMed Central. Available at: [Link]
Sources
- 1. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ijsred.com [ijsred.com]
- 5. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | PDF or Rental [articles.researchsolutions.com]
The Emergence of Imidazole-5-Carboxamide Derivatives: A Technical Guide to Novel Drug Discovery
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties, capacity for hydrogen bonding, and stable aromatic nature make it an ideal foundation for designing molecules that can interact with a wide array of biological targets with high affinity and selectivity.[4][5] Within this versatile class of heterocycles, imidazole-5-carboxamide derivatives have recently garnered significant attention from researchers in drug discovery and development. These compounds have demonstrated a remarkable breadth of biological activities, showing promise as potent and selective modulators of key enzymes and receptors implicated in various diseases, most notably cancer and metabolic disorders.[6]
This technical guide provides an in-depth exploration of the discovery of novel imidazole-5-carboxamide derivatives. Moving beyond a simple recitation of facts, this document will elucidate the rationale behind experimental design, detail critical protocols, and synthesize structure-activity relationship (SAR) data to offer actionable insights for researchers, scientists, and drug development professionals. We will delve into the core principles that underscore the therapeutic potential of this exciting class of molecules.
Strategic Design and Synthesis of Imidazole-5-Carboxamide Derivatives
The journey to discovering novel therapeutic agents begins with the strategic design and synthesis of new chemical entities. The imidazole-5-carboxamide core offers a versatile template that can be systematically modified to optimize pharmacological properties. The general synthetic approach often involves a multi-step process that allows for the introduction of diverse substituents at key positions on the imidazole ring and the carboxamide moiety.
A common synthetic strategy involves the cycloaddition reaction between an appropriate imidoyl chloride and ethyl isocyanoacetate to construct the core 1,5-diaryl-1H-imidazole-4-carboxylate ester intermediate.[7] This intermediate can then be readily converted to the corresponding carboxylic acid and subsequently to the desired carboxamide derivatives through reaction with various amines.[7] This modular approach is highly advantageous as it permits the exploration of a wide chemical space to fine-tune the molecule's interaction with its biological target.
Illustrative Synthetic Workflow
The following diagram outlines a generalized synthetic workflow for the preparation of novel imidazole-5-carboxamide derivatives, highlighting the key stages of assembly.
Caption: Generalized synthetic route to imidazole-5-carboxamides.
Diverse Biological Activities and Key Molecular Targets
The therapeutic potential of imidazole-5-carboxamide derivatives stems from their ability to interact with a variety of critical biological targets. Extensive research has demonstrated their efficacy as anticancer agents, kinase inhibitors, and modulators of metabolic pathways.[6][8][9]
Anticancer Activity
A significant body of work has focused on the anticancer properties of these derivatives. They have shown cytotoxic effects against a range of human cancer cell lines, including colon, breast, lung, and cervical cancers.[6] The mechanisms underlying their antitumor activity are often linked to the inhibition of enzymes crucial for cancer cell proliferation and survival.[6]
One key target is Fatty Acid Synthase (FASN) , an enzyme that is overexpressed in many cancers and is associated with tumor aggressiveness and poor prognosis.[10] Novel (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives have been designed and synthesized as FASN inhibitors, demonstrating selective cytotoxicity against colon and breast cancer cell lines.[10]
Kinase Inhibition: A Prominent Mechanism of Action
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[11] Imidazole-5-carboxamide derivatives have emerged as a promising class of kinase inhibitors.[1][12]
A notable example is the development of 1-amino-1H-imidazole-5-carboxamide derivatives as highly selective, covalent inhibitors of Bruton's Tyrosine Kinase (BTK) .[13][14] BTK is a critical component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies.[12] The 1-amino-1H-imidazole-5-carboxamide scaffold acts as a novel hinge-binder, expanding the chemical diversity of kinase inhibitors.[13][14] The most potent of these inhibitors have demonstrated impressive selectivity, favorable pharmacokinetic properties, and significant antitumor efficacy in vivo.[13][14]
The following diagram illustrates the central role of BTK in B-cell receptor signaling and its inhibition by novel imidazole-5-carboxamide derivatives.
Caption: Inhibition of the BTK signaling pathway.
Modulation of Metabolic Pathways
Beyond cancer, imidazole-5-carboxamide derivatives have shown potential in treating metabolic diseases. A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been designed and evaluated as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5) .[15] TGR5 is an emerging target for the treatment of diabetes and obesity. The most potent compounds in this series exhibited excellent agonistic activity against human TGR5 and demonstrated significant glucose-lowering effects in vivo.[15]
Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization
Understanding the relationship between a molecule's structure and its biological activity is paramount in drug discovery. SAR studies provide crucial insights that guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. For imidazole-5-carboxamide derivatives, SAR studies have revealed several key structural features that influence their biological activity.
For instance, in the development of BTK inhibitors, modifications to the N-phenyl ring, the carboxamide moiety, and the imidazole core have all been shown to impact activity.[16] The introduction of an amino group at the 1-position of the imidazole ring was found to be a critical modification for achieving potent and selective BTK inhibition.[13][14] Furthermore, the carboxamide group plays a crucial role in binding to BTK, as its replacement with an ester group led to a dramatic decrease in inhibitory activity.[14]
Experimental Protocols: A Foundation for Reproducible Research
The integrity of scientific discovery rests on the ability to reproduce experimental findings. This section provides an overview of key experimental protocols used in the evaluation of novel imidazole-5-carboxamide derivatives.
General Procedure for the Synthesis of Imidazoles
A common method for the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides involves the reaction of a 2-hydroxybenzylidene imine with an aromatic aldehyde in the presence of a base like triethylamine.[17]
Step-by-step methodology:
-
A suspension of the 2-hydroxybenzylidene imine in ethanol is prepared.
-
The aromatic aldehyde (1.0–1.5 equivalents) and triethylamine (2 equivalents) are added to the suspension.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 7–24 hours).
-
The resulting suspension is cooled in an ice bath to facilitate precipitation.
-
The precipitate is filtered, washed successively with cold methanol or ethanol and diethyl ether, and then dried to yield the final product.[17]
In Vitro Kinase Inhibition Assay
To determine the potency of novel compounds as kinase inhibitors, in vitro assays are essential.
Step-by-step methodology:
-
The kinase enzyme, substrate, and ATP are combined in a reaction buffer.
-
The test compound (imidazole-5-carboxamide derivative) is added at various concentrations.
-
The reaction is incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-step methodology:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
The MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[18]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected imidazole-5-carboxamide derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| CTL-06 | HCT-116 (Colon) | 3 ± 0.25 | [6] |
| CTL-12 | HCT-116 (Colon) | 2.5 ± 0.25 | [6] |
| 4f | A549 (Lung) | 7.5 | [6] |
| 4f | HeLa (Cervical) | 9.3 | [6] |
| 4f | MCF-7 (Breast) | 10.2 | [6] |
Future Directions and Conclusion
The discovery of novel imidazole-5-carboxamide derivatives represents a significant advancement in the quest for new and effective therapeutic agents. The versatility of this scaffold, coupled with a growing understanding of its structure-activity relationships, provides a fertile ground for future research.[19] Future efforts will likely focus on leveraging computational tools for rational drug design, exploring new synthetic methodologies to expand chemical diversity, and conducting in-depth in vivo studies to further validate the therapeutic potential of these promising compounds.[8][20]
References
- Activity Relationships of N-phenyl-1H- imidazole-5-carboxamide Analogs and Rel
- Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as f
- Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed.
- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide deriv
- Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK)
- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
- An In-depth Technical Guide to N-phenyl-1H-imidazole-5-carboxamide Analogs as Kinase Inhibitors - Benchchem.
- A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods - PubMed.
- The Rising Therapeutic Potential of N-phenyl-1H-imidazole-5-carboxamide Deriv
- A Comparative Guide to N-phenyl-1H-imidazole-5-carboxamide Derivatives and Other Kinase Inhibitors in Oncology - Benchchem.
- Imidazoles as potential anticancer agents - PMC - PubMed Central.
- Recent Advances in the Synthesis and Applications of Imidazole Deriv
- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC - NIH.
- Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)
- (PDF)
- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evalu
- (PDF)
- Synthesis and Biological Evaluation of Novel Imidazole Deriv
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule | Request PDF - ResearchG
- Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing).
-
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article | Journal of Pharma Insights and Research. [Link]
- (PDF)
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences.
- Imidazole: A contemplative study on synthesis, structure activity rel
- Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed.
- Synthesis of imidazole derivatives in the last 5 years: An upd
- Synthesis of imidazole derivatives in the last 5 years: An upd
- Recent advances in the synthesis of imidazoles - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jopir.in [jopir.in]
- 20. discovery.researcher.life [discovery.researcher.life]
IUPAC name for 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
An In-Depth Technical Guide to 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The imidazole nucleus is a privileged scaffold in pharmacology, known for its versatile biological activities.[1][2][3] This document details the physicochemical properties, proposes a robust synthetic pathway, and outlines standard characterization techniques for the title compound. Furthermore, it delves into the rationale for its use as a pivotal intermediate in the development of novel therapeutics, with a particular focus on its role as a precursor for potent TGR5 receptor agonists.[4] Detailed experimental protocols for derivatization and biological evaluation are provided to empower researchers in their drug discovery efforts.
The Imidazole Scaffold: A Cornerstone of Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in both biology and medicine.[5][6] Its unique electronic characteristics, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it a "privileged structure" for drug design.[2][3] This scaffold is present in essential biological molecules, such as the amino acid histidine and the neurotransmitter histamine, which allows imidazole-containing compounds to effectively interact with a wide array of biological targets like enzymes and receptors.[2]
The therapeutic landscape is rich with imidazole-based drugs, demonstrating a broad spectrum of activities including anticancer (e.g., Methotrexate), antimicrobial (e.g., Metronidazole), and antifungal (e.g., Ketoconazole) properties.[3][7] The compound this compound represents a highly versatile and strategically functionalized member of this class, serving as an ideal starting point for the synthesis of compound libraries targeting various disease pathways.
Physicochemical Properties and Identifiers
A clear understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 403479-30-1 | [8][9][10] |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [8] |
| Molecular Weight | 248.3 g/mol | [8] |
| SMILES | CSC1=NC=C(N1CC1=CC=CC=C1)C(O)=O | [8] |
| InChIKey | IZYNFRZAKQERPQ-UHFFFAOYSA-N | [8] |
Synthesis and Purification Workflow
While numerous methods exist for the synthesis of substituted imidazoles, a robust and logical pathway is required for reliable production in a research setting.[11][12][13] The following multi-step synthesis is proposed for this compound, designed for efficiency and control over each chemical transformation.
Proposed Synthetic Pathway
The synthesis begins with a commercially available imidazole core, followed by sequential functionalization to build the target molecule. This approach allows for clear characterization at each intermediate step, ensuring the integrity of the final product.
Caption: Proposed synthetic workflow for the target compound.
Detailed Synthetic Protocol
Rationale: This protocol employs standard, high-yielding reactions. Potassium carbonate (K₂CO₃) is chosen as a mild and effective base for both the N-alkylation and S-alkylation steps. Lithium hydroxide (LiOH) is selected for the final ester hydrolysis due to its high efficiency in saponifying methyl esters with minimal side reactions.
Step 1: Synthesis of Methyl 1-benzyl-2-mercapto-1H-imidazole-5-carboxylate
-
To a solution of methyl 2-mercapto-1H-imidazole-5-carboxylate (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Stir the suspension vigorously at room temperature for 20 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.
Step 2: Synthesis of Methyl 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate
-
Dissolve the product from Step 1 (1.0 eq) in dimethylformamide (DMF).
-
Add potassium carbonate (2.5 eq) to the solution.
-
Add methyl iodide (1.2 eq) dropwise while stirring at room temperature.
-
Continue stirring at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
Step 3: Synthesis of this compound
-
Suspend the methyl ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (LiOH) (3.0 eq) to the suspension.
-
Stir the mixture at room temperature overnight. The suspension should become a clear solution as the reaction progresses.
-
Monitor the hydrolysis by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.
-
The carboxylic acid will precipitate as a white solid. Filter the product, wash with cold water, and dry in a vacuum oven to yield the final compound.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods should be employed.
| Technique | Expected Observations |
| ¹H NMR | - Singlet for S-CH₃ protons (~2.5 ppm).- Singlet for benzyl CH₂ protons (~5.5 ppm).- Multiplets for phenyl protons (~7.2-7.4 ppm).- Singlet for the imidazole C4-H proton (~7.8-8.0 ppm).- Broad singlet for the carboxylic acid OH proton (>12 ppm). |
| ¹³C NMR | - Signal for S-CH₃ carbon (~15 ppm).- Signal for benzyl CH₂ carbon (~50 ppm).- Signals for aromatic carbons (125-140 ppm).- Signals for imidazole ring carbons.- Signal for carboxylic acid C=O carbon (>165 ppm). |
| HRMS (ESI+) | Calculated m/z for C₁₂H₁₃N₂O₂S [M+H]⁺ should match the observed value, confirming the elemental composition. |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C=N stretch from the imidazole ring (~1600 cm⁻¹).- Aromatic C-H stretches (~3000-3100 cm⁻¹). |
Rationale and Applications in Drug Discovery
The strategic placement of the benzyl, methylsulfanyl, and carboxylic acid groups makes this molecule a highly valuable platform for creating focused libraries of drug candidates.
Precursor for TGR5 Receptor Agonists
A primary application for this compound is in the development of Takeda G-protein-coupled receptor 5 (TGR5) agonists. TGR5 is a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[4]
-
Mechanism: Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis.
-
Relevance: A study has shown that 1-benzyl-1H-imidazole-5-carboxamide derivatives are potent and selective TGR5 agonists.[4] The title compound, this compound, is the immediate precursor to these active amide compounds. The carboxylic acid moiety is readily converted to a diverse range of amides, allowing for extensive Structure-Activity Relationship (SAR) studies.
Caption: TGR5 agonist activation pathway in intestinal L-cells.
Scaffold for Kinase and Receptor Inhibitors
The broader imidazole and benzimidazole classes, particularly those with a carboxylic acid handle, have been successfully employed in developing inhibitors for other key drug targets:
-
Inducible T-cell Kinase (Itk) Inhibitors: Benzimidazole-5-carboxylic acid derivatives have been explored as inhibitors of Itk, a crucial enzyme in T-cell signaling and a target for autoimmune diseases.[14]
-
EP4 Receptor Antagonists: Substituted benzimidazole-5-carboxylic acids have been discovered as orally bioavailable EP4 receptor antagonists, which have therapeutic potential in immunology and oncology.[15]
This demonstrates that the core scaffold of the title compound is amenable to modification for targeting a wide range of protein families.
Key Experimental Protocols
Protocol: Synthesis of Amide Derivatives for SAR Studies
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. HATU is chosen as the coupling reagent for its high efficiency, rapid reaction times, and ability to minimize racemization, ensuring the stereochemical integrity of chiral amines if used.
-
Dissolve this compound (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired primary or secondary amine (1.1 eq) to the activated acid mixture.
-
Stir the reaction at room temperature and monitor by LC-MS until completion (typically 1-4 hours).
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide product via silica gel column chromatography or preparative HPLC.
Protocol: In Vitro TGR5 Activation Assay (Reporter Gene)
Rationale: A cell-based reporter assay provides a direct functional readout of receptor activation. HEK293 cells are commonly used due to their robust growth and low endogenous receptor expression. The CRE-luciferase reporter system directly measures the increase in cAMP, the downstream second messenger of TGR5 activation.
-
Cell Culture: Maintain HEK293 cells stably co-transfected with human TGR5 and a cyclic AMP response element (CRE)-luciferase reporter construct in appropriate growth medium.
-
Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized amide derivatives (and a known agonist like INT-777 as a positive control) in assay buffer.
-
Remove the growth medium from the cells and replace it with the compound dilutions.
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a CO₂ incubator.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a vehicle control (e.g., DMSO). Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ values.
Conclusion
This compound is more than just a chemical entity; it is a strategically designed building block for modern drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structure is ripe for derivatization. With proven relevance as a direct precursor to potent TGR5 agonists for metabolic diseases and its potential as a scaffold for other important target classes, this compound represents a valuable tool for researchers and scientists. The protocols and data presented in this guide offer a solid foundation for its synthesis, characterization, and successful application in developing the next generation of therapeutics.
References
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. AIJR Preprints.
- Brusina, O. G. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Chemistry of Heterocyclic Compounds.
-
Synthesis of novel N-substituted imidazolecarboxylic acid hydrazides as monoamine oxidase inhibitors. (2005). Il Farmaco, 60(3), 237-240. [Link]
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.
-
Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2022). Molecules, 27(15), 5016. [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Molecules, 26(15), 4563. [Link]
-
Synthesis of substituted imidazole-4,5-dicarboxylic acids. ResearchGate. [Link]
- Preparation of imidazole-2-carboxylic acids.
-
This compound | CAS 403479-30-1. Matrix Fine Chemicals. [Link]
-
Srivastava, M., et al. (n.d.). Synthesis of some substituted imidazole derivatives. Organic Chemistry: An Indian Journal. [Link]
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4). [Link]
-
Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. NIST WebBook. [Link]
-
1-benzyl-2-hydroxy-1H-imidazole-5-carboxylic acid. PubChem. [Link]
-
One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. [Link]
-
Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). Bioorganic & Medicinal Chemistry, 32, 115972. [Link]
-
1-Benzyl-1H-imidazole-5-carboxaldehyde. PubChem. [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave. [Link]
-
Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole. PrepChem.com. [Link]
-
A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research. [Link]
-
Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. SIELC Technologies. [Link]
-
Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. (2025). Chemical Biology & Drug Design. [Link]
-
Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). (2008). Bioorganic & Medicinal Chemistry Letters, 18(20), 5545-5549. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. tandfonline.com [tandfonline.com]
- 8. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 9. 403479-30-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound | 403479-30-1 [chemicalbook.com]
- 11. Synthesis of substituted imidazole-4,5-dicarboxylic acids - Brusina - Russian Chemical Bulletin [bakhtiniada.ru]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. scilit.com [scilit.com]
- 15. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alphanumeric Language of Molecules: A Technical Guide to the SMILES Notation of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic Acid
For Immediate Release
In the intricate landscape of modern drug discovery and chemical research, the ability to represent complex molecular structures in a machine-readable format is paramount. The Simplified Molecular Input Line Entry System (SMILES) has emerged as a cornerstone of cheminformatics, providing a linear text-based notation that encapsulates the rich structural information of a molecule. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, will dissect the SMILES notation for the novel heterocyclic compound, 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, providing a comprehensive understanding of its structure, generation, and relevance in medicinal chemistry.
Introduction: The Power of a Linear Representation
At its core, SMILES translates a three-dimensional molecular structure into a simple string of characters, enabling efficient storage, searching, and analysis of chemical data. This powerful tool underpins a vast array of computational chemistry applications, from quantitative structure-activity relationship (QSAR) modeling to virtual screening and molecular database management. Understanding the principles of SMILES is not merely an academic exercise; it is a fundamental skill for any scientist working with chemical information.
The molecule at the heart of this guide, this compound, is a substituted imidazole, a class of compounds renowned for its diverse pharmacological activities.[1] The presence of a benzyl group, a methylsulfanyl moiety, and a carboxylic acid function on the imidazole scaffold suggests a molecule with significant potential for biological interactions.
Table 1: Key Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 403479-30-1 |
| Molecular Formula | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 248.3 g/mol |
| Canonical SMILES | CSC1=NC=C(N1CC1=CC=CC=C1)C(O)=O |
Deconstructing the SMILES Notation: A Step-by-Step Derivation
The canonical SMILES string for this compound, CSC1=NC=C(N1CC1=CC=CC=C1)C(O)=O, is a concise yet complete representation of its atomic connectivity and bond orders. Let's break down its construction piece by piece.
Foundational Principles of SMILES
The generation of a SMILES string follows a set of well-defined rules:
-
Atoms: Represented by their standard elemental symbols. For the organic subset (B, C, N, O, P, S, F, Cl, Br, I), brackets are omitted unless the atom has a formal charge or an unusual valence.
-
Bonds: Single bonds are typically implied by adjacency. Double bonds are denoted by =, triple bonds by #, and aromatic bonds by a colon (:).
-
Branches: Side chains are enclosed in parentheses ().
-
Rings: Ring closures are indicated by a number following the atoms that form the ring-closing bond.
Building the SMILES for this compound
The derivation of the canonical SMILES string is a systematic process. While multiple valid SMILES strings can be written for a single molecule, the canonical form is a unique representation generated by a specific algorithm.
Figure 1: A graphical representation of the connectivity of this compound.
Step-by-Step Construction:
-
Start with the Methylsulfanyl Group: The string begins with CSC, representing the methyl group (C) single-bonded to the sulfur atom (S), which is then connected to the imidazole ring.
-
The Imidazole Ring: The imidazole ring is a five-membered aromatic heterocycle. In SMILES, aromatic rings can be represented by lowercase letters for the constituent atoms. However, in this canonical form, the Kekulé structure is used. The notation C1=NC=C(N1...) describes the imidazole ring.
-
C1: A carbon atom which is part of a ring, designated by the number 1.
-
=N: This carbon is double-bonded to a nitrogen atom.
-
C=C: The nitrogen is single-bonded to a carbon, which is then double-bonded to another carbon.
-
(N1...): This carbon has a substituent, the benzyl group, which will be described within the parentheses. The N1 indicates that this nitrogen is bonded back to the first carbon atom (C1), closing the ring.
-
-
The Benzyl Substituent: Inside the parentheses, CC1=CC=CC=C1 describes the benzyl group.
-
C: The methylene bridge (-CH₂-) connecting the imidazole nitrogen to the phenyl ring.
-
C1=CC=CC=C1: This represents the phenyl ring, with alternating double and single bonds. The 1 after the final C indicates that it is bonded back to the first carbon of the phenyl ring, closing the aromatic ring.
-
-
The Carboxylic Acid Group: Attached to the fifth position of the imidazole ring is the carboxylic acid group, represented by C(O)=O.
-
C: The carbonyl carbon.
-
(O): A branch from the carbonyl carbon, representing the hydroxyl oxygen.
-
=O: The carbonyl carbon is double-bonded to the other oxygen atom.
-
By combining these elements, the complete and unambiguous SMILES string CSC1=NC=C(N1CC1=CC=CC=C1)C(O)=O is generated.
Synthetic Pathways: From Precursors to the Final Product
The synthesis of this compound can be approached through a multi-step process, often involving the initial construction of the substituted imidazole core followed by functional group modifications. A plausible and field-proven synthetic strategy involves the formation of the corresponding ethyl ester, which is then hydrolyzed to the final carboxylic acid.
Proposed Synthetic Workflow
Sources
An In-depth Technical Guide to 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, including its molecular weight, formula, and structure. A theoretical synthesis protocol is presented, grounded in established organic chemistry principles for imidazole derivatives. Furthermore, the guide explores the potential applications of this molecule, drawing parallels with structurally related compounds that have shown significant biological activity. This whitepaper serves as a foundational resource for researchers and professionals engaged in the exploration and development of novel imidazole-based therapeutic agents.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for designing molecules that can modulate biological targets.[1] The compound this compound incorporates several key functional groups—a benzyl group, a methylsulfanyl group, and a carboxylic acid—that can be strategically utilized to fine-tune its pharmacokinetic and pharmacodynamic properties. Understanding the interplay of these substituents is crucial for unlocking its therapeutic potential.
Core Compound Profile
A precise understanding of the physicochemical properties of a compound is the cornerstone of any research and development endeavor. This section outlines the key identifiers and characteristics of this compound.
Chemical Structure and Molecular Formula
The structural arrangement of this compound is key to its chemical behavior. The molecule consists of a central 1H-imidazole ring substituted at positions 1, 2, and 5.
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 248.3 g/mol | |
| Molecular Formula | C12H12N2O2S | |
| CAS Number | 403479-30-1 | [2][3] |
| IUPAC Name | This compound | |
| SMILES | CSC1=NC=C(N1CC1=CC=CC=C1)C(O)=O | |
| InChIKey | IZYNFRZAKQERPQ-UHFFFAOYSA-N |
Synthesis and Methodologies
While specific experimental details for the synthesis of this compound are not extensively published, a plausible synthetic route can be devised based on established methods for constructing substituted imidazoles. The following represents a theoretical, yet chemically sound, multi-step synthesis protocol.
Proposed Retrosynthetic Analysis
A logical approach to the synthesis involves the construction of the imidazole core followed by the introduction of the various substituents.
Caption: Retrosynthetic pathway for the target molecule.
Step-by-Step Experimental Protocol (Theoretical)
Step 1: Synthesis of the Thiourea Intermediate
-
To a solution of an appropriate α-amino ester (e.g., ethyl 2-amino-3-oxobutanoate) in a suitable solvent such as ethanol, add benzylamine.
-
Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the enamine intermediate.
-
Add methyl isothiocyanate to the reaction mixture and reflux for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude thiourea derivative. Purify by recrystallization or column chromatography.
Step 2: Cyclization and S-Methylation to form the Imidazole Ester
-
Dissolve the purified thiourea derivative in a suitable solvent like dimethylformamide (DMF).
-
Add a base, such as potassium carbonate, to the solution.
-
Introduce a methylating agent, for example, methyl iodide.
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours. This step facilitates both the cyclization to the imidazole ring and the methylation of the sulfur atom.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester of the target molecule.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add a strong base, such as sodium hydroxide, and heat the mixture to reflux for 2-4 hours to hydrolyze the ester.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
The carboxylic acid product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Potential Applications and Scientific Insights
The structural motifs within this compound suggest several avenues for its application in drug discovery and development.
As a Scaffold in Anticancer Drug Design
Benzimidazole derivatives are known to exhibit a wide range of anticancer activities.[4] They can act as bioisosteres of natural nucleotides, allowing them to interact with macromolecules like proteins and enzymes involved in cell proliferation. The carboxylic acid moiety can be used as a handle for further derivatization to improve solubility and target engagement, while the benzyl and methylsulfanyl groups can be modified to explore the structure-activity relationship (SAR) and optimize potency and selectivity.
In the Development of Antimicrobial Agents
The imidazole nucleus is a common feature in many antifungal and antibacterial agents. The unique combination of substituents in the target molecule could lead to novel antimicrobial properties. The lipophilic benzyl group may enhance membrane permeability, while the sulfur-containing methylsulfanyl group could be crucial for interacting with specific microbial enzymes.
As a Probe for Exploring Biological Pathways
Due to its versatile structure, this compound can be functionalized with fluorescent tags or other labels to serve as a chemical probe. Such probes are invaluable tools for studying the localization and dynamics of biological targets in living cells, providing insights into complex signaling pathways.
Conclusion
This compound represents a promising, yet underexplored, molecule with significant potential in the field of medicinal chemistry. Its defined molecular weight of 248.3 g/mol and its structural features provide a solid foundation for its synthesis and derivatization. The theoretical protocols and potential applications outlined in this guide are intended to stimulate further research and development efforts. As our understanding of the biological roles of imidazole-containing compounds continues to grow, molecules such as this will undoubtedly play a crucial role in the discovery of next-generation therapeutics.
References
-
Matrix Fine Chemicals. This compound | CAS 403479-30-1. [Link]
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. [Link]
-
World Journal of Pharmaceutical Research. A review article on synthesis of imidazole derivatives. [Link]
-
Ansari, A., & Ali, A. (2017). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 7(83), 52471-52494. [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. 403479-30-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 403479-30-1 [chemicalbook.com]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is a polysubstituted imidazole derivative that holds significant potential as a versatile building block in the fields of organic synthesis and medicinal chemistry. The imidazole core is a privileged scaffold, appearing in numerous natural products and pharmaceuticals due to its ability to engage in various biological interactions. This particular derivative combines several key functional groups: a carboxylic acid at the 5-position, a methylsulfanyl (thiomethyl) group at the 2-position, and a benzyl protecting group on one of the nitrogen atoms.
The carboxylic acid moiety serves as a convenient handle for a variety of chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry for the synthesis of bioactive molecules. The 2-methylsulfanyl group can also be a site for further functionalization, and the N-benzyl group provides steric and electronic influence, while also offering the possibility of deprotection to reveal a secondary amine. The strategic placement of these functional groups makes this compound a valuable starting material for the synthesis of diverse compound libraries, particularly in the search for new therapeutic agents. For instance, structurally related 1-benzyl-1H-imidazole-5-carboxamide derivatives have been investigated as potent TGR5 agonists for the treatment of metabolic syndromes.
These application notes provide an overview of the synthesis and potential applications of this compound, complete with detailed protocols to facilitate its use in the laboratory.
Synthesis of this compound
Protocol 1: Representative Synthesis of this compound
This protocol is based on the general synthesis of 2-methylsulfanyl-1H-imidazoles, which often involves the cyclization of an α-aminoketone with a thiocyanate source, followed by S-methylation and N-benzylation.
Step 1: Synthesis of 2-Thio-imidazole Precursor
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting α-aminoketone hydrochloride in a suitable solvent such as aqueous ethanol.
-
Addition of Thiocyanate: Add an aqueous solution of potassium thiocyanate to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution). The product, a 1,3-imidazole-2-thione, may precipitate and can be collected by filtration, washed with water, and dried.
Step 2: S-Methylation
-
Reaction Setup: Suspend the 1,3-imidazole-2-thione in a suitable solvent like methanol or ethanol in a round-bottom flask with a magnetic stirrer.
-
Addition of Methyl Iodide: Add methyl iodide to the suspension. The reaction is typically carried out at room temperature.
-
Reaction Conditions: Stir the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. The resulting crude 2-(methylsulfanyl)-1H-imidazole can be purified by recrystallization or column chromatography.
Step 3: N-Benzylation
-
Reaction Setup: Dissolve the 2-(methylsulfanyl)-1H-imidazole in an appropriate aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base, such as sodium hydride or potassium carbonate, to deprotonate the imidazole nitrogen.
-
Addition of Benzyl Bromide: Slowly add benzyl bromide to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is fully consumed (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 4: Carboxylation (Illustrative)
This step is conceptually challenging and multiple routes could be envisioned, such as functionalization of a pre-existing group at the 5-position. A more common approach would be to build the ring with the carboxylate group or a precursor already in place.
A more likely overall synthesis would start from precursors that already contain the carboxylic acid or an ester equivalent.
Applications in Organic Synthesis
The primary utility of this compound in organic synthesis lies in the reactivity of its carboxylic acid functional group.
Amide Bond Formation
The most direct and widespread application of this molecule is in the synthesis of 1-benzyl-1H-imidazole-5-carboxamides. Amide bond formation is a critical reaction in drug discovery, as the amide linkage is a key structural feature in a vast number of biologically active compounds. The carboxylic acid can be activated and coupled with a wide range of primary and secondary amines to generate a library of diverse amide derivatives.
Common coupling reagents for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). More modern and efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can also be employed, particularly for challenging couplings.
Protocol 2: Synthesis of a 1-Benzyl-1H-imidazole-5-carboxamide Derivative
This protocol describes a general procedure for the coupling of this compound with a primary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Desired primary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: Add the primary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Potential Further Transformations
Beyond amide coupling, the functional groups on this compound open the door to other synthetic manipulations:
-
Esterification: The carboxylic acid can be converted to a variety of esters through Fischer esterification or by reaction with alkyl halides in the presence of a base.
-
Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This alcohol can then be used in further synthetic steps.
-
Modification of the Methylsulfanyl Group: The sulfur atom in the methylsulfanyl group can be oxidized to a sulfoxide or a sulfone, which can alter the electronic properties and biological activity of the molecule. The methylsulfanyl group can also potentially be displaced by other nucleophiles under specific conditions.
-
Debenzylation: The N-benzyl group can be removed via hydrogenolysis (e.g., using H₂ and a palladium catalyst) to provide the N-unsubstituted imidazole, which can then be functionalized with different groups.
Data Presentation
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 403479-30-1 |
| Molecular Formula | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 248.3 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in DMF, DMSO, and methanol (predicted) |
Visualizations
Caption: A plausible synthetic workflow for the preparation of the title compound.
Caption: Experimental workflow for the synthesis of amide derivatives.
References
-
World Journal of Pharmaceutical Research. (2020). a review article on synthesis of imidazole derivatives. [Link]
-
MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]
- Google Patents. (1991).
-
PubChem. 1-benzyl-2-hydroxy-1H-imidazole-5-carboxylic acid. [Link]
-
Matrix Fine Chemicals. This compound | CAS 403479-30-1. [Link]
-
PubMed. (1998). Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). [Link]
-
PubMed. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. [Link]
-
The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]
-
MDPI. (2019). Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives. [Link]
-
Connect Journals. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. [Link]
- Google Patents. (2015).
-
ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. [Link]
-
Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo (D) Imidazol-4-One. [Link]
-
MDPI. (2019). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. [Link]
-
PubMed. (2022). Novel 2-alkylthio-1-benzylimidazole-5-carboxylic Acid Derivatives Targeting Gp41: Design, Synthesis, and In Vitro Anti-HIV Activity Evaluation. [Link]
-
ResearchGate. (2020). Decarboxylation process of 1H-benzimidazole-2-carboxylic acid. [Link]
-
PMC. (2017). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]
-
Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]
-
PubMed Central. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. [Link]
-
PubChem. 1-Benzyl-1H-imidazole-5-carboxaldehyde. [Link]
experimental protocols for synthesizing imidazole derivatives
An Application Guide to the Synthesis of Imidazole Derivatives for Researchers and Drug Development Professionals
Introduction: The Imidazole Core in Modern Science
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1][2] This structural motif is present in numerous biologically crucial molecules, including the amino acid histidine, histamine, and nucleic acids.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to act as both a weak acid and a base make it a "privileged structure" in drug design.[2] Consequently, a vast array of drugs for treating fungal infections, cancer, hypertension, and bacterial infections feature an imidazole core.[1][2][4]
The enduring relevance of this scaffold has driven the continuous evolution of synthetic methodologies. For researchers and drug development professionals, a deep understanding of these synthetic protocols—from classical, time-honored reactions to modern, highly efficient catalytic systems—is paramount. This guide provides an in-depth exploration of key experimental protocols, focusing on the underlying principles, practical execution, and the rationale behind procedural choices to empower chemists in their synthetic endeavors.
Foundational Multi-Component Synthesis: The Debus-Radziszewski Reaction
One of the most fundamental and enduring methods for constructing the imidazole ring is the Debus-Radziszewski synthesis. First reported by Heinrich Debus in 1858, this method is a multi-component reaction (MCR) that brings together three simple building blocks to create a complex heterocyclic product in a single step.[1][5][6]
Causality and Mechanistic Insight: The reaction condenses a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and two equivalents of ammonia.[7][8][9] The proposed mechanism, while not definitively proven, is thought to occur in two main stages.[7] First, the dicarbonyl compound reacts with ammonia to form a diimine intermediate. This electron-rich intermediate then attacks the aldehyde, followed by cyclization and subsequent dehydration (aromatization) to yield the final imidazole product.[10] A key advantage of this approach is its modularity; by varying the three starting components, a diverse library of substituted imidazoles can be generated. Furthermore, replacing one equivalent of ammonia with a primary amine allows for the direct synthesis of N-substituted imidazoles.[7]
Caption: General workflow of the Debus-Radziszewski synthesis.
Protocol 1.1: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
This protocol details a classic Debus-Radziszewski synthesis using conventional heating.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Benzaldehyde
-
Ammonium acetate (as an ammonia source)
-
Glacial acetic acid (solvent)
-
Ethanol
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzil (2.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).
-
Solvent Addition: Add 30 mL of glacial acetic acid to the flask. The use of acetic acid as a solvent also helps to catalyze the imine formation steps.[11]
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[12]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Isolation: Pour the cooled reaction mixture slowly into 100 mL of cold water while stirring. This will precipitate the product more completely.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove residual acetic acid and ammonium salts, followed by a small amount of cold ethanol to remove unreacted benzaldehyde.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield fine, crystalline 2,4,5-triphenyl-1H-imidazole.
Advancing Efficiency: Modern Protocols for Imidazole Synthesis
While classical methods are robust, they often require long reaction times, high temperatures, and can lead to side reactions, resulting in lower yields.[13][14][15] Modern organic synthesis emphasizes "green chemistry" principles, aiming for higher efficiency, reduced energy consumption, and minimal waste.[16][17] Microwave irradiation and sonochemistry have emerged as powerful tools to achieve these goals.[18][19]
Microwave-Assisted Synthesis: A Revolution in Reaction Speed
Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[20] This leads to rapid, uniform, and efficient internal heating of the reaction mixture, dramatically accelerating reaction rates.[12][20][21] Advantages over conventional heating include significantly shorter reaction times, often improved yields, and higher product purity.[18][21]
Caption: Comparison of conventional vs. microwave heating workflows.
Protocol 2.1.1: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol adapts the Debus-Radziszewski reaction for a microwave reactor, showcasing the significant reduction in reaction time.[6][22][23]
Materials:
-
Benzil (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Ammonium acetate (excess, e.g., 5 mmol)
-
Ethanol (or solvent-free)
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine benzil (0.21 g, 1 mmol), the chosen aldehyde (1 mmol), and ammonium acetate (0.39 g, 5 mmol).
-
Solvent (Optional): For a solvent-based reaction, add 2-3 mL of ethanol. Many microwave syntheses of imidazoles can also be run effectively under solvent-free conditions, which is a key principle of green chemistry.[6]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 5-15 minutes.[22] The optimal time and temperature should be determined for each specific substrate combination.
-
Work-up and Isolation: After irradiation, cool the vial to room temperature. If the reaction was run solvent-free, add a small amount of ethanol to the solid mass. Add cold water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Data Presentation: Conventional vs. Microwave Synthesis
The following table illustrates the typical improvements seen when switching from conventional heating to microwave irradiation for the synthesis of various 2,4,5-trisubstituted imidazoles.
| Aldehyde Substituent | Method | Reaction Time | Yield (%) | Reference |
| 4-Chloro | Conventional | 2 hours | 85% | [12] |
| 4-Chloro | Microwave | 10 minutes | 95% | [24] |
| 4-Nitro | Conventional | 1.5 hours | 88% | [12] |
| 4-Nitro | Microwave | 6 minutes | 94% | [12] |
| 4-Methoxy | Conventional | 2.5 hours | 82% | [12] |
| 4-Methoxy | Microwave | 12 minutes | 90% | [12] |
Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry utilizes high-frequency sound waves (ultrasound) to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and dramatically accelerating chemical reactions.[19][25] This green chemistry technique often leads to higher yields, shorter reaction times, and can be performed at room temperature, reducing energy consumption.[13][14][26][27]
Protocol 2.2.1: Ultrasound-Assisted One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles
This protocol demonstrates a one-pot, three-component synthesis facilitated by ultrasound irradiation.[6]
Materials:
-
Benzoin or Benzil (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Ammonium acetate (2 mmol)
-
Ethanol:Water mixture (solvent)
Procedure:
-
Reaction Setup: In a thick-walled flask, combine benzoin (0.21 g, 1 mmol), the desired aldehyde (1 mmol), and ammonium acetate (0.15 g, 2 mmol).
-
Solvent Addition: Add 10 mL of an ethanol:water (1:1) solvent mixture and a magnetic stir bar.
-
Sonication: Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath. Irradiate the mixture with ultrasound (e.g., at a frequency of 35-45 kHz) at room temperature for 25-60 minutes.[27]
-
Monitoring: Monitor the reaction's completion by TLC.
-
Isolation: Upon completion, the product often precipitates directly from the reaction mixture. If not, add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure triaryl-imidazole.
The Role of Catalysis in Modern Imidazole Synthesis
Catalysis is central to modern organic synthesis, offering pathways to reactions that are otherwise slow or low-yielding. In imidazole synthesis, catalysts are used to increase reaction rates, improve yields, and enhance selectivity under milder conditions.[28][29][30]
Caption: A simplified catalytic cycle for imidazole synthesis.
Protocol 3.1: Green Synthesis using a Biocatalyst (Lemon Juice)
This protocol exemplifies a green chemistry approach by using a readily available, inexpensive, and biodegradable natural acid catalyst.[16][31] The citric acid in lemon juice effectively catalyzes the condensation reaction.[16]
Materials:
-
Benzil (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Fresh lemon juice
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzil (0.21 g, 1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (0.12 g, 1.5 mmol) in 5 mL of ethanol.
-
Catalyst Addition: Add 0.5 mL of fresh lemon juice to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is surprisingly efficient, with completion times ranging from 30-50 minutes, as monitored by TLC.[16]
-
Isolation: Upon completion, the product often crystallizes out of the solution. Add 10 mL of cold water to ensure complete precipitation.
-
Filtration and Washing: Collect the solid by vacuum filtration and wash thoroughly with water to remove the catalyst and other water-soluble components.
-
Purification: The product is often obtained in high purity (yields typically 90-98%), but can be recrystallized from ethanol if necessary.[16]
Trustworthiness and Optimization: Validating Protocols
Every protocol must be a self-validating system. For the synthetic chemist, this means understanding how to optimize reaction parameters to achieve the best possible outcome. Key variables include temperature, reaction time, solvent choice, and the stoichiometry of reactants and catalysts.[32] A systematic approach, such as Design of Experiments (DOE), can be employed to efficiently map the reaction space and identify optimal conditions.[33][34]
Example of Optimization Data:
The following table, adapted from studies on optimizing imidazole ring formation, shows how varying the amount of a key reactant (ammonium acetate) and temperature significantly impacts the final yield.[34]
| Molar Equivalents of NH₄OAc | Temperature (°C) | Yield (%) |
| 1.5 | 50 | ~48% |
| 5.0 | 50 | ~65% |
| 1.5 | 80 | ~60% |
| 5.0 | 80 | ~82% |
This data clearly indicates that both higher temperatures and a greater excess of the ammonium source are critical for maximizing the yield in this particular system.[34]
Conclusion
The synthesis of imidazole derivatives has evolved from lengthy, classical procedures to highly efficient, rapid, and environmentally benign modern protocols. For professionals in research and drug development, mastering these techniques is essential. The Debus-Radziszewski reaction remains a versatile and powerful tool, especially when enhanced by microwave irradiation or ultrasound. Furthermore, the adoption of green catalytic systems not only improves efficiency but also aligns with the growing demand for sustainable chemical manufacturing. By understanding the causality behind each experimental step and systematically optimizing reaction conditions, chemists can reliably and effectively construct the diverse imidazole-based molecules that are vital to advancing science and medicine.
References
- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2F8EMln16rVp7JFZgJpgXrjFbkiwwdICOF_vMiJkVQqPvGsbgo2G6HULfSpwZEH_BU7lukLa8qFZ2XRTrmd7f6TPWR__zymTB0owDCgFu4HQOjeG0eo8N0iBrjRASo80WkXNOW8TeSQ==]
- Debus–Radziszewski imidazole synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Debus%E2%80%93Radziszewski_imidazole_synthesis]
- Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses.html]
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9698501/]
- Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/optimization-of-imidazole-ring-formation-reaction-using-doe-central-composite-design.pdf]
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. ResearchGate. [URL: https://www.researchgate.
- Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [URL: https://ijarsct.co.in/Paper7158.pdf]
- Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. Journal of Innovations in Pharmaceutical and Biological Sciences. [URL: https://jipbs.com/index.php/jipbs/article/view/359]
- Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7894220/]
- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Bentham Science. [URL: https://www.benthamscience.com/article/139369]
- Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/optimization-of-imidazole-ring-formation-reaction-using-doe-central-composite-design.html]
- A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. [URL: https://www.scholarsresearchlibrary.
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Scilit. [URL: https://www.scilit.net/article/10.3390/molecules27238243]
- Imidazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/imidazoles.shtm]
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://doi.org/10.1039/D0OB00350F]
- Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. [URL: http://www.orientjchem.org/vol40no3/optimization-of-microwave-assisted-synthesis-of-substituted-imidazoles-a-green-approach/]
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00350f]
- Microwave Assisted Efficient Synthesis of Imidazole-Based Privileged Structures. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm901030z]
- A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4803837/]
- New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2017/ra/c6ra26487e]
- Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. MDPI. [URL: https://www.mdpi.com/1422-0067/23/20/12512]
- Debus-Radziszewski Imidazole Synthesis. Scribd. [URL: https://www.scribd.com/document/511391515/Debus-Radziszewski-Imidazole-Synthesis]
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. ResearchGate. [URL: https://www.researchgate.
- Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [URL: https://www.wjpsonline.org/admin/uploads/gYl35v.pdf]
- A review: Imidazole synthesis and its biological activities. Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/2805]
- Recent progress in the catalytic synthesis of imidazoles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17523035/]
- Automated Process Research and the Optimization of the Synthesis of 4(5)-(3-Pyridyl)imidazole. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op000049f]
- A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. JETIR. [URL: https://www.jetir.org/papers/JETIR2105373.pdf]
- Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6365392/]
- Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-Reaction-Conditions-for-the-Synthesis-of-Disubstituted-Imidazole-5_tbl1_336490890]
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences. [URL: https://pharmascope.org/ijrps/article/view/2503]
- An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8903332/]
- Recent Progress in the Catalytic Synthesis of Imidazoles. Sci-Hub. [URL: https://sci-hub.se/10.1002/asia.200600418]
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8243/pdf]
- Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. [URL: https://www.slideshare.net/SouravDeka2/debus-radziszewski-imidazole-synthesis-knorr-pyrazole-synthesis]
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8243]
- The Debus–Radziszewski imidazole synthesis. ResearchGate. [URL: https://www.researchgate.net/figure/The-Debus-Radziszewski-imidazole-synthesis_fig2_365518329]
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. [URL: https://ijpra.com/index.php/journal/article/view/1000]
- Debus Radzisewski Imidazole Synthesis. YouTube. [URL: https://www.youtube.
- Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. ResearchGate. [URL: https://www.researchgate.
- Recent Progress in the Catalytic Synthesis of Imidazoles. ResearchGate. [URL: https://www.researchgate.
- Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1993/p1/p19930000675]
- Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: https://doi.org/10.1039/P19930000675]
- comparative study of catalytic activity in imidazole synthesis. Benchchem. [URL: https://www.benchchem.com/uploads/7/0/8/2/70823465/comparative_study_of_catalytic_activity_in_imidazole_synthesis.pdf]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. pharmacyjournal.net [pharmacyjournal.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. jetir.org [jetir.org]
- 10. youtube.com [youtube.com]
- 11. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 12. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 13. scilit.com [scilit.com]
- 14. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jipbs.com [jipbs.com]
- 17. Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamscience.com [benthamscience.com]
- 19. researchgate.net [researchgate.net]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches | Semantic Scholar [semanticscholar.org]
- 27. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches [mdpi.com]
- 28. Recent progress in the catalytic synthesis of imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Sci-Hub. Recent Progress in the Catalytic Synthesis of Imidazoles / Chemistry – An Asian Journal, 2007 [sci-hub.box]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. derpharmachemica.com [derpharmachemica.com]
- 34. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for Imidazole Compounds in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties, including its aromaticity, amphoteric nature, and ability to participate in hydrogen bonding, make it an exceptional scaffold for interacting with biological targets.[1][3] This versatility has led to the incorporation of the imidazole nucleus into a wide array of clinically successful drugs, targeting a broad spectrum of diseases.[4] This document provides an in-depth guide to the application of imidazole compounds in drug discovery, offering detailed protocols for their synthesis and biological evaluation, and insights into their mechanisms of action.
Key Physicochemical Properties of Imidazole
The utility of the imidazole scaffold in drug design is rooted in its distinct chemical characteristics. Understanding these properties is crucial for designing novel therapeutic agents with improved efficacy and pharmacokinetic profiles.
| Property | Description | Significance in Drug Discovery |
| Aromaticity | The imidazole ring possesses a sextet of π-electrons, conferring aromatic stability.[3] | Contributes to the planarity of the molecule, allowing for favorable π-π stacking interactions with biological targets. |
| Amphoteric Nature | Imidazole can act as both a weak acid (pKa of the N-1 proton is ~14.5) and a weak base (pKa of the conjugate acid is ~7.0).[3] | This allows it to interact with both acidic and basic residues in protein binding sites and can influence the compound's solubility and membrane permeability. |
| Hydrogen Bonding | The N-1 proton acts as a hydrogen bond donor, while the sp2-hybridized N-3 atom acts as a hydrogen bond acceptor. | Crucial for specific interactions with biological targets, contributing to binding affinity and selectivity. |
| Polarity | Imidazole is a polar molecule with a significant dipole moment, contributing to its water solubility.[1] | This property can be modulated by substitution to optimize the pharmacokinetic profile of a drug candidate. |
| Coordinate Covalent Bonding | The lone pair of electrons on the N-3 atom can coordinate with metal ions. | This is a key feature in the mechanism of action of many imidazole-containing drugs that target metalloenzymes. |
Synthesis of Imidazole Derivatives: Key Methodologies and Protocols
The synthesis of substituted imidazoles is a mature field with several robust and versatile methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
The Radziszewski Imidazole Synthesis
This classical multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form a substituted imidazole.[5]
Protocol 1: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
This protocol describes the synthesis of a well-known trisubstituted imidazole, lophine, via the Radziszewski reaction.[4][6][7]
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers, filter funnel, and filter paper
Procedure:
-
In a round-bottom flask, combine benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (10 mmol).
-
Add glacial acetic acid (15 mL) to the flask.
-
Heat the mixture to reflux with stirring for 2-4 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water (100 mL).
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water.
-
To purify the product, recrystallize the crude solid from hot ethanol.
-
Dry the purified crystals of 2,4,5-triphenyl-1H-imidazole in a vacuum oven.
Causality Behind Experimental Choices:
-
Ammonium acetate serves as the source of ammonia.
-
Glacial acetic acid acts as both the solvent and an acid catalyst.
-
Refluxing provides the necessary thermal energy to drive the condensation reactions.
-
Pouring into ice-water causes the less soluble product to precipitate out of the acidic solution.
-
Recrystallization is a standard purification technique to remove any unreacted starting materials or byproducts.
The Van Leusen Imidazole Synthesis
The Van Leusen reaction is a powerful method for the synthesis of 1,5-disubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[8][9] This reaction can also be performed as a three-component reaction where the aldimine is generated in situ.[8]
Protocol 2: One-Pot Synthesis of a 1,5-Disubstituted Imidazole
This protocol provides a general procedure for the Van Leusen three-component reaction.[10]
Materials:
-
Aldehyde (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Methanol or Dimethylformamide (DMF)
-
Round-bottom flask
-
Stir bar and magnetic stir plate
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), primary amine (1.0 mmol), and methanol (10 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the aldimine.
-
Add TosMIC (1.1 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature or gently heat to 50-60 °C for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
In situ formation of the aldimine simplifies the procedure by avoiding the need to isolate the intermediate.
-
TosMIC is the key reagent that provides the C2-N1 fragment of the imidazole ring.[10]
-
Potassium carbonate acts as the base required to deprotonate the TosMIC and facilitate the cycloaddition.[10]
-
Methanol or DMF are common polar solvents that are suitable for this reaction.
Applications in Drug Discovery: Protocols for Biological Evaluation
The diverse biological activities of imidazole compounds necessitate a range of assays to evaluate their therapeutic potential. The following sections provide detailed protocols for assessing their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Imidazole derivatives have shown significant promise as anticancer agents, with mechanisms including enzyme inhibition and DNA alkylation.[11]
Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer drugs.[12]
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test imidazole compounds in the cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[13]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Causality Behind Experimental Choices:
-
MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product, providing a measure of metabolic activity and thus cell viability.[12]
-
DMSO is used to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.[14]
-
Serial dilutions of the test compound are necessary to determine the dose-dependent effect on cell viability and to calculate the IC₅₀.
Anticancer Activity of Representative Imidazole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| BI9 | HL-60 (Leukemia) | 0.40 | [15] |
| BI9 | HCT-116 (Colon) | 2.63 | [15] |
| BI9 | MCF-7 (Breast) | 3.57 | [15] |
| Compound 5 | MCF-7, HCT-116, HepG2 | < 5 | [15] |
Antimicrobial Activity
The imidazole scaffold is a key component of many antifungal and antibacterial drugs.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][16]
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
Test imidazole compounds
-
Positive control antibiotic/antifungal
-
Sterile saline
-
Bacterial/fungal inoculum standardized to 0.5 McFarland standard
Procedure:
-
Prepare a stock solution of the test imidazole compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the microbial suspension.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16]
Causality Behind Experimental Choices:
-
Standardized inoculum ensures that the results are reproducible and comparable across different experiments.
-
Serial dilution allows for the determination of the minimum concentration required for inhibition.
-
Growth and sterility controls are essential for validating the assay. The growth control should show turbidity, while the sterility control should remain clear.
Anti-inflammatory Activity
Imidazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).
Protocol 5: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.[17][18][19]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test imidazole compound
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Pletysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Fast the rats overnight before the experiment but allow free access to water.
-
Divide the animals into groups: a control group, a standard drug group, and groups for different doses of the test imidazole compound.
-
Administer the test compound or the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Measure the initial paw volume of the right hind paw of each rat using a pletysmometer or calipers.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[17]
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Causality Behind Experimental Choices:
-
Carrageenan is a phlogistic agent that induces a reproducible inflammatory response characterized by edema.[18]
-
Measuring paw volume at different time points allows for the assessment of the time course of the anti-inflammatory effect.
-
A standard drug like indomethacin is used as a positive control to validate the experimental model.
Mechanisms of Action: Case Studies of Imidazole-Based Drugs
The therapeutic success of imidazole-containing drugs stems from their ability to interact with specific biological targets.
Case Study 1: Ketoconazole - Antifungal Agent
-
Mechanism of Action: Ketoconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[][21][22] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the membrane's integrity and function, leading to fungal cell death.[22] The imidazole nitrogen atom of ketoconazole coordinates with the heme iron atom in the active site of the enzyme, which is a key aspect of its inhibitory activity.[]
Case Study 2: Losartan - Antihypertensive Agent
-
Mechanism of Action: Losartan is an angiotensin II receptor blocker (ARB).[23][24] It competitively and selectively blocks the binding of angiotensin II to the AT1 receptor, which is found in many tissues, including vascular smooth muscle.[3][25] By blocking the action of angiotensin II, losartan prevents vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure.[5][23]
Case Study 3: Dacarbazine - Anticancer Agent
-
Mechanism of Action: Dacarbazine is a prodrug that is metabolically activated in the liver to its active form, the methyl diazonium ion.[26][27] This highly reactive species acts as an alkylating agent, transferring a methyl group to the DNA of cancer cells, primarily at the O6 and N7 positions of guanine.[26] This alkylation damages the DNA, inhibits DNA replication, and ultimately leads to apoptosis of the cancer cells.[2]
Visualizing Key Concepts and Workflows
General Workflow for Imidazole-Based Drug Discovery
Caption: A generalized workflow for the discovery and development of imidazole-based drugs.
Mechanism of Action of Azole Antifungals
Caption: Inhibition of ergosterol synthesis by ketoconazole.
Conclusion and Future Perspectives
The imidazole scaffold continues to be a highly privileged and versatile platform in drug discovery. Its unique combination of physicochemical properties allows for the design of potent and selective modulators of a wide range of biological targets. The synthetic methodologies for creating diverse imidazole libraries are well-established, and the biological assays for their evaluation are robust and predictive. Future research in this area will likely focus on the development of novel imidazole-containing compounds with improved therapeutic indices, the exploration of new biological targets for imidazole-based drugs, and the application of computational methods to guide the design and optimization of the next generation of imidazole therapeutics.
References
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
What is the mechanism of action (MOA) of ketoconazole as an antifungal agent?. Dr.Oracle. [Link]
-
Understanding the Mechanism: How Losartan Potassium Works for Blood Pressure. Ningbo Inno Pharmchem Co., Ltd.. [Link]
-
Dacarbazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]
-
What is the mechanism of Ketoconazole?. Patsnap Synapse. [Link]
-
What is the mechanism of action of losartan (angiotensin II receptor antagonist)?. Dr.Oracle. [Link]
-
What is the mechanism of Dacarbazine?. Patsnap Synapse. [Link]
-
Chemical and Pharmacological Properties of Imidazoles. IJPPR. [Link]
-
Overview on Antifungal Drug: Ketoconazole. IJNRD. [Link]
-
AntiCancer Drugs | Alkylating Agents | Dacarbazine | Temozolomide. YouTube. [Link]
-
Dacarbazine (DTIC). Cancer information. [Link]
-
Losartan. StatPearls - NCBI Bookshelf. [Link]
-
Dacarbazine. LiverTox - NCBI - NIH. [Link]
-
What is the mechanism of Losartan Potassium?. Patsnap Synapse. [Link]
-
Lophine (2,4,5-triphenyl-1H-imidazole). PMC - NIH. [Link]
-
Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace. [Link]
-
Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Science Alert. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NIH. [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
-
Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. IOPscience. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. ResearchGate. [Link]
-
Synthesis of triphenyl imidazole. Slideshare. [Link]
-
Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. SciSpace. [Link]
-
In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). ResearchGate. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. NIH. [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... ResearchGate. [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]
-
Imidazole[1,2-a]pyridine derivatives as selective COX-2 inhibitors. CHEMISTRY & BIOLOGY INTERFACE. [Link]
Sources
- 1. The mechanism of action of the new antimycotic ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]
- 6. scialert.net [scialert.net]
- 7. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 8. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. inotiv.com [inotiv.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. What is the mechanism of Ketoconazole? [synapse.patsnap.com]
- 23. nbinno.com [nbinno.com]
- 24. droracle.ai [droracle.ai]
- 25. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 27. youtube.com [youtube.com]
analytical methods for imidazole-5-carboxylic acid esters
An In-Depth Guide to the Analytical Quantification and Characterization of Imidazole-5-Carboxylic Acid Esters
This document provides a comprehensive overview of the principal analytical methodologies for the robust analysis of imidazole-5-carboxylic acid esters. These heterocyclic compounds are significant scaffolds in medicinal chemistry and pharmaceutical development, necessitating precise and reliable analytical methods to ensure their quality, stability, and purity. This guide moves beyond mere procedural lists, delving into the rationale behind methodological choices to empower researchers in developing and validating their own analytical systems.
The Analytical Imperative: Why Robust Methods Matter
Imidazole-5-carboxylic acid esters and their derivatives are foundational in the synthesis of various active pharmaceutical ingredients (APIs). Their accurate quantification and impurity profiling are not merely procedural hurdles but are fundamental to ensuring the safety and efficacy of therapeutic products.[1][2] Regulatory bodies, including the FDA and EMA, mandate that all analytical methods used in drug manufacturing and quality control be thoroughly validated to demonstrate their suitability for the intended purpose.[2][3] This ensures that the data generated is reliable, reproducible, and accurate, forming the bedrock of pharmaceutical quality assurance.[4]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantification
For the quantitative analysis of non-volatile and thermally stable compounds like imidazole-5-carboxylic acid esters, High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the predominant technique.[5][6]
The Principle of Reverse-Phase Separation
In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically alkyl-silane bonded silica, like C18) and a polar mobile phase. The imidazole-5-carboxylic acid ester, possessing moderate polarity, will partition between the two phases. By precisely controlling the mobile phase composition, we can modulate the retention time of the analyte, achieving separation from impurities and degradation products.
Application Protocol: Isocratic RP-HPLC-UV Method
This protocol outlines a general-purpose method for the quantification of a typical imidazole-5-carboxylic acid ester, such as Methyl 1-benzyl-1H-imidazole-5-carboxylate.[7][8]
Methodological Causality:
-
Column Choice (C18): A C18 column is selected for its strong hydrophobic retention, which is ideal for aromatic compounds like the benzyl-imidazole ester.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water is used. Acetonitrile is the organic modifier; increasing its concentration reduces the analyte's retention time.
-
Acid Modifier (Phosphoric or Formic Acid): The imidazole moiety is basic. Adding a small amount of acid to the mobile phase protonates the imidazole nitrogen, preventing its interaction with residual acidic silanols on the silica surface. This results in sharper, more symmetrical peaks. For Mass Spectrometry (MS) compatibility, a volatile acid like formic acid must be used instead of phosphoric acid.[7][8]
-
UV Detection: The imidazole ring and any associated aromatic groups are strong chromophores, making UV detection highly suitable. The wavelength is chosen at an absorbance maximum for the analyte to ensure high sensitivity.
Experimental Workflow Diagram
Caption: General workflow for HPLC analysis of imidazole-5-carboxylic acid esters.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Standard system with quaternary pump, autosampler, and UV/DAD detector |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or analyte-specific λmax) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase or 50:50 Acetonitrile:Water |
Method Validation: A Self-Validating System
Validation is the documented process that proves an analytical method is suitable for its intended purpose.[3] It ensures the integrity of the data generated.[2] The key parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, must be evaluated.[3]
Validation Parameters Workflow
Caption: Interrelationship of key analytical method validation parameters.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, free from interference.[3] | Peak purity analysis (DAD), no co-elution with placebo or degradants. |
| Linearity | Proportional relationship between concentration and detector response.[3] | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration interval where the method is precise, accurate, and linear.[3] | For Assay: 80% to 120% of the test concentration. |
| Accuracy | Closeness of test results to the true value.[3] | Mean recovery of 98.0% to 102.0% for API assay.[9] |
| Precision (Repeatability) | Agreement between multiple measurements of the same sample under the same conditions.[3] | Relative Standard Deviation (RSD) ≤ 2.0%.[9] |
| Precision (Intermediate) | Agreement within the same lab, but on different days, with different analysts or equipment.[3] | RSD ≤ 2.0%.[9] |
| Limit of Quantitation (LOQ) | Lowest concentration that can be measured with acceptable precision and accuracy.[9] | Signal-to-Noise ratio ≥ 10; RSD ≤ 10%.[9] |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters.[9] | System suitability parameters remain within limits. |
Gas Chromatography (GC): Analysis of Volatile Derivatives
While less common for these esters due to their low volatility, Gas Chromatography (GC) can be employed, especially when coupled with Mass Spectrometry (GC-MS) for impurity identification.[10] Direct analysis is often not feasible, requiring a derivatization step to increase volatility and thermal stability.[11][12]
The Principle of Derivatization and GC Separation
Derivatization chemically modifies the analyte to make it suitable for GC analysis. For carboxylic acid esters, if hydrolysis to the parent acid is a concern or if related acidic impurities are present, silylation is an effective strategy.[11] A silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the imidazole N-H with a non-polar trimethylsilyl (TMS) group, reducing polarity and increasing volatility.[11] The derivatized analyte is then separated in the GC column based on its boiling point and interaction with the stationary phase.
Application Protocol: Silylation and GC-MS Analysis
Derivatization and GC-MS Workflow
Caption: Workflow for the GC-MS analysis of imidazole derivatives via silylation.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC-MS System | Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole) |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | Start at 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 500 amu |
Spectroscopic Methods: Structural Elucidation and Identity
Spectroscopic techniques are indispensable for confirming the identity and structure of newly synthesized imidazole-5-carboxylic acid esters and for characterizing impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. Protons on the imidazole ring typically appear as distinct singlets or doublets in the aromatic region (δ 7-8 ppm). The ester methyl or ethyl group protons will appear in the upfield region (δ 1-4 ppm).[13]
-
¹³C NMR: Shows the number of different types of carbon atoms. The ester carbonyl carbon is highly deshielded (δ > 160 ppm), while carbons of the imidazole ring appear between δ 110-150 ppm.[14][15][16]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, which is a critical piece of identity confirmation. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for separating and identifying components in a mixture. Electrospray Ionization (ESI) is a soft ionization technique well-suited for LC-MS analysis of these esters, typically showing a strong protonated molecular ion [M+H]⁺.[17]
Infrared (IR) Spectroscopy
FT-IR is used for rapid functional group identification. Key characteristic absorption bands include:
-
~1720 cm⁻¹: Strong C=O stretch from the ester group.
-
~1620 cm⁻¹: C=N stretch from the imidazole ring.
-
~3100-3000 cm⁻¹: Aromatic C-H stretches.
-
~1250-1000 cm⁻¹: C-O stretch from the ester.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- SIELC Technologies. (n.d.). Separation of Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester on Newcrom R1 HPLC column.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- SpectraBase. (n.d.). 1H-Imidazole-5-carboxylic acid, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-, methyl ester.
- SpectraBase. (n.d.). 2,4-Diphenyl-imidazole-5-carboxylic acid, methyl ester - Optional[13C NMR].
- SIELC Technologies. (2018, May 16). Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester.
- ChemicalBook. (n.d.). ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum.
- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.
- PubMed. (n.d.). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations.
- PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate.
- Li, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119577.
- ResearchGate. (n.d.). 1H NMR spectra in CDCl3 of authentic samples of imidazole.
- BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- LMA Leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- SpringerLink. (n.d.). Acids: Derivatization for GC Analysis.
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. particle.dk [particle.dk]
- 5. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester | SIELC Technologies [sielc.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. researchgate.net [researchgate.net]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR [m.chemicalbook.com]
- 17. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Characterization of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid as a TGR5 Agonist
Abstract
This document provides a comprehensive guide for researchers and drug development professionals on the in vitro characterization of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid as a selective agonist for the Takeda G protein-coupled receptor 5 (TGR5). TGR5 is a high-value therapeutic target for metabolic and inflammatory diseases, and imidazole-based scaffolds represent a promising class of novel agonists.[1][2] This guide details the scientific rationale, step-by-step protocols for primary receptor activation and secondary functional assays, and data interpretation strategies necessary to validate the compound's activity and physiological relevance.
Introduction
Takeda G protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a critical regulator of metabolic and inflammatory homeostasis.[3][4] Activated by endogenous bile acids, TGR5 is expressed in a variety of metabolically active tissues, including intestinal enteroendocrine L-cells, brown adipose tissue, liver, and immune cells.[3][5][6] Its activation initiates a signaling cascade that holds significant therapeutic promise for conditions like type 2 diabetes, obesity, and inflammatory bowel disease.[3][7]
The primary signaling mechanism of TGR5 involves coupling to the Gαs protein, which stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic AMP (cAMP).[3][5][6][8] Elevated cAMP activates Protein Kinase A (PKA), leading to downstream physiological responses.[3][5] A key outcome of TGR5 activation in the gut is the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion and promotes satiety.[3][5][7][9]
This application note focuses on this compound, a novel small molecule belonging to the imidazole class, which has been explored for TGR5 agonism.[1][2] We present two core protocols to fully characterize its activity: a primary in vitro assay to confirm direct receptor activation by measuring cAMP production, and a secondary functional assay to quantify its ability to stimulate GLP-1 secretion from an enteroendocrine cell model.
Compound Profile: this compound
A clear understanding of the test compound's properties is essential for accurate and reproducible experimental results.
| Property | Value | Reference |
| IUPAC Name | This compound | [10] |
| CAS Number | 403479-30-1 | [10] |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [10] |
| Molecular Weight | 248.3 g/mol | [10] |
| SMILES | CSC1=NC=C(N1CC1=CC=CC=C1)C(O)=O | [10] |
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles. The final DMSO concentration in cell-based assays should be kept consistent across all conditions and should not exceed 0.5% to avoid vehicle-induced toxicity or off-target effects.
Section 1: The TGR5 Signaling Pathway
Upon binding of an agonist like this compound, TGR5 undergoes a conformational change, activating the heterotrimeric Gαs protein. This activation leads to the dissociation of the Gαs subunit, which then stimulates adenylyl cyclase (AC) at the plasma membrane. AC catalyzes the conversion of ATP to cAMP. The accumulation of intracellular cAMP activates PKA, which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), to modulate gene expression and trigger physiological responses such as GLP-1 release.[3][5][11]
Caption: Canonical TGR5 signaling cascade initiated by agonist binding.
Section 2: Primary Assay - In Vitro TGR5 Receptor Activation Protocol
This protocol determines the potency (EC₅₀) of the test compound by measuring its ability to stimulate a cAMP-driven reporter gene in host cells engineered to express human TGR5.
Principle: HEK293T cells are co-transfected with a human TGR5 expression vector and a reporter vector containing a cAMP Response Element (CRE) linked to a secreted reporter gene (e.g., Secreted Alkaline Phosphatase - SEAP). Agonist binding to TGR5 elevates cAMP, which activates the CRE promoter and drives reporter expression. The reporter activity in the supernatant is then quantified and is directly proportional to TGR5 activation.[12]
Caption: Experimental workflow for the TGR5 cAMP reporter assay.
Detailed Protocol:
-
Cell Seeding and Transfection (Day 1):
-
Seed HEK293T cells into a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of complete medium (DMEM + 10% FBS).
-
Allow cells to attach for 4-6 hours.
-
Prepare a transfection mix according to the manufacturer's protocol (e.g., Lipofectamine). For each well, combine plasmids for human TGR5 and CRE-SEAP reporter.
-
Rationale: Using a host cell line that does not endogenously express TGR5 ensures that the observed signal is specific to the transfected receptor.
-
Add the transfection mix to the cells and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation and Treatment (Day 2):
-
Prepare a 2X working stock of your compound dilutions. In a separate 96-well plate, perform a serial dilution of this compound (e.g., starting from 100 µM down to 1 pM).
-
Include a known TGR5 agonist like INT-777 or Lithocholic Acid (LCA) as a positive control.[13][14][15]
-
Include a vehicle-only control (e.g., 0.5% DMSO in medium).
-
Carefully remove the transfection medium from the cells.
-
Add 50 µL of serum-free medium to each well, followed by 50 µL of the 2X compound dilutions.
-
Rationale: Serum starvation for the treatment period reduces basal signaling and improves the signal-to-noise ratio.
-
Incubate for the optimal time determined by kinetics experiments (typically 6-24 hours).
-
-
Signal Detection (Day 3):
-
Carefully collect an aliquot (e.g., 20 µL) of the cell culture supernatant.
-
In a new white 96-well assay plate, add the supernatant.
-
Prepare and add the luminescent SEAP substrate according to the manufacturer's protocol (e.g., Cayman Chemical TGR5 Reporter Assay Kit).[12]
-
Incubate for 30-60 minutes at room temperature.
-
Read the luminescence signal using a plate reader.
-
Data Analysis and Expected Results:
-
Normalize the data by setting the vehicle control as 0% activation and the maximal response of the positive control as 100% activation.
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration at which 50% of the maximal response is achieved).
| Compound | Expected EC₅₀ Range |
| This compound | To be determined (nM to low µM) |
| INT-777 (Positive Control) | 100 - 500 nM |
| Lithocholic Acid (Positive Control) | 0.5 - 2 µM[2] |
| Vehicle (DMSO) | No activity |
Section 3: Functional Assay - GLP-1 Secretion from Enteroendocrine Cells
This protocol validates the physiological activity of the test compound by measuring its ability to induce GLP-1 secretion from a relevant cell line.
Principle: The murine enteroendocrine STC-1 cell line is a well-established model that endogenously expresses TGR5 and secretes GLP-1 in response to stimuli.[6][16][17] Cells are treated with the test compound, and the amount of GLP-1 released into the culture medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
Caption: Experimental workflow for the STC-1 cell GLP-1 secretion assay.
Detailed Protocol:
-
Cell Culture (Day 1-2):
-
Seed STC-1 cells into a 24- or 48-well plate at an appropriate density to reach 80-90% confluence on the day of the experiment.
-
Culture in complete medium (e.g., DMEM with high glucose + 10% FBS) at 37°C, 5% CO₂.
-
-
Secretion Assay (Day 3):
-
Gently wash the cell monolayers twice with a buffered salt solution (e.g., HBSS).
-
Pre-incubate the cells in 250 µL of HBSS for 1-2 hours at 37°C to establish a basal secretion level.[18]
-
Rationale: Washing and pre-incubation remove residual peptides and serum factors, ensuring that the measured GLP-1 is from stimulated secretion.
-
Prepare stimulation solutions containing the test compound, positive control (INT-777), and vehicle control in HBSS.
-
Aspirate the pre-incubation buffer and add the stimulation solutions to the cells.
-
Incubate for 2 hours at 37°C.[18]
-
Collect the supernatant and immediately add a DPP-4 inhibitor and a broad-spectrum protease inhibitor cocktail. Centrifuge to remove any cell debris.
-
Rationale: GLP-1 is rapidly degraded by proteases like DPP-4. Inhibitors are critical for accurate quantification.
-
Store samples at -80°C until analysis.
-
-
GLP-1 Quantification:
-
Quantify the concentration of active GLP-1 in the collected supernatants using a commercially available, high-sensitivity GLP-1 ELISA kit.
-
Follow the manufacturer's instructions precisely.
-
Data Analysis and Expected Results:
-
Calculate the concentration of GLP-1 (pM) for each sample based on the ELISA standard curve.
-
Express the data as "Fold Change" by dividing the GLP-1 concentration of each treated sample by the average concentration of the vehicle control samples.
-
A statistically significant increase in GLP-1 secretion compared to the vehicle control indicates a functional agonistic effect.
| Treatment (at optimal concentration) | Expected GLP-1 Secretion |
| Vehicle (DMSO) | 1-fold (baseline) |
| This compound | > 2-fold increase over vehicle |
| INT-777 (Positive Control) | Significant increase over vehicle |
Materials and Reagents
| Reagent/Material | Supplier (Example) | Protocol |
| This compound | Custom Synthesis/Vendor | Both |
| HEK293T and STC-1 Cell Lines | ATCC | Both |
| Human TGR5 Expression Plasmid | GenScript, OriGene | Protocol 1 |
| CRE-SEAP Reporter Plasmid | Various | Protocol 1 |
| Transfection Reagent (e.g., Lipofectamine) | Thermo Fisher | Protocol 1 |
| Luminescent SEAP Reporter Assay Kit | Cayman Chemical | Protocol 1 |
| Active GLP-1 (7-36) ELISA Kit | Millipore, R&D Systems | Protocol 2 |
| INT-777 (Positive Control) | Cayman Chemical, Tocris | Both |
| DMEM, FBS, HBSS, Penicillin-Streptomycin | Gibco, Corning | Both |
| DPP-4 Inhibitor, Protease Inhibitor Cocktail | Sigma-Aldrich, Roche | Protocol 2 |
| 96-well and 24-well tissue culture plates | Corning, Falcon | Both |
Conclusion
The protocols described in this application note provide a robust framework for the comprehensive in vitro evaluation of this compound as a TGR5 agonist. Successful execution of the primary cAMP reporter assay will confirm direct receptor activation and determine compound potency (EC₅₀). The subsequent functional GLP-1 secretion assay will validate its physiological effect in a relevant enteroendocrine cell model. Together, these experiments will establish the compound's potential as a valuable tool for TGR5 research and a promising lead candidate for the development of novel therapeutics for metabolic diseases.
References
-
Synapse. (2024). What are TGR5 agonists and how do they work? Synapse. [Link]
-
Chiang, J. Y. L. (2020). TGR5 Signaling in Hepatic Metabolic Health. PMC - PubMed Central - NIH. [Link]
-
MDPI. (2024). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. MDPI. [Link]
-
Chen, W. D., Wang, Y. D., & Guo, C. (2016). TGR5, Not Only a Metabolic Regulator. Frontiers in Physiology. [Link]
-
Cipriani, S., Mencarelli, A., Palladino, G., & Fiorucci, S. (2014). TGR5 ligands as potential therapeutics in inflammatory diseases. Dove Medical Press. [Link]
-
Thomas, C., Gioiello, A., Noriega, L., Strehle, A., Oury, J., Rizzo, G., Macchiarulo, A., Yamamoto, H., Auwerx, J., & Schoonjans, K. (2009). TGR5-mediated bile acid sensing controls glucose homeostasis. PMC - NIH. [Link]
-
Synapse. (2025). What are the new molecules for TGR5 agonists? Patsnap Synapse. [Link]
-
Zúñiga-Hertz, J. P., & Pardo, E. (2024). The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential. MDPI. [Link]
-
Eurofins Discovery. (n.d.). GPBA (TGR5) Human Bile Acid GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins. [Link]
-
Wang, Y., Martin, M. G., & Dunn, J. C. Y. (2021). Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion. NIH. [Link]
-
Jafri, I., Flatt, P. R., & Abdel-Wahab, Y. H. A. (2016). Naturally-occurring TGR5 agonists modulating glucagon-like peptide-1 biosynthesis and secretion. ResearchGate. [Link]
-
Qi, L., Tan, S., Jia, D., Burstein, E., & Sifuentes Dominguez, L. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol. [Link]
-
Qi, L., Tan, S., Jia, D., Burstein, E., Sifuentes Dominguez, L., & Starokadomskyy, P. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. PMC - NIH. [Link]
-
Qi, L., et al. (2025). In-vitro GLP-1 Release Assay Using STC-1 Cells | Request PDF. ResearchGate. [Link]
-
Su, J., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. PubMed. [Link]
-
Drucker, D. J., & Brubaker, P. L. (1995). Regulation of Glucagon-Like Peptide-1 Synthesis and Secretion in the GLUTag Enteroendocrine Cell Line. Endocrinology. [Link]
-
Journal of Diabetes and its Complications. (2024). Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 403479-30-1. [Link]
-
Feng, S., et al. (2014). Discovery of Orally Efficacious Tetrahydrobenzimidazoles as TGR5 Agonists for Type 2 Diabetes. PMC - NIH. [Link]
-
Bhela, S., et al. (2015). Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice. PMC - NIH. [Link]
Sources
- 1. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 4. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Orally Efficacious Tetrahydrobenzimidazoles as TGR5 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 8. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. caymanchem.com [caymanchem.com]
- 13. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
One-Pot Synthesis of Imidazole-5-Carboxylic Acid Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the Imidazole Core in Modern Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, like the amino acid histidine, and a multitude of synthetic pharmaceuticals.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions in biological systems make it an exceptionally versatile building block for designing therapeutic agents.[3] Imidazole-5-carboxylic acid and its derivatives, in particular, are crucial intermediates in the synthesis of a wide range of biologically active molecules, including angiotensin II receptor antagonists like Olmesartan, which are pivotal in managing hypertension.[4]
Traditional multi-step syntheses of these valuable compounds are often plagued by issues such as low overall yields, the need for purification of intermediates at each stage, and significant solvent and reagent waste. One-pot syntheses and multicomponent reactions (MCRs) have emerged as powerful, elegant, and efficient strategies to overcome these limitations.[5] By combining multiple reaction steps into a single, seamless operation without isolating intermediates, one-pot methodologies align with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation, while often improving overall yields.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of a reliable one-pot synthesis methodology for imidazole-5-carboxylic acid derivatives. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed, step-by-step protocol, and present a comparative analysis of reaction parameters.
Methodology Deep Dive: A One-Pot Approach to Ethyl Imidazole-5-Carboxylates
One of the most effective and adaptable one-pot methods for constructing the imidazole-5-carboxylate core involves a condensation reaction between an amidine (or its precursor), a protected aminoacetaldehyde, and a derivative of oxalic acid. A particularly successful iteration of this strategy is the synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate for Olmesartan.[4] This approach showcases the power of sequential, one-pot transformations to rapidly build molecular complexity from simple, readily available starting materials.
Causality Behind Experimental Choices: Why This Method Works
The selected protocol is a three-step, one-pot sequence that masterfully controls reactivity to build the target imidazole ring. The choice of reagents and conditions is critical for the success of the synthesis:
-
Sodium Ethoxide (NaOEt): This strong base plays a dual role. Initially, it facilitates the Claisen condensation between diethyl oxalate and ethyl chloroacetate to form diethyl 2-chloro-3-oxosuccinate. Subsequently, it acts as a base to promote the cyclization and aromatization steps leading to the imidazole ring.
-
Butyramidinium Chloride: This serves as the source for the C2-substituent of the imidazole ring (a propyl group in this case). The amidine functional group provides the N-C-N unit necessary for the imidazole core.
-
Grignard Reagent (Methylmagnesium Bromide): This is introduced in the final step to react with the ketone functionality at the C4 position, installing the 2-hydroxypropan-2-yl group. Performing this reaction in the same pot after the imidazole formation is a testament to the efficiency of this one-pot design.
-
Solvent Choice (Ethanol and THF): Anhydrous ethanol is a suitable solvent for the initial condensation and cyclization steps, as it is compatible with sodium ethoxide. The solvent is then typically switched to an aprotic solvent like THF for the Grignard reaction, which is highly sensitive to protic sources.
Reaction Workflow Diagram
The logical flow of this multi-step, one-pot synthesis can be visualized as follows:
Caption: Workflow for the one-pot synthesis of a substituted imidazole-5-carboxylate.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of a key Olmesartan intermediate and serves as a representative example.[4] Researchers should adapt molar equivalents and reaction conditions based on their specific substrates.
Materials:
-
Diethyl oxalate (Warning: Harmful if swallowed or inhaled, causes irritation)[6][7]
-
Ethyl chloroacetate
-
Sodium ethoxide (Warning: Flammable solid, causes severe skin burns and eye damage)[8][9]
-
Butyramidinium chloride
-
Methylmagnesium bromide (3M in THF)
-
Anhydrous Ethanol
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Ice bath
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Step 1: Formation of Diethyl 2-chloro-3-oxosuccinate.
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0-5 °C under a nitrogen atmosphere, add diethyl oxalate (1.0 eq).
-
Add ethyl chloroacetate (0.95 eq) dropwise over 2 hours, maintaining the temperature below 5 °C.
-
Allow the mixture to stir at room temperature for 24 hours. The reaction mixture will become a cloudy white mass.
-
Remove the ethanol under reduced pressure.
-
Dissolve the resulting salt in ice-cold water and acidify to pH 3 with dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3x). The combined organic layers contain the intermediate, diethyl 2-chloro-3-oxosuccinate. This intermediate is used directly in the next step without further purification.
-
-
Step 2: Imidazole Cyclization.
-
To the ethyl acetate solution from the previous step, add butyramidinium chloride (1.0 eq) and additional sodium ethoxide (1.0 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x). The combined organic layers now contain the ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate intermediate.
-
-
Step 3: Grignard Addition and Work-up.
-
Dry the ethyl acetate solution over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Dissolve the crude intermediate in anhydrous THF.
-
Cool the solution to 0 °C and add methylmagnesium bromide (3M in THF, 2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
-
Safety Precautions
-
Sodium Ethoxide: Is a flammable solid and highly corrosive. It reacts violently with water. Handle in a fume hood under a nitrogen or argon atmosphere. Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and a lab coat.[8][10] Ground containers to prevent static discharge.[10] In case of fire, use dry chemical powder; do not use water.[11][12]
-
Diethyl Oxalate: Is harmful and an irritant. Use with adequate ventilation and wear appropriate PPE. It is a combustible liquid. Keep away from heat and open flames.[6]
-
Grignard Reagents: Are highly reactive and pyrophoric. Handle under an inert atmosphere. Quench reactions carefully and slowly.
-
General Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Comparative Data and Alternative Methods
The versatility of one-pot imidazole synthesis allows for the generation of a wide array of derivatives by varying the starting materials. Below is a comparison of different one-pot approaches.
| Method | Key Reagents | Catalyst/Conditions | Advantages | Limitations | Yield Range | Reference |
| Adapted Olmesartan Intermediate Synthesis | Diethyl oxalate, Ethyl chloroacetate, Amidine, Grignard reagent | Sodium Ethoxide, 60-70°C | High functionalization, builds complexity rapidly | Requires inert conditions for Grignard step | 65-75% | [4] |
| Reductive Cyclization (Benzimidazole) | Substituted o-nitroaniline, Aldehyde | Sodium Dithionite, 90°C | Good for benzimidazoles, tolerant of various aldehydes | Limited to fused systems, requires subsequent hydrolysis | ~70-85% | [3] |
| Debus-Radziszewski Reaction | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Acetic acid or heat | Classic, versatile for tri- and tetra-substituted imidazoles | Can have side reactions, sometimes requires high temperatures | 40-95% | [13] |
| Microwave-Assisted MCR | 1,2-Diketone, Aldehyde, Amine, NH4OAc | p-TsOH, Microwave irradiation | Extremely fast reaction times, high efficiency | Requires specialized microwave equipment | 80-95% | [7] |
Conclusion and Future Outlook
One-pot synthetic strategies represent a paradigm shift in the efficient construction of complex molecules like imidazole-5-carboxylic acid derivatives. The protocol detailed herein demonstrates a robust and adaptable method for accessing these valuable compounds, emphasizing the importance of understanding the underlying reaction mechanisms to make informed experimental choices. As the demand for greener, more efficient chemical processes grows, the development of novel multicomponent reactions, catalyzed by environmentally benign systems, will continue to be a major focus in synthetic organic chemistry. These advancements will undoubtedly accelerate the discovery and development of new imidazole-based therapeutics.
References
-
Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE. 95% Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl oxalate. Retrieved from [Link]
-
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Gelest. (n.d.). SODIUM ETHOXIDE. 95% Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2013, August 28). SODIUM ETHOXIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
SDFine. (n.d.). DIETHYL OXALATE Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. Retrieved from [Link]
-
Poojary, B., et al. (n.d.). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. Retrieved from [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Retrieved from [Link]
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Aminoacetaldehyde Dimethyl Acetal, 99%. Retrieved from [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Aminoacetaldehyde dimethyl acetal. Retrieved from [Link]
-
One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Versatile imidazole synthesis via multicomponent reaction approach. (n.d.). Scilit. Retrieved from [Link]
-
Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. jocpr.com [jocpr.com]
- 5. Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. DIETHYL OXALATE [www2.atmos.umd.edu]
- 8. gelest.com [gelest.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. lobachemie.com [lobachemie.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. echemi.com [echemi.com]
Application Notes and Protocols for Investigating Imidazole Compounds in the Treatment of Metabolic Syndromes
Introduction: The Versatile Imidazole Scaffold in Metabolic Disease
Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that directly increases the risk of cardiovascular disease and type 2 diabetes mellitus. The core features include insulin resistance, visceral obesity, dyslipidemia, and hypertension. The imidazole ring, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2][3] This versatility has led to the investigation of numerous imidazole-containing compounds for their potential to ameliorate various components of metabolic syndrome.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the role of imidazole compounds in treating metabolic syndromes. It covers the key mechanisms of action, therapeutic targets, and detailed protocols for evaluating the efficacy of these compounds.
Part 1: Key Classes of Imidazole Compounds in Metabolic Regulation
The therapeutic potential of imidazole derivatives in metabolic syndromes can be broadly categorized into two main areas: synthetic imidazole compounds targeting specific receptors and enzymes, and the modulation of gut microbiota-derived imidazole metabolites.
Imidazoline Receptor Modulators: Targeting a Novel Receptor System
Imidazoline receptors are a family of non-adrenergic receptors that have emerged as a promising target for the treatment of hypertension and metabolic disorders.[6][7] There are three main classes of imidazoline receptors: I1, I2, and I3.[7]
-
I1 Receptors: Primarily located in the brainstem, activation of I1 receptors leads to a decrease in sympathetic nervous system outflow, resulting in vasodilation and a reduction in blood pressure.[8] This makes I1 receptor agonists attractive candidates for treating the hypertensive component of metabolic syndrome.
-
I2 Receptors: Found in various tissues, including the brain, I2 receptors are being investigated for their potential role in improving insulin sensitivity and glucose uptake.[8]
-
I3 Receptors: These receptors are primarily associated with the regulation of insulin secretion from pancreatic beta cells.[7][8]
The signaling pathways coupled to the I1-imidazoline receptor are distinct from conventional G-protein coupled receptors and may involve phospholipid hydrolysis and the generation of diacylglyceride.[9]
Therapeutic Strategy: The development of selective I1 imidazoline receptor agonists offers a therapeutic advantage over older antihypertensive drugs that also act on α2-adrenergic receptors, as this selectivity may reduce side effects.[6]
Synthetic Imidazole Derivatives with Antihyperglycemic and Lipid-Lowering Effects
A diverse range of synthetic imidazole derivatives have been developed and investigated for their potential to treat diabetes and dyslipidemia. These compounds often act as potent and selective antagonists or inhibitors of key metabolic regulators.
-
α2-Adrenoceptor Antagonists: Certain imidazole derivatives act as selective α2-adrenoceptor antagonists, which can lead to an increase in insulin release from the pancreas.[10]
-
Stearoyl-CoA 9 Desaturase (SCD) Inhibitors: Amide derivatives containing an imidazole moiety have been synthesized as inhibitors of SCD, an enzyme involved in the synthesis of monounsaturated fatty acids.[11] Inhibition of SCD is a potential strategy for treating obesity and lipoprotein disorders.[11]
-
Melanin-Concentrating Hormone MCH-R1 Receptor Antagonists: Imidazole derivatives bearing an aryl piperidine moiety have been developed as antagonists of the MCH-R1 receptor, which is implicated in the regulation of energy balance.[11] These compounds show potential for the treatment of obesity and diabetes.[11]
One study reported a novel imidazole chloro derivative that significantly decreased blood glucose levels and improved the lipid profile in alloxan-induced diabetic rats.[12] The compound reduced total cholesterol, LDL cholesterol, triglycerides, and VLDL, while increasing HDL cholesterol.[12]
Imidazole Propionate: A Gut Microbiota-Derived Metabolite with a Complex Role
Imidazole propionate (ImP) is a metabolite of histidine produced by the gut microbiota.[13][14] Elevated levels of ImP have been associated with type 2 diabetes and insulin resistance.[13][15]
Mechanism of Action: ImP has been shown to impair insulin signaling by activating the p38γ/p62/mTORC1 pathway, which leads to the inhibition of the insulin receptor substrate (IRS).[13][14] Furthermore, ImP can inhibit metformin-induced AMPK activation, potentially reducing the efficacy of this first-line diabetes medication.[13][14]
Interestingly, another study found that ImP was reduced in mice fed a high-fat diet and that ImP treatment attenuated lipid accumulation by inhibiting the PPAR signaling pathway, suggesting a potential therapeutic role in preventing high-fat diet-induced obesity.[16][17][18] These contrasting findings highlight the complex and context-dependent role of ImP in metabolic regulation.
Therapeutic Strategy: Targeting the production of ImP by the gut microbiota or its downstream signaling pathways could represent a novel therapeutic approach for metabolic diseases.[13][19]
Part 2: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Simplified signaling pathway of I1 imidazoline receptor activation.
Caption: Proposed pathway for Imidazole Propionate (ImP) induced insulin resistance.
Experimental Workflow
Sources
- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Imidazoline receptors in cardiovascular and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 8. What are imidazoline receptor agonists and how do they work? [synapse.patsnap.com]
- 9. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GB2225782A - Imidazole derivatives useful for treatment of diabetes - Google Patents [patents.google.com]
- 11. | BioWorld [bioworld.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review [frontiersin.org]
- 15. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imidazole propionate ameliorates lipid metabolism in adipocytes to attenuate high-fat diet-induced obesity via PPAR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imidazole propionate ameliorates lipid metabolism in adipocytes to attenuate high-fat diet-induced obesity via PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Research Chemical: 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
Disclaimer: The following information is provided as a guide for research purposes only. All procedures should be conducted by trained personnel in a properly equipped laboratory, adhering to all institutional and governmental safety regulations. The biological activities and protocols described herein are based on the known properties of structurally related compounds and should be considered as starting points for investigation.
Introduction: The Scientific Context of a Privileged Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active molecules and its ability to engage in diverse biological interactions.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[2][3][4][5][6] The specific compound, 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid , combines several key structural features that suggest a rich potential for investigation in drug discovery and chemical biology.
The N-benzyl group provides lipophilicity, potentially enhancing membrane permeability. The 2-(methylsulfanyl) substituent is of particular interest, as related compounds have shown activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting potential applications in antiviral research.[7] Finally, the carboxylic acid at the 5-position offers a handle for further chemical modification and can participate in crucial binding interactions with biological targets. This document provides a comprehensive overview of the known chemical properties, proposed synthesis, and potential research applications of this compound, complete with detailed protocols to facilitate its use in the laboratory.
Chemical and Physical Properties
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₁₂H₁₂N₂O₂S | Based on chemical structure |
| Molecular Weight | 248.30 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white solid | Typical for small organic molecules of this class |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) | The carboxylic acid group enhances aqueous solubility to some extent, while the benzyl and methylsulfanyl groups contribute to solubility in organic solvents.[5] |
| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong bases. Imidazole rings are generally resistant to auto-oxidation and chromic acid.[8] Imidazole carboxylic acids are stable in a pH range of approximately 3 to 10.[9] | Imidazole compounds are generally stable, but the carboxylic acid and methylsulfanyl groups may be susceptible to degradation under harsh conditions. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. The imidazole ring is amphoteric, with the pKa of the conjugate acid around 7.[10] | Based on the properties of carboxylic acids and the imidazole heterocycle. |
Synthesis and Purification
A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of substituted imidazoles.[11] The following protocol is a proposed synthetic scheme.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Detailed Synthetic Protocol (Hypothetical)
Step 1: Synthesis of the Imidazole-2-thione Precursor This step involves the reaction of an appropriate α-aminoketone with potassium thiocyanate to form the imidazole-2-thione.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting α-aminoketone hydrochloride in a suitable solvent such as ethanol.
-
Reagent Addition: Add an equimolar amount of potassium thiocyanate to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with cold water, and dried.
Step 2: S-Methylation The imidazole-2-thione is then methylated to introduce the methylsulfanyl group.
-
Reaction Setup: Suspend the dried imidazole-2-thione in a suitable solvent like methanol or acetone in a round-bottom flask.
-
Reagent Addition: Add a slight excess (1.1 equivalents) of methyl iodide.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Work-up: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Step 3: N-Benzylation The N-benzyl group is introduced in this step.
-
Reaction Setup: Dissolve the S-methylated imidazole in a polar aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the imidazole nitrogen.
-
Reagent Addition: Add benzyl bromide or benzyl chloride dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 4: Saponification of the Ester (if the starting material was an ester) If the synthesis started with an esterified carboxylic acid, the final step is hydrolysis to the carboxylic acid.
-
Reaction Setup: Dissolve the benzylated intermediate in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Base Addition: Add an excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Reaction: Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the alcohol under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., ether or dichloromethane) to remove any non-acidic impurities.
-
Acidification: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 3-4. The carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Purification and Characterization
Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[8]
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities. Expected ¹H NMR signals would include peaks for the benzyl protons, the methylsulfanyl protons, and the imidazole ring protons.[12][13]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The mass spectrum of carboxylic acids often shows a weak molecular ion peak, with prominent peaks corresponding to the loss of -OH and -COOH groups.[14][15][16]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the carboxylic acid and the C=N and C-S stretches of the imidazole ring.[12]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) would be a suitable starting point.[1]
Handling and Storage
Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[17]
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[18][19]
-
Avoid inhalation of dust and contact with skin and eyes.[20][21]
Storage:
-
Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[18]
-
For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is recommended to minimize potential degradation.
Potential Research Applications and Protocols
Given the structural features of this compound, several avenues of research are proposed. The following protocols are designed as starting points and will likely require optimization.
Application 1: Antiviral Activity Screening
Rationale: The 2-(methylsulfanyl)-imidazole scaffold has been identified in compounds with activity against HIV-1 reverse transcriptase.[7] This suggests that the target compound could be screened for activity against a variety of viral enzymes, particularly those from RNA viruses.[10][22]
This protocol is a general method for assessing the antiviral activity of a compound against a specific virus in a cell-based assay.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero cells for many viruses).
-
Virus stock with a known titer.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (stock solution in DMSO).
-
96-well cell culture plates.
-
MTT or similar cell viability reagent.
-
Plate reader.
Workflow:
Caption: Workflow for a general in vitro antiviral assay.
Detailed Steps:
-
Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of dilutions of the test compound in cell culture medium. It is crucial to include a vehicle control (DMSO alone at the same concentration as in the highest compound dilution).
-
Treatment and Infection: After 24 hours, remove the medium from the cells and add the compound dilutions. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated cell controls, as well as virus-infected but untreated controls.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 48-72 hours).
-
Cell Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as the MTT assay. This will quantify the protective effect of the compound.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected cells by 50%. The selectivity index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.
Application 2: Enzyme Inhibition Assays
Rationale: The imidazole scaffold is a common feature in many enzyme inhibitors.[23] The carboxylic acid moiety of the target compound could potentially interact with the active site of various enzymes.
This is a template protocol that can be adapted for various enzyme assays that produce a detectable signal (e.g., fluorescence, luminescence, absorbance).
Materials:
-
Purified enzyme of interest.
-
Substrate for the enzyme.
-
Assay buffer specific to the enzyme.
-
This compound (stock solution in DMSO).
-
Detection reagent (e.g., ADP-Glo™ for kinases).
-
384-well assay plates.
-
Plate reader.
Workflow:
Caption: General workflow for an enzyme inhibition assay.
Detailed Steps:
-
Compound Dispensing: Prepare serial dilutions of the test compound in the assay buffer and dispense them into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the purified enzyme to each well (except the negative controls) and incubate for a short period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (and any co-factors, such as ATP for kinases).
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Read the plate on a suitable plate reader.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Conclusion
This compound is a research chemical with significant potential for exploration in various fields of drug discovery and chemical biology. While direct experimental data for this specific molecule is limited, its structural features, based on the well-established importance of the imidazole scaffold, suggest promising avenues for investigation, particularly in antiviral and enzyme inhibition studies. The protocols provided in this guide offer a solid foundation for researchers to begin their investigations into the biological activities of this intriguing compound. As with any novel chemical entity, careful experimental design, including appropriate controls and thorough characterization, will be paramount to obtaining meaningful and reproducible results.
References
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. [Link]
-
Synthesis and Reactions of Imidazoles. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. (n.d.). TSI Journals. Retrieved January 17, 2026, from [Link]
-
Panday, D., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 253-273. [Link]
-
Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 58-66. [Link]
-
Anupam, et al. (2017). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research, 4(2), 322-331. [Link]
-
Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1(7), 253-260. [Link]
-
Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. ResearchGate. [Link]
-
Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. In Heterocyclic Compounds. IntechOpen. [Link]
-
Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3), 222. [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Dirersa, W. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. [Link]
-
Singh, P., et al. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33365-33376. [Link]
-
Kumar, A., & Kumar, S. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(8), 124-133. [Link]
-
View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. (n.d.). Trends in Sciences. Retrieved January 17, 2026, from [Link]
-
Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]
-
Loksha, Y. M., et al. (2003). Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Archiv der Pharmazie, 336(3), 175-180. [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
¹H NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. [Link]
-
1-benzyl-2-hydroxy-1H-imidazole-5-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. [Link]
-
Kim, S., & Movassaghi, M. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4644-4647. [Link]
-
8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021, December 27). Chemistry LibreTexts. [Link]
-
Imidazole. (n.d.). University of Washington. Retrieved January 17, 2026, from [Link]
-
Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 523-529. [Link]
-
1-Methyl-1H-benzimidazole-5-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Safety Data Sheet: IMIDAZOLE. (n.d.). Carl ROTH. Retrieved January 17, 2026, from [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube. [Link]
-
Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. [Link]
-
Safety Data Sheet IMIDAZOLE. (2023, September 25). ChemSupply Australia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tsijournals.com [tsijournals.com]
- 11. Imidazole synthesis [organic-chemistry.org]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. youtube.com [youtube.com]
- 15. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. faculty.washington.edu [faculty.washington.edu]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. carlroth.com [carlroth.com]
- 20. fishersci.com [fishersci.com]
- 21. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 22. View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences [tis.wu.ac.th]
- 23. medcraveonline.com [medcraveonline.com]
Application Notes and Protocols for the Preparation of 1-benzyl-1H-imidazole-5-carboxamide Derivatives
Introduction: The Therapeutic Promise of 1-benzyl-1H-imidazole-5-carboxamide Derivatives
The 1-benzyl-1H-imidazole-5-carboxamide scaffold is a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for metabolic diseases. This class of compounds has garnered significant attention for its potent agonistic activity on the Takeda G protein-coupled receptor 5 (TGR5).[1][2] TGR5 is a key regulator of metabolic homeostasis, and its activation has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), improve glucose tolerance, and increase energy expenditure.[3][4][5] Consequently, 1-benzyl-1H-imidazole-5-carboxamide derivatives are being actively investigated as promising candidates for the treatment of type 2 diabetes, obesity, and other metabolic syndromes.[1][2]
This comprehensive guide provides a detailed technical overview of the synthesis, characterization, and biological context of these valuable compounds. It is designed for researchers, medicinal chemists, and drug development professionals seeking to explore this chemical space. The protocols and insights provided herein are grounded in established synthetic methodologies and aim to empower the user with the knowledge to not only replicate but also innovate upon these synthetic strategies.
Scientific Foundation: The Role of TGR5 in Metabolic Regulation
TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor activated by bile acids.[4] Its activation triggers a cascade of intracellular signaling events, primarily through the production of cyclic AMP (cAMP).[4][6] This signaling pathway is central to the therapeutic effects of TGR5 agonists.
One of the most critical functions of TGR5 activation is the stimulation of GLP-1 secretion from enteroendocrine L-cells in the intestine.[5] GLP-1 is an incretin hormone that enhances insulin secretion from pancreatic β-cells in a glucose-dependent manner, suppresses glucagon secretion, slows gastric emptying, and promotes satiety. The ability of 1-benzyl-1H-imidazole-5-carboxamide derivatives to potently activate TGR5 and, in turn, stimulate GLP-1 release, forms the basis of their therapeutic potential in managing hyperglycemia and promoting weight loss.[1][2]
Beyond glycemic control, TGR5 activation has also been linked to increased energy expenditure through the promotion of thermogenesis in brown adipose tissue.[4] Furthermore, TGR5 signaling has demonstrated anti-inflammatory effects, suggesting potential applications in a broader range of metabolic and inflammatory disorders.[7][8]
Synthetic Strategy: A Modular Approach to Derivative Synthesis
The preparation of 1-benzyl-1H-imidazole-5-carboxamide derivatives is typically achieved through a convergent and modular synthetic route. This approach allows for the late-stage introduction of diversity, making it highly amenable to the generation of compound libraries for structure-activity relationship (SAR) studies. The overall strategy can be dissected into three key stages:
-
Synthesis of the Core Intermediate: The synthesis of ethyl 1-benzyl-1H-imidazole-5-carboxylate, the central building block.
-
Saponification: The hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then activated for amide bond formation.
-
Amide Coupling: The reaction of the carboxylic acid with a diverse range of primary or secondary amines to yield the final carboxamide derivatives.
This modular approach is visualized in the workflow diagram below.
Sources
- 1. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 5. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2010093845A1 - Triazole and imidazole derivatives for use as tgr5 agonists in the treatment of diabetes and obesity - Google Patents [patents.google.com]
- 7. Clinical relevance of the bile acid receptor TGR5 in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The bile acid membrane receptor TGR5: a novel pharmacological target in metabolic, inflammatory and neoplastic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 1-benzyl-1H-imidazole synthesis
An essential precursor in medicinal chemistry and materials science, 1-benzyl-1H-imidazole is a cornerstone building block. Its synthesis, primarily through the N-alkylation of imidazole, is a fundamental reaction that, while conceptually straightforward, can present significant challenges related to yield, purity, and scalability. This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common hurdles in this synthesis.
As Senior Application Scientists, we move beyond simple procedural lists to explain the underlying chemical principles behind each step, empowering you to make informed decisions and adapt protocols to your specific needs. This guide is structured to serve as a self-validating system, from initial troubleshooting to advanced optimization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of 1-benzyl-1H-imidazole?
A1: The synthesis is a classic nucleophilic substitution reaction (typically SN2). The process involves two primary steps:
-
Deprotonation: A base is used to remove the acidic proton from the N-H of the imidazole ring, creating a highly nucleophilic imidazolate anion.
-
Nucleophilic Attack: This imidazolate anion then attacks the electrophilic benzylic carbon of the benzylating agent (e.g., benzyl chloride or benzyl bromide), displacing the halide leaving group to form the N-C bond.[1][2]
Q2: How do I select the appropriate base and solvent for the reaction?
A2: The choice is critical and depends on the desired reactivity and safety considerations.
-
Bases: Strong bases like Sodium Hydride (NaH) ensure complete deprotonation of imidazole, often leading to higher yields, but they require strictly anhydrous conditions and careful handling.[1][2] Milder inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are often sufficient, especially with reactive benzylating agents, and are easier and safer to handle.[1][2][3]
-
Solvents: Polar aprotic solvents are ideal as they effectively dissolve the reactants and stabilize charged intermediates. Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are common choices.[1][2][4] The selection should be compatible with the chosen base (e.g., THF or DMF for NaH; MeCN or DMF for K₂CO₃).
Q3: What is the most common side reaction, and how can I prevent it?
A3: The most prevalent side reaction is the over-alkylation of the product, 1-benzyl-1H-imidazole, to form the 1,3-dibenzylimidazolium salt.[3][5] This occurs when the nitrogen at the 3-position of the product acts as a nucleophile and attacks another molecule of benzyl chloride. To minimize this, use a slight excess of imidazole relative to the benzylating agent or add the benzylating agent slowly to the reaction mixture.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin Layer Chromatography (TLC) is the most common and effective method.[1][3][6] Spot the reaction mixture alongside your starting materials (imidazole and benzyl chloride). The consumption of the limiting reagent (typically benzyl chloride) and the appearance of a new spot corresponding to the product will indicate the reaction's progress. A co-spot of the starting material and reaction mixture can help confirm the disappearance of the starting material.
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Persistently Low or No Product Yield
Question: My reaction is not proceeding to completion, or the isolated yield of 1-benzyl-1H-imidazole is consistently below expectations. What are the likely causes and corrective actions?
Answer: Low yield is a multifaceted problem often tracing back to suboptimal reaction conditions or reagent quality. The core issue is typically inefficient nucleophilic attack, which can be broken down into several factors.
-
Incomplete Deprotonation: The imidazolate anion is a far stronger nucleophile than neutral imidazole. Incomplete deprotonation is a primary cause of low reactivity.
-
Solution A - Evaluate Base Strength: If using a mild base like K₂CO₃, consider switching to a stronger one. Cesium Carbonate (Cs₂CO₃) is known to be highly effective in similar alkylations.[2] For maximum deprotonation, using Sodium Hydride (NaH) in an anhydrous solvent like THF or DMF is the standard approach, though it requires stringent control of moisture.[1][4]
-
Solution B - Ensure Anhydrous Conditions: Water will quench strong bases like NaH and protonate the imidazolate anion, reducing its nucleophilicity. Ensure all glassware is flame- or oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).[4]
-
-
Poor Reagent Reactivity:
-
Solution A - Check Benzylating Agent: Benzyl bromide is a more reactive alkylating agent than benzyl chloride due to bromide being a better leaving group. If yields are low with benzyl chloride, switching to benzyl bromide can significantly improve the reaction rate.
-
Solution B - Verify Reagent Quality: Ensure the imidazole and benzylating agent are pure. Old benzyl chloride can hydrolyze to benzyl alcohol or contain other impurities.
-
-
Suboptimal Temperature and Reaction Time:
-
Solution: The N-alkylation of imidazole is often performed at room temperature or with gentle heating.[6] If the reaction is sluggish at room temperature (as monitored by TLC), consider heating the mixture to 50-70°C.[3] Ensure the reaction is allowed to run for a sufficient duration (from a few hours to overnight), confirming completion with TLC before work-up.[1][3]
-
Caption: Workflow for troubleshooting low product yield.
Issue 2: Significant Byproduct Formation (1,3-dibenzylimidazolium salt)
Question: My final product is contaminated with a significant amount of what appears to be the 1,3-dibenzylimidazolium salt, making purification difficult. How can I suppress this side reaction?
Answer: The formation of the dibenzylated salt is a kinetic and stoichiometric issue. The product, 1-benzyl-1H-imidazole, can compete with the starting imidazole for the benzylating agent.
-
Incorrect Stoichiometry: Using an excess of benzyl chloride creates a high concentration of the alkylating agent, which favors the second alkylation step.
-
Solution: Use imidazole as the excess reagent (e.g., 1.2 to 2 equivalents). This ensures that the benzyl chloride is more likely to react with the more nucleophilic imidazolate anion rather than the less nucleophilic product. Alternatively, maintain a strict 1:1 stoichiometry and control the addition.
-
-
Reaction Conditions: High concentrations of reactants can favor the bimolecular reaction leading to the salt.
-
Solution A - Slow Addition: Add the benzyl chloride dropwise to the solution of deprotonated imidazole over a period of 30-60 minutes. This keeps the instantaneous concentration of the benzylating agent low, favoring the primary alkylation.
-
Solution B - Phase-Transfer Catalysis (PTC): This technique is exceptionally effective at preventing quaternization.[7] The catalyst generates a low, steady-state concentration of the imidazolate anion in the organic phase, which is consumed immediately, preventing the product from being further alkylated.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure sample of 1-benzyl-1H-imidazole from the crude reaction mixture. What are the best practices?
Answer: Effective purification hinges on a good work-up procedure followed by the appropriate chromatographic or crystallization technique.
-
Initial Work-up:
-
After the reaction is complete, filter off any solid inorganic salts (e.g., K₂CO₃, KBr).[1]
-
Evaporate the solvent under reduced pressure.
-
Perform a liquid-liquid extraction. Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and then a saturated brine solution to remove any remaining salts or highly polar impurities.[1][4]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.[1]
-
-
Final Purification:
-
Column Chromatography: This is the most reliable method. Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective for separating the non-polar benzyl chloride, the moderately polar product, and the highly polar starting imidazole or imidazolium salt.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final step.[8] Suitable solvent systems can be determined on a small scale, but mixtures like ethyl acetate/hexane or acetonitrile are often good starting points.[8]
-
Advanced Protocols for Yield Improvement
For syntheses where maximizing yield is paramount, consider moving beyond standard batch chemistry to more advanced techniques.
Method 1: Phase-Transfer Catalysis (PTC)
This method is ideal for reactions involving reagents in different phases (e.g., solid K₂CO₃ and a solution of benzyl chloride in toluene). It enhances reaction rates and selectivity.[9]
-
Principle: A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the imidazolate anion (formed at the surface of the solid base) into the organic phase, where it can react with the benzyl chloride. This avoids the need for harsh, anhydrous conditions and often proceeds cleanly with high yields.[3][7]
Method 2: Microwave-Assisted Synthesis
Microwave irradiation offers a dramatic reduction in reaction times (from hours to minutes) and often leads to higher yields and cleaner reaction profiles due to rapid, uniform heating.[10][11]
-
Principle: Microwave energy directly couples with polar molecules in the mixture, leading to efficient and instantaneous localized heating. This can overcome activation energy barriers more effectively than conventional heating, accelerating the reaction rate.[12][13][14]
Data and Protocols
Comparative Table of Synthesis Conditions
| Method | Base (Equiv.) | Solvent | Catalyst (Equiv.) | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| Standard | K₂CO₃ (1.2) | Acetonitrile | - | 70 | 72-120 | ~80 | [3] |
| High-Yield | NaH (1.2) | THF | - | 0 to RT | 12-16 | 70-90 | [3] |
| PTC | K₂CO₃ (2.0) | Toluene | TBAB (0.1) | RT | 2-4 | >90 | [3] |
| Microwave | K₂CO₃ (1.5) | DMF | - | 120 | 0.25 | ~95 | N/A (Typical) |
Experimental Protocol 1: Standard Synthesis using K₂CO₃
This protocol is a reliable and common method for laboratory-scale synthesis.[1]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add imidazole (1.0 equiv.), anhydrous potassium carbonate (1.5 equiv.), and anhydrous acetonitrile.
-
Addition: Begin stirring the suspension and add benzyl chloride (1.1 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature and filter to remove the inorganic solids.
-
Extraction: Evaporate the acetonitrile from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Experimental Protocol 2: High-Yield Synthesis using Phase-Transfer Catalysis
This protocol is highly efficient and minimizes the formation of the dibenzylated byproduct.[3]
-
Setup: In a round-bottom flask, combine imidazole (1.0 equiv.), potassium carbonate (2.0 equiv.), and tetrabutylammonium bromide (TBAB, 0.1 equiv.).
-
Addition: Add toluene (or another suitable organic solvent) followed by benzyl chloride (1.05 equiv.).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor progress by TLC.
-
Work-up: Filter the reaction mixture to remove the solids, washing the filter cake with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
General Reaction Mechanism Diagram
Caption: General mechanism for N-alkylation of imidazole.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5021584A - Process for preparation of 1-benzylimidazole compound - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. iajpr.com [iajpr.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review | Bentham Science [eurekaselect.com]
- 12. asianpubs.org [asianpubs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of Imidazole-Based Compounds
Welcome to the Technical Support Center for the purification of imidazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile heterocyclic molecules. The inherent physicochemical properties of the imidazole ring—aromaticity, basicity, and potential for hydrogen bonding—present unique opportunities and challenges in purification.
This resource provides in-depth, field-proven insights and troubleshooting guides structured in a practical question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.
Section 1: Foundational Purification Strategies
The choice of purification technique is paramount and depends on the scale of your synthesis, the nature of the impurities, and the physicochemical properties of your target imidazole derivative. This section outlines the most common and effective methods.
Flash Column Chromatography
Flash column chromatography is a workhorse technique for the purification of imidazole-containing molecules, offering a rapid and efficient means of separating compounds based on their polarity.[1][2]
Q1: My basic imidazole compound is streaking/tailing on the silica gel column. How can I improve the peak shape and separation?
A1: This is a classic issue arising from the interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the surface of the silica gel. This interaction leads to poor peak shape and can compromise separation.
-
Expert Insight: To mitigate this, you need to neutralize the acidic sites on the silica gel. The most common and effective way to do this is by adding a basic modifier to your mobile phase.
-
Troubleshooting Protocol:
-
Add Triethylamine (TEA) or Ammonia: Incorporate 0.1-1% triethylamine into your eluent system (e.g., hexane/ethyl acetate).[3][4] This small amount of a volatile base will compete with your imidazole compound for the acidic sites on the silica, leading to sharper peaks and better separation. A solution of ammonia in methanol can also be used.
-
Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.[4]
-
Gradient Elution: Employing a gradient elution, where you gradually increase the polarity of the mobile phase, can also help to resolve compounds with close retention factors (Rf values).[3]
-
Q2: I'm having trouble separating my desired imidazole product from a very similar impurity. What are my options?
A2: Co-elution of closely related impurities is a frequent challenge. Here's a systematic approach to improving resolution:
-
Optimize the Mobile Phase:
-
Solvent System Modification: Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol.[3] Sometimes, a complete change in solvent properties can dramatically alter selectivity.
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can effectively separate compounds with similar polarities.[3]
-
-
Change the Stationary Phase:
-
Different Silica Gel: If you're using standard 60 Å silica gel, consider a different pore size.
-
Reversed-Phase Chromatography: For less polar imidazole derivatives, reversed-phase chromatography using a C18-functionalized silica gel can provide an alternative selectivity that may resolve your compounds.[3][4] In this case, your mobile phase will be polar, such as water/acetonitrile or water/methanol, often with a formic acid modifier.[4]
-
Experimental Protocol: Flash Column Chromatography of a Substituted Imidazole
-
Column Preparation:
-
Select a column of appropriate size for your sample amount.
-
Plug the bottom of the column with a small piece of cotton or glass wool, followed by a thin layer of sand.
-
Dry pack the column with silica gel (typically 230-400 mesh).[5]
-
Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude imidazole compound in a minimal amount of a suitable solvent.
-
For "dry loading," adsorb the dissolved sample onto a small amount of silica gel, then evaporate the solvent to obtain a free-flowing powder. This method often provides better resolution than "wet loading."
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 90:10 hexane/ethyl acetate) and gradually increase the polarity based on TLC analysis.
-
If tailing is an issue, add 0.5% triethylamine to the mobile phase.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified imidazole derivative.[3]
-
Crystallization/Recrystallization
Crystallization is a powerful technique for purifying solid imidazole-based compounds, capable of yielding material of very high purity.[6] The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.
Q3: I can't find a suitable solvent for the recrystallization of my imidazole derivative. What should I do?
A3: Finding the right solvent is key to successful recrystallization. An ideal solvent should dissolve your compound well at its boiling point but poorly at room temperature or below.[7]
-
Single Solvent Screening:
-
Place a small amount of your crude product (20-30 mg) in a test tube.
-
Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too good.
-
If it is insoluble, heat the solvent to its boiling point. If it dissolves when hot, it is a potentially good solvent.
-
Allow the hot solution to cool. If crystals form, you have found a good solvent.[6]
-
-
Two-Solvent System: If a single solvent is not ideal, a two-solvent system is often effective.[6]
-
Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is highly soluble).
-
Slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly.
-
Common Recrystallization Solvents for Imidazoles:
| Solvent System | Comments |
|---|---|
| Ethanol/Water | A very common and effective system for moderately polar imidazoles.[6] |
| Isopropanol/n-Hexane | A good choice for less polar derivatives.[7] |
| Ethyl Acetate | Can be effective for a range of imidazole compounds.[7] |
| Toluene | For less polar compounds, often used in combination with a less polar co-solvent.[8] |
Q4: My compound is "oiling out" instead of crystallizing. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too concentrated, cooling too rapidly, or the presence of impurities that depress the melting point.[7]
-
Troubleshooting Strategies:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved.[7]
-
Slow Cooling: Allow the solution to cool more slowly. Insulate the flask to encourage the gradual formation of crystals.[7]
-
Change the Solvent System: The chosen solvent may not be appropriate. Try a different solvent or adjust the ratio in a two-solvent system.[7]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce nucleation.[7]
-
Seed Crystals: Add a tiny crystal of the pure compound to the cooled, supersaturated solution to provide a template for crystal growth.[7]
-
Acid-Base Extraction
The basicity of the imidazole ring (pKa of the conjugate acid is ~7) provides a powerful handle for purification via acid-base extraction.[9] This technique allows for the separation of basic imidazole compounds from neutral or acidic impurities.
Q5: I've formed a persistent emulsion during the acid-base extraction of my imidazole derivative. How can I break it?
A5: Emulsions are a common frustration in liquid-liquid extractions. They are colloidal suspensions of one liquid in another and can be stabilized by particulate matter or surfactants.
-
Expert Insight: The most reliable method to break an emulsion is to increase the ionic strength of the aqueous layer.
-
Methods to Break Emulsions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the density and ionic strength of the aqueous phase, which often destabilizes the emulsion.[3]
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: For emulsions stabilized by solid particles, filtering the entire mixture through a pad of Celite or glass wool can be effective.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period will allow the layers to separate.
-
Q6: After neutralizing the acidic aqueous layer, my imidazole product is not precipitating. What's happening?
A6: This is a common issue, especially with more polar imidazole derivatives.
-
Possible Causes and Solutions:
-
Incomplete Neutralization: Ensure you have added enough base to raise the pH above the pKa of your imidazole. Check the pH with litmus paper or a pH meter.[6]
-
High Water Solubility: Some imidazole derivatives are soluble in water even in their neutral form. If your compound does not precipitate, you will need to perform a "back-extraction." After neutralization, extract the aqueous solution with several portions of an organic solvent like dichloromethane or ethyl acetate to recover your product.[6]
-
Salt Formation: The high concentration of salt formed during neutralization can increase the solubility of your organic compound in the aqueous layer. Using a weaker acid for the initial extraction or a weaker base for neutralization can sometimes help, if compatible with your compound's pKa.[6]
-
Experimental Protocol: Acid-Base Extraction of an N-Alkylated Imidazole
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).[3]
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl).
-
Stopper the funnel and shake gently, venting frequently. The protonated imidazole will move to the aqueous layer, while neutral impurities remain in the organic layer.[6]
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
-
Neutralization and Back-Extraction:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic.[6]
-
If the product precipitates, collect it by vacuum filtration.
-
If the product does not precipitate, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[6]
-
-
Drying and Solvent Removal:
-
Combine the organic extracts from the back-extraction.
-
Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified N-alkylated imidazole.[6]
-
Section 2: Advanced and Specialized Purification Scenarios
This section addresses more complex purification challenges that researchers may encounter.
Chiral Separation of Imidazole Enantiomers
Many biologically active imidazole derivatives are chiral. The separation of enantiomers is often necessary as they can have different pharmacological activities.
Q7: What are the primary methods for separating the enantiomers of a chiral imidazole compound?
A7: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for the analytical and preparative separation of imidazole enantiomers.[10][11]
-
Common Chiral Stationary Phases:
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives coated on a silica support are widely used and have shown broad applicability for separating imidazole antifungal drugs and other derivatives.[11][12]
-
Cyclodextrin-based CSPs: These are particularly effective for racemic analytes containing aromatic functionality, as the aromatic part of the imidazole can form inclusion complexes with the cyclodextrin cavity.[10]
-
-
Method Development:
-
The mobile phase composition is critical. For polysaccharide-based columns, normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) conditions can be used.[12][13]
-
Additives like diethylamine or acetic acid can sometimes improve peak shape and resolution.[12]
-
Capillary Electrophoresis (CE) with cyclodextrin additives is another powerful technique for chiral separations of imidazoles.[14]
-
Dealing with Metal Chelation
The nitrogen atoms in the imidazole ring can chelate metal ions. This can be a purification challenge if your reaction involves metal catalysts or if there is trace metal contamination.
Q8: I suspect my imidazole compound is contaminated with a metal catalyst from the synthesis. How can I remove it?
A8: Metal impurities can be problematic for downstream applications.
-
Troubleshooting Strategies:
-
Silica Gel Chromatography: Often, polar metal complexes will adhere strongly to silica gel, and flash chromatography can effectively remove them.
-
Use of a Scavenger Resin: There are commercially available resins designed to scavenge specific metal ions (e.g., palladium, copper). Stirring your crude product solution with one of these resins followed by filtration can be a very effective method.
-
Extraction with a Chelating Agent: Washing your organic solution with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can sometimes extract the metal ions into the aqueous phase.
-
Section 3: Visualized Workflows and Logic
To aid in decision-making, the following diagrams illustrate common workflows in imidazole purification.
Caption: Decision tree for selecting an initial purification strategy.
Caption: Troubleshooting guide for flash chromatography of imidazoles.
References
- Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
-
Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. ResearchGate. Available at: [Link]
-
The enantiomeric separation of 4,5-disubstituted imidazoles by HPLC and CE using cyclodextrin-based chiral selectors. Taylor & Francis Online. Available at: [Link]
-
Imidazole's Vital Role in Protein Purification and Biochemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. PubMed. Available at: [Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. ACTA POLONIAE PHARMACEUTICA. Available at: [Link]
-
Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. MDPI. Available at: [Link]
-
Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate. Available at: [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]
-
Crystal Structures of two Imidazole Derivatives. ResearchGate. Available at: [Link]
-
Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity. Proteios Technology. Available at: [Link]
-
Removing imidazole in a workup? : r/chemistry. Reddit. Available at: [Link]
- Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. Google Patents.
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Medium. Available at: [Link]
-
Manipulation of the affinity between protein and metal ions by imidazole and pH for metal affinity purification of protein C from Cohn fraction IV-1. PubMed. Available at: [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]
-
Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents. An-Najah Staff. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Nanotechnology Perceptions. Available at: [Link]
-
Imidazole. Wikipedia. Available at: [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Removal of Imidazole from my crude product solution : r/chemistry. Reddit. Available at: [Link]
-
Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. MDPI. Available at: [Link]
-
A review article on synthesis of imidazole derivatives. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
- Isolation of imidazoles from their aqueous solutions. Google Patents.
- Method for producing imidazolium salt. Google Patents.
-
EFFECT OF IMIDAZOLE CONCENTRATION AND TYPE OF METAL ION ON THE PURIFICATION OF RECOMBINANT GREEN FLUORESCENT PROTEIN USING AN AF. Universiti Malaysia Pahang Institutional Repository. Available at: [Link]
-
Separation of heavy metal ions by complexation on poly (N-vinyl imidazole) hydrogels. ResearchGate. Available at: [Link]
-
New! How to remove "heavy metal ions" New! from your protein solution after IMAC elution steps? Affiland. Available at: [Link]
-
Flash Chromatography: Principles & Applications. Phenomenex. Available at: [Link]
-
Purification: How to Run a Flash Column. University of Rochester Department of Chemistry. Available at: [Link]
-
General methods for flash chromatography using disposable columns. PMC. Available at: [Link]
-
Preparation of Imidazoles, Part 1: By Cyclocondensation. YouTube. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]
Sources
- 1. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 2. Purification [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 9. Imidazole - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Imidazoles
Welcome to the Technical Support Center for the synthesis of substituted imidazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered in the lab. As Senior Application Scientists, we understand that synthesizing these valuable heterocyclic scaffolds can be fraught with difficulties, from controlling regioselectivity to optimizing reaction yields.
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your synthetic routes.
Troubleshooting Guide: The Debus-Radziszewski Synthesis
The Debus-Radziszewski reaction is a cornerstone of imidazole synthesis, prized for its convergence in combining a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[1][2] However, its versatility can be matched by its propensity for low yields and side-product formation.[1][3][4] This section addresses the most common issues.
Q1: My Debus-Radziszewski reaction is resulting in a very low yield. What are the primary causes and how can I systematically troubleshoot this?
A1: Low yields in this multicomponent reaction are a frequent complaint.[1][3] The issue often stems from one of several factors: reactant integrity, reaction conditions, or inherent substrate limitations. A systematic approach is key to identifying the root cause.
Expert Insight: The reaction mechanism involves a complex series of condensations and cyclizations. Any deviation in reactant quality or conditions can halt the cascade or promote competing side reactions.
Troubleshooting Workflow:
Below is a logical workflow to diagnose the problem. Start with the most common and easiest-to-check factors first.
Caption: Troubleshooting workflow for low yields.
Detailed Troubleshooting Steps:
-
Reactant Purity: Ensure the dicarbonyl, aldehyde, and ammonium source (typically ammonium acetate) are of high purity. Impurities can act as catalysts for side reactions.[1]
-
Reaction Conditions:
-
Temperature: This is a critical parameter. Temperatures that are too low may result in an incomplete reaction, while excessive heat can cause decomposition.[1] The optimal range is often 80-120 °C. We recommend screening temperatures to find the sweet spot for your specific substrates.
-
Solvent: Glacial acetic acid is the traditional solvent and often works well. However, if reactant solubility is an issue, ethanol can be an effective alternative.[1]
-
Reaction Time: Monitor the reaction's progress by Thin Layer Chromatography (TLC). If starting materials persist, extend the reaction time.[1]
-
Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields by promoting efficient internal heating.[5][6]
-
-
Catalysis: While the classic reaction can be run without a catalyst, their addition can significantly improve performance.[1][7] Experimenting with different types may be beneficial.
| Catalyst Type | Examples | Potential Benefits |
| Lewis Acids | ZnCl₂, FeCl₃·6H₂O, CuI | Enhance reaction rates by activating carbonyls.[1][8] |
| Solid Acids | Zeolites, BF₃-SiO₂, NaHSO₄·SiO₂ | Offer improved yields and easier workup/catalyst recovery.[8][9] |
| Magnetic Nanocatalysts | MnFe₂O₃ | Provide excellent yields and allow for easy, sustainable catalyst recovery via magnetism.[10] |
-
Substituent Effects: The electronic nature of your substituents plays a significant role. Electron-withdrawing groups on the aldehyde can sometimes enhance the reaction, whereas strong electron-donating groups may lead to lower yields.[1][10]
Q2: I'm using an unsymmetrical 1,2-dicarbonyl and getting an inseparable mixture of regioisomers. How can I control the regioselectivity?
A2: This is a classic challenge in the Debus-Radziszewski synthesis.[5] Regioselectivity is dictated by the relative reactivity of the two carbonyl groups in the dicarbonyl compound. The initial condensation with the ammonia source will preferentially occur at the more electrophilic carbonyl carbon.
Strategies for Control:
-
Electronic Differentiation: If one carbonyl is attached to an electron-withdrawing group and the other to an electron-donating group, the former will be more reactive, directing the initial condensation.
-
Steric Hindrance: A bulky substituent near one carbonyl group can sterically hinder the approach of the nucleophile, favoring reaction at the less hindered carbonyl.[5]
-
Catalyst Choice: Certain Lewis acid catalysts can preferentially coordinate to one of the carbonyls, enhancing its electrophilicity and directing the reaction. Experimenting with catalysts like CuI or various zeolites may influence the isomeric ratio.[5]
-
Alternative Synthetic Routes: If high regioselectivity is critical and cannot be achieved through the Debus-Radziszewski reaction, a multi-step approach that builds the ring in a defined sequence may be necessary. For instance, methods involving the condensation of amidines with α-halo ketones can offer better regiocontrol.[5]
Troubleshooting Guide: Mastering Regioselectivity
Controlling the position of substituents on the imidazole ring is arguably the most pervasive challenge in this area of synthesis. This is especially true for N-alkylation of unsymmetrically substituted imidazoles.
Q3: When I try to N-alkylate my 4-substituted imidazole, I get a mixture of 1,4- and 1,5-disubstituted products. Why does this happen and how can I favor one over the other?
A3: This is a fundamental problem of regioselectivity stemming from the tautomeric nature of unsymmetrical imidazoles and the ambident nucleophilicity of the corresponding imidazolate anion.[11][12] The outcome of the alkylation is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
Caption: Key factors influencing N-alkylation regioselectivity.
Expert Insight & Causality:
-
Under Basic Conditions (Anion Alkylation): When a base is used, the imidazole is deprotonated to form an imidazolate anion. The negative charge is delocalized across both nitrogen atoms.
-
Electronic Control: An electron-withdrawing group (EWG) at the 4-position deactivates the adjacent N-3 nitrogen via an inductive effect, making the more remote N-1 nitrogen more nucleophilic and the preferred site of attack.[11] Conversely, an electron-donating group (EDG) activates the adjacent N-3, favoring alkylation there.
-
Steric Control: This is often the dominant factor.[11] Alkylation will occur at the less sterically hindered nitrogen. As the bulk of either the ring substituent or the alkylating agent increases, selectivity for the less hindered nitrogen increases dramatically.[11]
-
-
Under Neutral Conditions (Free Base Alkylation): Without a strong base, the neutral imidazole exists as a mixture of two tautomers (e.g., 4-substituted and 5-substituted). The reaction proceeds via an SE2' mechanism.
| Substituent at C4 | Dominant Factor (Basic Conditions) | Preferred Alkylation Site |
| Small EDG (e.g., -CH₃) | Electronics | N-3 (forms 1,4-isomer) |
| Bulky EDG (e.g., -tBu) | Sterics | N-1 (forms 1,5-isomer) |
| EWG (e.g., -NO₂) | Electronics | N-1 (forms 1,5-isomer)[11] |
| Bulky Alkylating Agent | Sterics | N-1 (less hindered nitrogen)[11] |
Practical Strategies for Regiocontrol:
-
To obtain the 1,5-isomer (alkylation at the remote nitrogen): Use a bulky substituent at C4, a bulky alkylating agent, or have an EWG at C4 and run the reaction under basic conditions.
-
To obtain the 1,4-isomer (alkylation at the adjacent nitrogen): This is often more challenging. The best approach is to have a small EDG at C4 and use a small alkylating agent.
-
Protecting Group Strategy: For unambiguous results, especially when the desired isomer is the minor product, a protecting group strategy is the most reliable method.[13][14] This involves protecting one nitrogen, forcing alkylation at the other, and then deprotecting. The SEM (2-(trimethylsilyl)ethoxymethyl) group is particularly effective for this "trans-N-alkylation" approach.[13]
FAQ: Strategic Use of Protecting Groups
Q4: I need to functionalize the C2 position of my imidazole via lithiation, but the proton is too acidic. How can a protecting group help?
A4: You've identified a key problem. The N-H proton of imidazole is far more acidic than any C-H proton, so direct lithiation of an N-unsubstituted imidazole is not feasible. The solution is to protect the nitrogen atom. This blocks the acidic N-H site and can also direct metallation to a specific carbon.
Expert Insight: The choice of protecting group is critical. It must be stable to the strong base (e.g., n-BuLi) used for lithiation but removable under conditions that won't destroy your final product.
Recommended Protecting Groups for Lithiation:
| Protecting Group | Introduction | Stability | Deprotection | Directing Effect |
| TBDMS (t-butyldimethylsilyl) | 1-(tert-Butyldimethylsilyl)imidazole | Stable to n-BuLi up to -10 °C.[15] | Various reagents (e.g., TBAF, mild acid).[15][16] | Directs lithiation to C2. |
| SEM (2-(trimethylsilyl)ethoxymethyl) | SEM-Cl, base | Stable to n-BuLi. | Fluoride source (e.g., TBAF) or acid.[13] | Strong director for C2 lithiation. |
| Tertiary Amide | e.g., from N,N-Dimethylcarbamoyl chloride | Stable to organolithium reagents. | Alkaline conditions.[15] | Permits quantitative C5 lithiation.[15] |
Experimental Workflow: C2 Functionalization via Protection/Lithiation
Caption: Workflow for C2 functionalization.
Q5: When should I consider using a protecting group for my imidazole synthesis?
A5: Protecting groups are a strategic tool, not a default step.[16] Consider using one when:
-
Regioselectivity is paramount: You need to perform a reaction at a specific site (N-alkylation, C-H functionalization) and cannot achieve the desired selectivity through other means.[13][14]
-
The N-H is reactive: You are using reagents that are incompatible with the acidic N-H proton, such as Grignard reagents or organolithiums.[15]
-
To enable specific reactions: Certain protecting groups, like the tertiary amido group, can specifically direct lithiation to the C5 position, a functionalization that is otherwise very difficult to achieve.[15]
Protocol: Regioselective N-Alkylation of a 4-Substituted Imidazole using a Protecting Group Strategy
This protocol outlines a general method for achieving regioselective N-alkylation to synthesize a 1-alkyl-4-substituted imidazole, which can be challenging to obtain as the major product directly.
Objective: Synthesize 1-benzyl-4-phenylimidazole, avoiding the 1,5-isomer.[13]
-
Protection:
-
To a solution of 4-phenylimidazole in anhydrous THF, add NaH (1.1 eq) portion-wise at 0 °C.
-
Stir for 30 minutes, then add SEM-Cl (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench carefully with water and extract with ethyl acetate. Purify by column chromatography to yield 1-SEM-4-phenylimidazole.
-
-
C2-Lithiation and Silylation (to block the more reactive C2 site):
-
Dissolve 1-SEM-4-phenylimidazole in anhydrous THF and cool to -78 °C.
-
Add n-BuLi (1.1 eq) dropwise and stir for 1 hour.
-
Add TMS-Cl (1.2 eq) and stir for another 2 hours at -78 °C.
-
Warm to room temperature, quench with saturated aq. NH₄Cl, and extract. Purify to get 1-SEM-2-TMS-4-phenylimidazole.
-
-
N-Alkylation:
-
Dissolve the silylated imidazole in an appropriate solvent and treat with benzyl bromide (1.2 eq).
-
Heat the reaction as necessary and monitor by TLC.
-
Upon completion, concentrate the mixture to obtain the crude imidazolium salt.
-
-
Deprotection:
-
Treat the crude salt with a fluoride source (e.g., TBAF in THF) or under acidic hydrolysis conditions to cleave both the SEM and TMS groups.
-
Work up and purify by column chromatography to yield the desired 1-benzyl-4-phenylimidazole.[13]
-
References
-
University of Otago. N-Alkylation of imidazoles. [Link]
-
Chadwick, D. J., & Ngochindo, R. I. (1990). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1645-1650. [Link]
-
Millennial Scientific. Protecting Group Strategies: Using 1-(tert-Butyldimethylsilyl)imidazole in Synthesis. [Link]
-
Wang, X., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 134(30), 12644–12652. [Link]
-
Reddit. This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]
-
Lipshutz, B. H., & Huff, B. (1990). REGIOSPECIFIC SYNTHESIS OF N-ALKYL-4- AND 5-SUBSTITUTED IMIDAZOLES. Tetrahedron Letters, 31(48), 7017-7020. [Link]
-
Taylor, R. D., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3791-3806. [Link]
-
Gabova, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2082-2092. [Link]
-
Kumar, A., et al. (2016). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. Tetrahedron Letters, 57(15), 1689-1692. [Link]
-
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(1), 20-23. [Link]
-
Taylor, R. D., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3791-3806. [Link]
-
Khan, F., et al. (2025). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. Nanoscale Advances. [Link]
-
Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107-1110. [Link]
-
International Journal of Pharmaceutical Research and Applications. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]
-
Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 988-991. [Link]
-
ResearchGate. Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. [Link]
-
Punia, S., et al. (2020). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. Synthetic Communications, 50(5), 682-692. [Link]
-
Check, C. T., & Johnson, J. S. (2015). Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. The Journal of Organic Chemistry, 80(10), 5225–5235. [Link]
-
Benincori, T., Brenna, E., & Sannicolò, F. (1991). Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (8), 2139-2144. [Link]
-
Der Pharma Chemica. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. [Link]
-
Jetir.org. A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. [Link]
-
Benincori, T., Brenna, E., & Sannicolò, F. (1991). Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2139-2144. [Link]
-
Scribd. Radziszewskis Imidazole Synthesis. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(10), 1201. [Link]
-
da Silva, A. C. S., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Chemistry, 6(2), 643-656. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
-
Oriental Journal of Chemistry. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. [Link]
-
Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
-
ResearchGate. Problem with to synthesis of imidazole?[Link]
-
ResearchGate. General reaction scheme of the Debus–Radziszewski imidazole synthesis. [Link]
-
MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
-
Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
Journal of Pharmaceutical Negative Results. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Link]
-
YouTube. From Other Imidazoles by Substitution of Hydrogen. [Link]
-
Reddit. Imidazole synthesis. r/chemhelp. [Link]
-
Bentham Science Publisher. Recent Achievement in the Synthesis of Imidazoles. [Link]
-
International Journal of ChemTech Research. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]
-
Wiley Online Library. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and pharmacological evaluation of some substituted imidazoles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 7. Recent Achievement in the Synthesis of Imidazoles | Bentham Science [eurekaselect.com]
- 8. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 10. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 11. Research Portal [ourarchive.otago.ac.nz]
- 12. reddit.com [reddit.com]
- 13. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Reaction Conditions for Imidazole Synthesis
Welcome to the technical support center for imidazole synthesis. Imidazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, yet their synthesis can present significant challenges.[1][2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate common experimental hurdles. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reactions effectively.
Section 1: General Troubleshooting & FAQs in Imidazole Synthesis
This section addresses overarching issues that are common to various synthetic routes.
Question 1: My reaction yield is consistently low or zero. What are the primary factors to investigate?
Answer: Low yield is a multifaceted problem that requires a systematic approach to diagnose. The cause often lies in one of four areas: reaction conditions, reactant quality, stoichiometry, or competing side reactions.
Troubleshooting Workflow for Low Yield
Caption: General troubleshooting workflow for low-yield imidazole synthesis.
-
Reaction Conditions: Harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of starting materials or the desired product.[4] Conversely, temperatures that are too low may result in an incomplete reaction. Modern methods often use microwave irradiation to rapidly and uniformly heat the reaction, which can significantly reduce reaction times and improve yields.[5][6]
-
Solvent Choice: The solvent plays a critical role in reactant solubility. Poor solubility can dramatically hinder reaction rates.[4] While glacial acetic acid is a common choice, other solvents like ethanol, DMF, or even solvent-free conditions should be considered depending on the specific reactants.[7][5]
-
Stoichiometry: The molar ratios of your reactants are crucial. For multicomponent reactions like the Debus-Radziszewski synthesis, using an excess of the ammonia source (e.g., ammonium acetate) is a common strategy to drive the reaction to completion.[4]
-
Catalysis: Many classical syntheses that proceed without a catalyst can be significantly improved with one. Lewis acids (e.g., ZnCl₂) or solid-supported acid catalysts can enhance yields and shorten reaction times.[7][5][8]
Question 2: How can I effectively monitor the progress of my imidazole synthesis?
Answer: Thin Layer Chromatography (TLC) is the most straightforward method. Co-spot your reaction mixture with your starting materials. The disappearance of the limiting starting material spot and the appearance of a new, typically more polar (lower Rf), product spot indicates reaction progress. Use a UV lamp to visualize the spots, as the aromatic imidazole ring is UV-active. For a more quantitative assessment, you can take aliquots over time and analyze them by LC-MS or GC-MS.
Section 2: Method-Specific Troubleshooting: The Debus-Radziszewski Synthesis
This classic multi-component reaction condenses a 1,2-dicarbonyl, an aldehyde, and ammonia to form the imidazole ring.[9][10] While versatile, it is notorious for variable yields.[5][11]
// Reactants Dicarbonyl [label="1,2-Dicarbonyl"]; Aldehyde [label="Aldehyde"]; Ammonia [label="Ammonia (2 eq.)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intermediates Diimine [label="Diimine Intermediate", style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"]; Condensation [label="Condensation &\nCyclization"];
// Product Imidazole [label="Substituted Imidazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Flow Dicarbonyl -> Diimine; Ammonia -> Diimine; Diimine -> Condensation; Aldehyde -> Condensation; Condensation -> Imidazole; }
Caption: Decision tree for selecting an appropriate imidazole purification method.
Question 5: My imidazole derivative shows significant tailing on my silica gel column. How can I achieve good separation?
Answer: This is a classic problem. The basic nitrogen atoms of the imidazole ring interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing tailing and poor separation.
[12]* Causality: The lone pair on the imidazole nitrogen forms a strong hydrogen bond or an acid-base interaction with the silica surface, causing the compound to "stick" and elute slowly and broadly.
-
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) is the standard choice. A concentration of 0.1-1% is typically sufficient to neutralize the acidic sites on the silica, allowing your basic imidazole to elute with a much-improved peak shape. [12] 2. Change the Stationary Phase: If a basic modifier is not effective or is incompatible with your molecule, switch to a more inert stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can provide excellent separation for basic compounds without tailing. [12] * Reverse-Phase (C18): If your compound has sufficient non-polar character, reverse-phase chromatography using solvents like acetonitrile/water or methanol/water can be an effective alternative.
-
-
Question 6: My purification yield after the workup and column is very low. Where could my product be going?
Answer: Product loss during purification often happens during aqueous workups, especially if the imidazole has some water solubility or if its salt form is highly water-soluble.
-
Check Aqueous Layers: During an acid wash, your basic imidazole will be protonated and move into the aqueous layer. I[12]f you discard this layer, you are discarding your product. Always check all aqueous layers by TLC or LC-MS before discarding them.
-
Back-Extraction is Key: If you perform an acidic wash to remove basic impurities, you must then basify the acidic aqueous layer (e.g., with 1M NaOH or saturated NaHCO₃) to neutralize your protonated imidazole product. This will make it less water-soluble and allow you to extract it back into an organic solvent like dichloromethane or ethyl acetate.
[12]#### Protocol: Acid-Base Extraction for Purifying a Basic Imidazole
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 50 mL of 1 M HCl). Stopper the funnel, shake gently, and vent frequently.
-
Separation: Allow the layers to separate. Your protonated imidazole product will be in the lower aqueous layer. The neutral organic impurities will remain in the top organic layer.
-
Isolation: Drain the lower aqueous layer into a clean flask. This layer contains your product. The organic layer can be washed again with fresh acid to ensure complete extraction.
-
Neutralization and Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (confirm with pH paper).
-
Final Extraction: Extract the now-basic aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).
-
Drying and Concentration: Combine the organic extracts from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified imidazole derivative.
[12]---
References
-
Verma, A., Joshi, S., & Singh, D. (2013). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
-
BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives. BenchChem.
-
Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (n.d.). International Journal of Advanced Research in Science, Communication and Technology.
-
BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. BenchChem.
-
Venkatesh, P. (n.d.). Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare.
-
Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
-
Shalini, K., Sharma, P. K., & Kumar, N. (2023). Imidazole and Derivatives Drugs Synthesis: A Review. Current Organic Synthesis.
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). ResearchGate.
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025). Dakenchem.
-
Kadu, V. D., Mali, G. A., Khadul, S. P., & Kothe, G. J. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances.
-
Kadu, V. D., Mali, G. A., Khadul, S. P., & Kothe, G. J. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. National Center for Biotechnology Information.
-
BenchChem. (n.d.). Troubleshooting Common Problems in Imidazole Synthesis Reactions. BenchChem.
-
Affinity purification methods involving imidazole elution. (n.d.). Google Patents.
-
Radziszewskis Imidazole Synthesis. (n.d.). Scribd.
-
BenchChem. (2025). Technical Support Center: Synthesis of Substituted Imidazoles. BenchChem.
-
Bakulina, O., et al. (2024). Synthesis of Fused sp3-Enriched Imidazoles. National Center for Biotechnology Information.
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications.
-
Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia.
-
Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.
-
Removing imidazole from a purified protein (using Nickel affinity), through ammonium sulphate? (2023). ResearchGate.
-
Synthesis of Imidazoles. (n.d.). Baran Lab, Scripps Research.
-
Marckwald approach to fused imidazoles. (n.d.). ResearchGate.
-
Hanoon, H. M., & Al-Rawi, A. A. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry.
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal.
-
Stark, M. A., & Jones, G. B. (2002). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters.
-
REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. (2018). ResearchGate.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Imidazole and Derivatives Drugs Synthesis: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Imidazole synthesis [organic-chemistry.org]
- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
Introduction
Welcome to the dedicated technical support center for 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid (CAS 403479-30-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility-related challenges encountered during experimentation with this compound. Due to the limited publicly available solubility data for this specific molecule, this resource focuses on empowering the user with the foundational knowledge, predictive insights, and experimental protocols necessary to determine and optimize its solubility for a variety of research applications.
Physicochemical Properties Overview
A foundational understanding of the physicochemical properties of this compound is critical for predicting its solubility behavior.
| Property | Value/Prediction | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 403479-30-1 | [1] |
| Molecular Formula | C12H12N2O2S | [1] |
| Molecular Weight | 248.3 g/mol | [1] |
| Predicted pKa | Due to the presence of a carboxylic acid and an imidazole ring, this compound will have at least two pKa values. The carboxylic acid pKa is predicted to be in the range of 3-5, while the imidazole ring will have a pKa around 5-7. These values are critical for understanding pH-dependent solubility. | General chemical principles |
| Predicted logP | The predicted octanol-water partition coefficient (logP) is likely to be in the range of 2-4, suggesting a degree of lipophilicity which may limit aqueous solubility. | General chemical principles |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: Based on its chemical structure, which includes a lipophilic benzyl group and a methylsulfanyl group, this compound is expected to have low intrinsic solubility in neutral aqueous solutions. The presence of both a carboxylic acid and an imidazole ring means its solubility will be highly dependent on the pH of the solution.
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is expected to be significantly influenced by pH due to its amphoteric nature.
-
At low pH (acidic conditions): The carboxylic acid group will be protonated and largely un-ionized, leading to lower aqueous solubility. The imidazole ring, however, may become protonated, which could slightly increase solubility.
-
At high pH (alkaline conditions): The carboxylic acid group will be deprotonated to form a carboxylate salt, which is significantly more water-soluble. This is typically the pH range where maximum aqueous solubility will be achieved.
Q3: What are the recommended starting solvents for preparing stock solutions?
A3: For preparing high-concentration stock solutions, polar aprotic organic solvents are recommended. The most common choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
It is crucial to first dissolve the compound in a minimal amount of the organic solvent before diluting with aqueous buffers to minimize the risk of precipitation.
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A4: This phenomenon, often termed "solvent shock," is common for compounds with low aqueous solubility. Here are several strategies to mitigate this:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Increase the percentage of co-solvent: If your experimental system allows, increasing the final concentration of the organic co-solvent (e.g., from 0.5% to 1% DMSO) can help maintain solubility. However, be mindful of the potential effects of the solvent on your biological system.
-
Use a stepwise dilution: Prepare an intermediate dilution of your stock solution in a mixture of your aqueous buffer and the organic solvent before making the final dilution.
-
Adjust the pH of the aqueous buffer: As this compound is a carboxylic acid, increasing the pH of the buffer will increase its solubility.
Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A5:
-
Kinetic solubility is the concentration at which a compound, initially dissolved in an organic solvent (like DMSO), begins to precipitate when added to an aqueous buffer. It's a rapid measurement often used in high-throughput screening during early drug discovery.
-
Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent. This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.
For initial screening and range-finding, kinetic solubility is often sufficient. For formulation development and late-stage preclinical studies, thermodynamic solubility is the preferred measurement.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Compound will not dissolve in the initial organic solvent. | The chosen solvent may not be suitable, or the compound may have low solubility even in organic solvents. | 1. Try a different polar aprotic solvent (e.g., switch from DMSO to DMF). 2. Gently warm the solution (be cautious of potential degradation). 3. Use sonication to aid dissolution. |
| Immediate precipitation upon adding stock to aqueous buffer. | The compound's solubility limit has been exceeded in the final aqueous solution due to "solvent shock". | 1. Lower the final concentration of the compound. 2. Increase the percentage of the organic co-solvent in the final solution. 3. Perform a stepwise dilution. 4. Increase the pH of the aqueous buffer. |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | The solution is supersaturated and is slowly crashing out of solution. This can be influenced by temperature changes or interactions with buffer components. | 1. Ensure the final concentration is below the thermodynamic solubility limit. 2. Maintain a constant temperature during the experiment. 3. Consider using a different buffer system. |
| Inconsistent results in biological assays. | Poor solubility and precipitation can lead to inaccurate and non-reproducible concentrations of the active compound. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Determine the kinetic solubility of the compound in your specific assay buffer to establish a reliable working concentration range. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol is considered the "gold standard" for determining the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Carefully remove an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent for analysis.
-
Quantify the concentration of the compound in the diluted solution using a validated analytical method.
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Protocol 2: High-Throughput Screening (HTS) for Kinetic Solubility
This method is suitable for rapidly assessing the solubility of multiple compounds or a single compound in various conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffers of interest
-
96-well plates
-
Automated liquid handler (optional)
-
Plate reader capable of detecting turbidity (nephelometry) or UV-Vis absorbance
Procedure:
-
In a 96-well plate, add the aqueous buffer to a series of wells.
-
Add increasing volumes of the DMSO stock solution to the wells to create a concentration gradient.
-
Seal the plate and shake for a predetermined time (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity or absorbance of each well using a plate reader.
-
The concentration at which a significant increase in turbidity/absorbance is observed is considered the kinetic solubility.
Visualizations
Caption: Experimental workflow for solubility assessment.
Caption: Key factors influencing the solubility of the target compound.
Safety Information
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
Always consult the supplier-specific SDS for detailed safety information upon acquiring the compound.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Solubility Issues for Compound X. Benchchem.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 403479-30-1.
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- Slideshare. (n.d.). solubility experimental methods.pptx.
- Apollo Scientific. (2022).
- Fisher Scientific. (2025).
- Fisher Scientific. (2023).
- BenchChem. (2025). Technical Support Center: Troubleshooting OCH Solubility Issues. Benchchem.
- ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
- ChemicalBook. (n.d.). 403479-30-1(this compound) Product Description.
- Reddit. (2022). How to tackle compound solubility issue.
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (n.d.). This compound | 403479-30-1.
- PubChem. (n.d.). 1-benzyl-2-hydroxy-1H-imidazole-5-carboxylic acid | C11H10N2O3.
- Fisher Scientific. (n.d.).
- ChemicalBook. (2008). MSDS of 1-Benzyl-1H-imidazole-5-carboxaldehyde.
- TCI Chemicals. (n.d.).
- NIST. (n.d.). Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. NIST Chemistry WebBook.
- PubChem. (n.d.). 1-Benzyl-1H-imidazole-5-carboxaldehyde | C11H10N2O | CID 2773239.
- ResearchGate. (2025). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- ChemicalBook. (n.d.). (1-BENZYL-2-SULFANYL-1H-IMIDAZOL-5-YL)METHANOL | 98412-23-8.
- Pharmaffiliates. (n.d.). 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid.
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Wikipedia. (n.d.). Cosolvent.
- Brainly. (2023). [FREE] 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
- ResearchGate. (2025).
- ResearchGate. (2019).
- Merck Millipore. (n.d.).
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- PubMed. (n.d.). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions.
- Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
- Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
- Sigma-Aldrich. (n.d.).
- NIH. (n.d.).
- Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length?
- BenchChem. (n.d.).
- Fisher Scientific. (2023).
- MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.
- IJNRD. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
- Chemistry LibreTexts. (2023). 17.
- ChemicalBook. (2008). MSDS of 1-Benzyl-1H-imidazole-5-carboxaldehyde.
- Fisher Scientific. (2023).
- Sigma-Aldrich. (n.d.). 1-Benzyl-2-(methylthio)-1H-imidazole-5-carboxylic acid.
- Google Patents. (n.d.). US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds.
- NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 1-Fluoro-1H-imidazole and its Parent Compound in Organic Solvents.
- Solubility of Things. (n.d.). Imidazole.
- PubChem. (n.d.). Imidazole | C3H4N2 | CID 795.
- PubChem. (n.d.). Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080.
- NIH. (2014).
- MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- Apollo Scientific. (2023).
- ResearchGate. (n.d.).
- Rowan Scientific. (n.d.). pKa Prediction.
- bio.tools. (n.d.). bio.tools · Bioinformatics Tools and Services Discovery Portal.
- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
- Rowan Scientific. (2025). How to Predict pKa.
- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
- Schrödinger. (n.d.). Macro-pKa.
- Appretech Scientific Limited. (n.d.). 1-benzyl-1H-imidazole-5-carboxylic acid.
- MedCrave online. (2017).
- PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063.
- NIH. (n.d.). 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.
Sources
Technical Support Center: Stability Studies of Imidazole Carboxylic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the stability testing of imidazole carboxylic acids. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental work. Our focus is on elucidating the "why" behind experimental observations and protocols, grounding our recommendations in established scientific principles and regulatory expectations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues that can often be resolved with a quick reference.
Q1: My imidazole carboxylic acid solution is showing a gradual color change to yellow/brown over time, even when stored in the dark. What is the likely cause?
A1: This is a classic sign of oxidative degradation. The imidazole ring, while relatively stable, can be susceptible to oxidation, especially in solution.[1][2] Base-mediated autoxidation is a known degradation pathway for some imidazole-containing compounds.[3] The carboxylic acid functional group can also influence the electron density of the ring, potentially affecting its susceptibility to oxidation.
Troubleshooting Steps:
-
Deoxygenate your solvents: Purge your solvents with an inert gas like nitrogen or argon before preparing your solutions.
-
Use antioxidants: If compatible with your downstream applications, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Control pH: Keep the pH of your solution in a range where the compound is most stable, as basic conditions can sometimes promote oxidation.[4]
Q2: I'm observing poor peak shape and tailing for my imidazole carboxylic acid during HPLC analysis. What should I investigate?
A2: Poor peak shape is often related to interactions between the analyte and the stationary phase or issues with the mobile phase. Imidazole carboxylic acids are amphoteric, meaning they can act as both an acid and a base, which can lead to complex interactions.[5]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The ionization state of both the imidazole ring (pKa ~7) and the carboxylic acid group (pKa ~3-4) is pH-dependent.[6] Ensure your mobile phase pH is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.
-
Check for Metal Chelation: Imidazole and carboxylic acid moieties can chelate metal ions. If you are using a standard silica-based C18 column, there might be interactions with residual metal ions in the silica. Consider using an end-capped column or adding a chelating agent like EDTA to your mobile phase.
-
Optimize Mobile Phase Composition: Vary the organic modifier (e.g., acetonitrile vs. methanol) and its concentration. Sometimes, a different solvent can improve peak shape.
Q3: My compound seems to be degrading rapidly under acidic conditions during forced degradation studies. Is this expected?
A3: While the imidazole ring itself is generally stable to hydrolysis, the overall stability of an imidazole carboxylic acid in acidic conditions depends on the entire molecular structure.[1] For some derivatives, the carboxylic acid group can participate in reactions, and the protonation of the imidazole ring at low pH can alter its reactivity.[7][8]
Key Consideration:
-
Hydrolysis of other functional groups: Scrutinize the molecule for other acid-labile groups, such as esters or amides, that might be present.
-
Solubility Changes: At very low pH, the protonated form of the imidazole carboxylic acid may have different solubility, which could be misinterpreted as degradation if it precipitates out of solution.[8]
Section 2: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for complex experimental challenges.
Guide 1: Investigating Unexpected Peaks in a Stability-Indicating HPLC Method
Scenario: You are developing a stability-indicating HPLC method for an imidazole carboxylic acid. After subjecting your sample to forced degradation (e.g., oxidative stress with H₂O₂), you observe several new, unexpected peaks.
Causality: The appearance of new peaks indicates the formation of degradation products. For imidazole carboxylic acids, oxidative stress is a common degradation pathway.[2][3] The imidazole ring can be oxidized, and depending on the reaction conditions, various degradation products can form.[9][10]
Caption: Workflow for identifying and characterizing unknown degradation products.
-
Sample Preparation: Prepare a solution of your imidazole carboxylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Condition: Add hydrogen peroxide (H₂O₂) to the sample solution. A typical starting concentration is 3% H₂O₂.
-
Incubation: Incubate the solution at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24 hours).[11] Protect the sample from light.
-
Time-Point Sampling: Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of the degradation.
-
Analysis: Analyze the samples by your stability-indicating HPLC method. If new peaks are observed, proceed with LC-MS/MS analysis to obtain mass information about the degradants.
Trustworthiness Check:
-
Mass Balance: A key aspect of a reliable stability-indicating method is mass balance. The sum of the assay of the parent compound and the impurities should remain constant throughout the study. A significant deviation from 100% may indicate the formation of non-chromophoric degradants or precipitation.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the degradation products. This ensures that each peak corresponds to a single component.
Guide 2: Troubleshooting pH-Dependent Stability Issues
Scenario: Your imidazole carboxylic acid shows significant degradation at pH values below 4 and above 8, but is relatively stable between pH 5 and 7.
Causality: The stability of imidazole carboxylic acids is often pH-dependent due to the ionizable nature of both the imidazole ring and the carboxylic acid group.[5] At low pH, the imidazole ring is protonated, which can alter the electron distribution and susceptibility to degradation.[7][8] At high pH, the carboxylic acid is deprotonated, and the imidazole ring is neutral, which can favor base-catalyzed degradation pathways like oxidation.[4]
Caption: Influence of pH on the ionization state and stability of imidazole carboxylic acids.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12). Use buffers with known composition and stability.
-
Sample Preparation: Prepare a stock solution of your imidazole carboxylic acid. Dilute the stock solution into each buffer to a final concentration suitable for analysis.
-
Incubation: Store the buffered solutions at a constant, controlled temperature (e.g., 40°C or 60°C) in sealed vials to prevent evaporation. Protect from light.
-
Sampling and Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw samples and analyze them using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. This will allow you to determine the pH at which the compound is most stable.
Data Presentation: Example pH Stability Data
| pH | Initial Assay (%) | Assay at 24h (%) | Assay at 48h (%) | Assay at 72h (%) |
| 2.0 | 100.0 | 92.5 | 85.1 | 78.3 |
| 4.0 | 100.0 | 98.2 | 96.5 | 94.8 |
| 6.0 | 100.0 | 99.8 | 99.5 | 99.2 |
| 7.4 | 100.0 | 99.7 | 99.3 | 99.0 |
| 9.0 | 100.0 | 95.3 | 90.7 | 86.2 |
| 12.0 | 100.0 | 88.1 | 79.4 | 71.5 |
Section 3: Regulatory Context and Best Practices
Stability testing is a cornerstone of pharmaceutical development and is guided by international regulatory standards. The International Council for Harmonisation (ICH) provides a framework for stability testing to ensure that drug substances and products are safe and effective throughout their shelf life.[12][13]
-
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline outlines the core principles of stability testing, including the conditions for long-term, intermediate, and accelerated studies.[14][15]
-
ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline details the requirements for assessing the light sensitivity of drug candidates.[16][17] Forced degradation is a key component of these studies to understand the potential for photodegradation.[18]
Best Practice:
-
Forced Degradation: Conduct forced degradation studies early in development to understand the molecule's intrinsic stability and to develop a robust, stability-indicating analytical method.[1][19] The goal is typically to achieve 5-20% degradation to ensure that the analytical method can adequately separate the degradants from the parent compound.[11]
-
Stability-Indicating Method (SIM): A validated SIM is a regulatory requirement.[20] This method must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[20] HPLC is a commonly used technique for this purpose.[21][22]
By adhering to these guidelines and employing a systematic, science-driven approach to troubleshooting, researchers can ensure the integrity of their stability data and make informed decisions throughout the drug development process.
References
-
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025-03-21). Retrieved from [Link]
-
ICH releases overhauled stability guideline for consultation | RAPS. (2025-04-17). Retrieved from [Link]
-
Quality Guidelines - ICH. Retrieved from [Link]
-
Q1A(R2) Guideline - ICH. Retrieved from [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003-08-01). Retrieved from [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. Retrieved from [Link]
-
Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study | ACS ES&T Air. (2024-05-09). Retrieved from [Link]
-
Degradative imidazole oxidation of particle by reactive oxygen... - ResearchGate. Retrieved from [Link]
-
Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed. (2019-05-01). Retrieved from [Link]
-
pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance | Request PDF - ResearchGate. Retrieved from [Link]
-
Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor - PubMed. Retrieved from [Link]
-
Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]
-
pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance - Pendidikan Kimia. (2017-11-21). Retrieved from [Link]
-
PHOTOSENSITIZED REACTION OF IMIDAZOLE | TSI Journals. Retrieved from [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH. (2020-12-30). Retrieved from [Link]
-
pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy. (2025-08-08). Retrieved from [Link]
-
Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine | ACS Omega - ACS Publications. (2022-09-07). Retrieved from [Link]
-
Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres | Request PDF - ResearchGate. Retrieved from [Link]
-
Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Publishing. Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
In which direction does imidazole affect the pH? - Chemistry Stack Exchange. (2014-10-28). Retrieved from [Link]
-
Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies | ACS Omega. (2020-06-11). Retrieved from [Link]
-
HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed. Retrieved from [Link]
-
Forced Degradation – A Review. (2022-11-30). Retrieved from [Link]
-
Stability indicating study by using different analytical techniques - IJSDR. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Retrieved from [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection - Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals - Chemical Communications (London) (RSC Publishing). Retrieved from [Link]
-
Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships | Journal of the American Chemical Society. (2015-06-11). Retrieved from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Retrieved from [Link]
-
Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - MDPI. (2022-02-17). Retrieved from [Link]
-
ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals - YouTube. (2024-11-18). Retrieved from [Link]
-
Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. Retrieved from [Link]
-
Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole) | Macromolecules - ACS Publications. (2012-11-06). Retrieved from [Link]
-
Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO - Li - 2022 - European Journal of Inorganic Chemistry - DOI. (2022-04-07). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Official web site : ICH [ich.org]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. youtube.com [youtube.com]
- 18. ajpsonline.com [ajpsonline.com]
- 19. biomedres.us [biomedres.us]
- 20. ijsdr.org [ijsdr.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis of C-Substituted Imidazoles
Welcome to the Technical Support Center for C-Substituted Imidazole Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of imidazole ring construction. Low yields can be a significant impediment to progress, and this guide provides in-depth troubleshooting advice, detailed FAQs, and optimized protocols to help you overcome these common synthetic hurdles. My approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your future syntheses.
Part 1: Troubleshooting Guides - A Mechanistic Approach
This section is structured as a series of questions and answers addressing specific low-yield scenarios encountered in common imidazole synthetic routes.
The Debus-Radziszewski Synthesis
This classic multi-component reaction is a workhorse for creating tri-substituted imidazoles, but it is notoriously prone to yield-reducing side reactions.[1][2]
Question: My Debus-Radziszewski reaction is consistently giving low yields with a complex mixture of byproducts. What is happening and how can I fix it?
Answer: Low yields in this synthesis are often due to competing side reactions and suboptimal reaction conditions.[1][2] The primary culprits are typically the formation of oxazoles and the degradation of starting materials under harsh thermal conditions.[2]
Causality of Low Yields:
-
Oxazole Formation: The reaction between the 1,2-dicarbonyl compound and the aldehyde can lead to the formation of an oxazole byproduct, which competes with the desired imidazole synthesis pathway.[2]
-
Sub-optimal Stoichiometry: The molar ratio of the dicarbonyl, aldehyde, and ammonia source is critical. An excess of the ammonia source, like ammonium acetate, is often beneficial.[1]
-
Harsh Reaction Conditions: Traditional protocols often call for high temperatures and long reaction times, which can lead to the decomposition of both reactants and the desired imidazole product.[2]
-
Poor Solubility: Inadequate solubility of the starting materials in the chosen solvent can significantly hinder the reaction rate.[1]
Troubleshooting Workflow:
Here is a logical workflow to troubleshoot and optimize your Debus-Radziszewski synthesis:
Caption: Troubleshooting workflow for low yields in Debus-Radziszewski synthesis.
Experimental Protocol: Microwave-Assisted, Catalyst-Free Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol offers a greener and often higher-yielding alternative to conventional heating.[3]
-
Reactant Preparation: In a microwave-safe vessel, combine the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), the aldehyde (1 mmol), and an excess of ammonium acetate (3 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 100-300 W) to maintain a temperature of 120-140°C for 5-15 minutes.
-
Work-up: After cooling, add water to the reaction mixture and stir. Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 8-24 hours | 5-15 minutes |
| Typical Yield | Often < 70% | 80-99%[3] |
| Energy Consumption | High | Low |
Synthesis from α-Haloketones and Amidines
This is a versatile method for preparing 2,4- or 2,5-disubstituted imidazoles. However, it can be plagued by low yields due to the instability of reactants and the use of harsh, anhydrous conditions in traditional protocols.[4]
Question: I am struggling with low yields and product purification in the synthesis of a 2,4-disubstituted imidazole from an α-bromoketone and an amidine. What am I doing wrong?
Answer: The historical reliance on anhydrous, non-polar solvents like chloroform is a major source of problems in this synthesis.[4] These conditions often lead to poor solubility of the polar amidine salt and decomposition of the α-bromoketone under strongly basic conditions. A shift to a mixed aqueous/organic solvent system with a milder base can dramatically improve yields and simplify purification.[4][5]
Causality of Low Yields:
-
Poor Solubility: Amidines, often used as their hydrochloride salts, have poor solubility in many organic solvents, leading to a slow reaction rate.[4]
-
Reactant Decomposition: α-Haloketones can be unstable under strongly basic aqueous conditions, leading to decomposition before they can react with the amidine.[4]
-
Inappropriate Base: Strong bases can promote self-condensation of the α-haloketone or other side reactions. A weaker base that primarily acts as an acid scavenger is often optimal.[4]
Troubleshooting and Optimization Strategy:
Caption: Optimization strategy for imidazole synthesis from α-haloketones.
Experimental Protocol: Optimized Synthesis of 2,4-Disubstituted Imidazoles in Aqueous THF [4][5]
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the amidine hydrochloride (1 equivalent) in a mixture of THF and water (e.g., 4:1 v/v).
-
Base Addition: Add potassium bicarbonate (2 equivalents) to the solution.
-
Heating: Vigorously heat the mixture to reflux.
-
α-Haloketone Addition: Slowly add a solution of the α-haloketone (1 equivalent) in THF dropwise to the refluxing mixture over 30 minutes.
-
Reaction: Maintain the reflux for 18-20 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and remove the THF under reduced pressure. Add water to the residue and stir.
-
Isolation: Collect the solid product by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or aqueous ethanol) to obtain the pure imidazole.
Palladium-Catalyzed C-H Arylation
Modern cross-coupling methods offer powerful ways to synthesize C-arylated imidazoles, but they come with their own set of challenges, particularly concerning regioselectivity and catalyst activity.[1][6]
Question: My palladium-catalyzed C-H arylation of an N-protected imidazole is giving a mixture of C2 and C5-arylated products, and the overall conversion is low. How can I improve the regioselectivity and yield?
Answer: Achieving high regioselectivity and yield in the C-H arylation of imidazoles is a common challenge. The outcome is highly dependent on the N-protecting group, the choice of base, solvent, and the specific palladium catalyst system.[1] Furthermore, the imidazole nitrogen can act as a ligand, potentially inhibiting the catalyst.[7]
Controlling Regioselectivity (C2 vs. C5):
The C2 proton of imidazole is the most acidic, while the C5 position is often more susceptible to electrophilic attack.[1] This delicate balance can be tipped by the reaction conditions:
-
C5-Arylation: This is often favored under conditions that promote a concerted metalation-deprotonation (CMD) pathway. The use of a pivalic acid (PivOH) additive with a palladium acetate catalyst is a common strategy.[8]
-
C2-Arylation: Conditions that favor deprotonation at the most acidic site can lead to C2-arylation. The use of strong bases like potassium t-butoxide in a non-polar solvent can direct the reaction to the C2 position.[1]
Overcoming Low Conversion:
-
Catalyst Inhibition: The imidazole substrate can coordinate to the palladium center, preventing the formation of the active catalytic species.[7] Pre-activating the catalyst by heating the palladium source and ligand together before adding the imidazole can significantly improve yields.[7]
-
Protecting Group Choice: The choice of N-protecting group is crucial. The SEM (2-(trimethylsilyl)ethoxymethyl) group has been shown to be effective in directing regioselectivity and can be strategically transposed to access different isomers.[1]
-
Ligand Selection: The use of specific phosphine ligands, such as biaryl phosphines, is often necessary to achieve high catalytic activity.[7]
| Target Position | Typical Conditions | Key Considerations |
| C5-Arylation | Pd(OAc)₂, PivOH, K₂CO₃, DMA | Favors CMD mechanism. |
| C2-Arylation | Pd catalyst, strong base (e.g., KOtBu), non-polar solvent | Favors deprotonation at the most acidic C-H bond. |
Part 2: Frequently Asked Questions (FAQs)
Q1: I'm performing a Wallach synthesis and getting a very low yield. What are the common failure points?
The Wallach synthesis, which involves the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride followed by reduction, can be sensitive.[9][10] Low yields can result from incomplete reaction with PCl₅, leading to chlorinated intermediates that do not cyclize properly.[10] The subsequent reduction step with hydroiodic acid is also critical and requires careful control of conditions to avoid over-reduction or decomposition. Ensure your PCl₅ is fresh and the reaction is performed under strictly anhydrous conditions.
Q2: My Marckwald synthesis of a 2-mercaptoimidazole is giving me a discolored product with a low melting point. What are the likely impurities?
The Marckwald synthesis involves the cyclization of an α-amino ketone or aldehyde with a thiocyanate salt.[9][10] A common issue is the formation of side products from the self-condensation of the α-amino ketone. Incomplete desulfurization in the subsequent step (if performed) can also leave residual sulfur-containing impurities. Purification by recrystallization is often necessary to remove these colored byproducts.
Q3: Can I use a Lewis acid catalyst for any type of imidazole synthesis?
Lewis acids like ZnCl₂ or FeCl₃/SiO₂ are most effective in reactions that involve the condensation of carbonyl compounds, such as the Debus-Radziszewski synthesis.[11][12] They work by activating the carbonyl group towards nucleophilic attack. Their effectiveness in other syntheses, like those from α-haloketones, may be limited or even detrimental, as they could promote decomposition of the starting materials.
Q4: Is it always necessary to use a protecting group on the imidazole nitrogen for C-H functionalization?
While not always strictly necessary, using an N-protecting group is highly recommended for C-H functionalization reactions. It prevents N-arylation, which is often a competing reaction, and it can be used to direct the regioselectivity of the C-H activation.[1] Groups like SEM are particularly useful as they can be cleaved under mild conditions.[1]
Q5: What are the best general practices for purifying C-substituted imidazoles?
Many C-substituted imidazoles are crystalline solids, making recrystallization the preferred method of purification. This can often provide highly pure material without the need for column chromatography.[4][5] If chromatography is necessary, a silica gel column with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is commonly used. The basicity of the imidazole ring can sometimes cause streaking on silica gel; adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can improve the separation.
References
- Benchchem. (n.d.). troubleshooting common problems in imidazole synthesis reactions.
- International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Imidazoles.
- International Science Community Association. (2015). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review.
- Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl.
- Benchchem. (n.d.). A Comparative Guide to Imidazole Synthesis Methods for Researchers.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Jetir.Org. (n.d.). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES.
- Scilit. (n.d.). Studies on Wallach's imidazole synthesis.
- Catalysis Science & Technology. (n.d.). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics.
- ResearchGate. (n.d.). Regioselective C-H Arylation of Imidazoles Employing Macrocyclic Palladium(II) Complex of Organoselenium Ligand | Request PDF.
- International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis.
- ResearchGate. (n.d.). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones | Request PDF.
- ijarsct. (n.d.). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques.
- NIH. (2024). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid.
- Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl.
- International Journal of Pharmaceutical Sciences Review and Research. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives.
- RSC Publishing. (2013). Regioselective C2-arylation of imidazo[4,5-b]pyridines.
- ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis.
- NIH. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
Sources
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
- 8. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
side reactions in the synthesis of benzimidazole derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the synthesis of this critical heterocyclic scaffold. Benzimidazole and its derivatives are foundational in medicinal chemistry, appearing in numerous clinically important drugs.[1][2] However, their synthesis is not without challenges, often plagued by side reactions that can complicate purification and reduce yields.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, understand the underlying chemical principles, and optimize your synthetic protocols.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: Incomplete Cyclization and Low Yields
Question: My reaction is sluggish, and I'm recovering a significant amount of my starting o-phenylenediamine (OPD). What factors are leading to incomplete conversion and low yields of my desired benzimidazole?
Answer: This is a frequent challenge, particularly in classical methods like the Phillips-Ladenburg and Weidenhagen reactions.[3][4] Low conversion rates typically stem from three primary areas: suboptimal reaction conditions, inappropriate catalyst selection or activity, and reagent purity.
Causality & Troubleshooting:
-
Suboptimal Reaction Conditions:
-
Temperature: Classical methods often require high temperatures (180-300°C) to drive the dehydration/cyclization, which can also lead to degradation.[4][5] Modern catalytic methods often proceed at much lower temperatures, even room temperature.[6] If your reaction is slow, a modest increase in temperature may be beneficial, but excessive heat can promote side reactions. Always monitor progress by Thin Layer Chromatography (TLC) to find the optimal balance.[5]
-
Solvent: The choice of solvent is critical. It must solubilize the reactants but not interfere with the reaction. Polar solvents like ethanol and methanol have been shown to produce high yields in certain systems, while some modern approaches utilize solvent-free conditions.[6][7] A solvent screen is a valuable first step in optimization.[7]
-
Reaction Time: Insufficient time will naturally lead to incomplete conversion. Monitor the reaction until the starting materials are consumed.[5] A reaction without a catalyst might require 16 hours or more for moderate conversion, whereas an optimized catalytic system can achieve excellent yields in a few hours.[6]
-
-
Catalyst Choice and Activity:
-
The condensation of an o-phenylenediamine with an aldehyde or carboxylic acid is often slow without a catalyst.[3][6] A wide range of catalysts are available, from Brønsted acids (p-TsOH, HCl) and Lewis acids (Er(OTf)₃, In(OTf)₃) to heterogeneous catalysts (supported gold nanoparticles, MgO@DFNS).[5][7][8]
-
The catalyst's effectiveness is highly dependent on the specific substrates. For example, electron-rich aldehydes may require a Lewis acid like Er(OTf)₃ to promote the formation of 1,2-disubstituted products, while its absence favors mono-condensation.[9]
-
-
Reagent Purity:
-
Impurities in the starting o-phenylenediamine, such as oxidation products, can significantly hinder the reaction.
-
Ensure the aldehyde or carboxylic acid is pure. Aldehydes, in particular, can oxidize to the corresponding carboxylic acid upon storage, which will not react under the same conditions.
-
Below is a logical workflow for addressing low yields in your benzimidazole synthesis.
Caption: Troubleshooting workflow for low benzimidazole yield.
Issue 2: Persistent Colored Impurities
Question: My final product is persistently yellow or brown, even after column chromatography. What causes this discoloration and how can I obtain a white product?
Answer: This is almost always due to the oxidation of the o-phenylenediamine (OPD) starting material or intermediates. OPDs are highly sensitive to air and light, and can readily oxidize to form intensely colored, polymeric, or phenazine-type impurities.
Causality & Prevention:
-
Oxidation Pathway: The two adjacent amine groups of OPD are easily oxidized, leading to a complex mixture of colored byproducts. This can happen before the reaction even begins (during storage) or during the synthesis itself, especially if the reaction is run open to the air at elevated temperatures.
-
Prevention:
-
Use High-Purity OPD: Start with the purest possible OPD. If it's discolored, consider recrystallizing it before use.
-
Use an Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) is the most effective way to prevent oxidation during the synthesis.
-
Use OPD Salts: Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities as the salt is less prone to oxidation.[5]
-
If you have already isolated a discolored product, the following purification techniques are highly effective.
Method 1: Activated Carbon (Charcoal) Treatment [10]
-
Dissolve: Dissolve the crude, colored benzimidazole in a suitable recrystallization solvent at its boiling point. A common choice is water or an ethanol/water mixture.[11]
-
Add Carbon: Add a very small amount of activated carbon (charcoal) to the hot solution (typically 1-2% by weight). Caution: Add it carefully to the hot solution to avoid violent bumping.
-
Digest: Keep the solution at or near boiling for 5-15 minutes, swirling occasionally. The charcoal will adsorb the large, flat, colored impurity molecules.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing in the funnel.[11]
-
Crystallize: Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified benzimidazole.
Method 2: Potassium Permanganate / Sodium Bisulfite Wash [10][11]
For extremely stubborn discoloration, a chemical wash can be used.
-
Dissolve: Dissolve the impure benzimidazole in boiling water.
-
Oxidize Impurities: Add a strong potassium permanganate solution dropwise until the solution becomes opaque with brown manganese dioxide precipitate. This oxidizes the impurities.
-
Clarify: Add solid sodium bisulfite to the hot mixture until the solution becomes clear. The bisulfite reduces the excess permanganate and the manganese dioxide.
-
Recrystallize: Proceed with cooling and crystallization as you would normally. Adding a small amount of decolorizing carbon before a final hot filtration can further improve purity.[11]
Issue 3: Formation of 1,2-Disubstituted vs. 2-Substituted Benzimidazoles
Question: I'm reacting OPD with an aldehyde, intending to make a 2-substituted benzimidazole, but I'm getting a significant amount of a 1,2-disubstituted byproduct. How can I control this selectivity?
Answer: This is a classic selectivity problem in Weidenhagen-type syntheses. The initially formed 2-substituted benzimidazole still has a reactive N-H proton. This can be followed by a second reaction, often involving another molecule of the aldehyde, leading to the 1,2-disubstituted product.
Mechanistic Insight & Control:
The reaction proceeds through a Schiff base intermediate, which cyclizes and then aromatizes via oxidation. The resulting 2-substituted benzimidazole can then react further.
-
The Role of the Aldehyde: A second molecule of the aldehyde can be reduced in situ to an alcohol, which then acts as an alkylating agent for the N-1 position of the benzimidazole ring. This is particularly prevalent with electron-rich aldehydes.
-
Catalyst Control: Selectivity can often be controlled by the choice of catalyst. For example, using a Lewis acid catalyst like Erbium(III) triflate (Er(OTf)₃) with electron-rich aldehydes can selectively drive the reaction towards the 1,2-disubstituted product.[9] Conversely, the absence of such a catalyst often favors the mono-condensation product.[9]
-
Stoichiometry: Carefully controlling the stoichiometry to use only one equivalent of the aldehyde can help, but is often not sufficient to completely prevent the side reaction.
-
Alternative Reagents: If you exclusively need the 2-substituted product, reacting OPD with a carboxylic acid (Phillips-Ladenburg conditions) or its derivative (ester, acid chloride) instead of an aldehyde will prevent this N-alkylation side reaction entirely.[8]
The diagram below illustrates the divergence between the formation of 2-substituted and 1,2-disubstituted benzimidazoles from an aldehyde.
Caption: Competing pathways for 2- and 1,2-disubstitution.
Summary of Common Side Reactions
The following table summarizes the most common side reactions, their likely causes, and proven preventative measures.
| Side Reaction / Issue | Likely Cause(s) | Preventative Measures & Solutions |
| Incomplete Cyclization | Suboptimal temperature/time; Inactive or no catalyst; Poor reagent purity. | Optimize conditions via TLC monitoring; Screen solvents and catalysts; Use purified reagents.[3][5] |
| Oxidation (Colored Product) | Air-sensitivity of o-phenylenediamine (OPD); Reaction open to atmosphere. | Use high-purity OPD; Run reaction under inert gas (N₂/Ar); Purify via charcoal or KMnO₄/NaHSO₃ treatment.[10][11] |
| Formation of Benzodiazepines | Use of β-ketoesters or similar substrates under neutral/basic conditions. | Perform the reaction under acidic conditions (e.g., PPA, strong acid) to favor benzimidazole formation.[3] |
| Unwanted N-Alkylation | Using aldehydes as reagents; Presence of certain catalysts (e.g., Lewis acids). | Use a carboxylic acid instead of an aldehyde; Avoid catalysts known to promote 1,2-disubstitution if not desired.[8][9] |
| Difficult Purification | Formation of multiple byproducts with similar polarity to the desired product. | Use acid-base extraction to separate basic benzimidazole from neutral/acidic impurities; Screen recrystallization solvents carefully.[10] |
Validated Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole
This protocol involves the condensation of OPD with a carboxylic acid.
-
Materials: o-phenylenediamine (10.8 g, 0.1 mol), Glacial Acetic Acid (6.6 g, 0.11 mol), 4M Hydrochloric Acid (40 mL).
-
Procedure:
-
Combine the o-phenylenediamine, acetic acid, and 4M HCl in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux gently for 2 hours. Monitor the reaction progress using TLC (e.g., 1:1 Ethyl Acetate:Hexane).
-
After cooling to room temperature, carefully neutralize the mixture by slowly adding 10% sodium hydroxide solution until the pH is ~7-8. The product will precipitate.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration, washing with cold water.
-
Purify the crude solid by recrystallization from a 10% aqueous ethanol solution, using decolorizing charcoal if necessary.
-
Dry the purified white crystals under vacuum to yield 2-methylbenzimidazole.
-
Protocol 2: Weidenhagen Synthesis of 2-Phenylbenzimidazole
This protocol uses an aldehyde and an oxidant.
-
Materials: o-phenylenediamine (5.4 g, 0.05 mol), Benzaldehyde (5.3 g, 0.05 mol), Copper(II) Acetate (0.5 g, catalyst), Methanol (100 mL).
-
Procedure:
-
Dissolve the o-phenylenediamine and benzaldehyde in methanol in a 250 mL round-bottom flask.
-
Add the copper(II) acetate catalyst to the solution.
-
Reflux the mixture for 4 hours. The solution may turn dark. Monitor by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a 10% aqueous ammonia solution to remove the copper catalyst, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by recrystallization from ethanol/water to yield 2-phenylbenzimidazole.
-
References
- A Review on Modern Approaches to Benzimidazole Synthesis. (2023). Current Organic Synthesis, 20(6), 595-605.
- Optimizing Benzimidazole Synthesis: The Role of 2-Heptylbenzimidazole. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. (2025). BenchChem.
- Recent achievements in the synthesis of benzimidazole deriv
- Optimization of reaction conditions for benzimidazole synthesis. (2025). BenchChem.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2024).
- A Review On Modern Approaches To Benzimidazole Synthesis. (2025).
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2017). Arabian Journal of Chemistry.
- Optimization of benzimidazole synthesis. (n.d.).
- Troubleshooting guide for low conversion rates in benzimidazole synthesis. (2025). BenchChem.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
- Technical Support Center: Purification of Benzimidazole Deriv
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Molecules, 25(23), 5693.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Advances, 6(48), 42117-42147.
- Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(48), 33816-33845.
- Benzimidazole. (n.d.). Organic Syntheses Procedure.
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Navigating the Synthesis and Scale-Up of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic Acid: A Technical Support Guide
FOR IMMEDIATE RELEASE
[City, State] – January 17, 2026 – To support researchers, scientists, and drug development professionals in the synthesis of the promising imidazole derivative, 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, a comprehensive technical support center is now available. This guide, structured in a user-friendly question-and-answer format, directly addresses potential challenges and frequently asked questions encountered during laboratory synthesis and scale-up operations.
The synthesis of highly substituted heterocyclic compounds like this compound is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. This guide provides in-depth technical insights, troubleshooting strategies, and detailed experimental protocols to empower researchers in their synthetic endeavors.
I. Proposed Synthetic Pathway
A plausible and efficient synthetic route for this compound is outlined below. This pathway is designed to maximize yield and minimize the formation of byproducts.
Caption: Proposed synthetic route for this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that may arise during the synthesis of this compound.
Q1: What are the critical starting materials for this synthesis?
A1: The key starting materials for the proposed pathway are Ethyl 2-amino-2-(benzylamino)acetate, potassium thiocyanate, and methyl iodide. The purity of these reagents is crucial for the success of the synthesis. It is recommended to use reagents of at least 98% purity.
Q2: What are the primary challenges in the first step, the imidazole ring formation?
A2: The cyclization reaction to form the imidazole-2-thione intermediate can be influenced by several factors. Incomplete reaction can occur if the temperature is too low or the reaction time is insufficient. The formation of side products is also a possibility. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
Q3: Are there any specific safety precautions for the S-methylation step?
A3: Yes, methyl iodide is a hazardous chemical and should be handled with extreme care in a well-ventilated fume hood. It is a suspected carcinogen and a potent alkylating agent. Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.
Q4: What conditions are recommended for the final ester hydrolysis step?
A4: The hydrolysis of the ethyl ester to the carboxylic acid is typically carried out using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or ethanol. The reaction progress should be monitored to avoid potential side reactions, such as the cleavage of the methylsulfanyl group under harsh basic conditions.
Q5: How can the final product be purified?
A5: The final product, being a carboxylic acid, can be purified by recrystallization. A common technique involves dissolving the crude product in an aqueous basic solution, washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the pure carboxylic acid.[1] The precipitate can then be collected by filtration, washed with cold water, and dried.
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems that may be encountered during the synthesis and scale-up.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Ring Formation) | - Incomplete reaction. - Sub-optimal reaction temperature. - Formation of byproducts. | - Increase reaction time and monitor by TLC until starting material is consumed. - Optimize the reaction temperature; a moderate increase may improve the reaction rate. - Analyze the crude product by LC-MS to identify major byproducts and adjust reaction conditions accordingly. |
| Incomplete S-methylation (Step 2) | - Insufficient methyl iodide. - Low reaction temperature. - Presence of moisture. | - Use a slight excess of methyl iodide (1.1-1.2 equivalents). - Perform the reaction at room temperature or slightly elevated temperature if necessary. - Ensure all reagents and solvents are anhydrous. |
| Formation of 1,3-dibenzylimidazolium byproduct | - Use of excess benzyl chloride in alternative synthetic routes. | - This is a known issue when using benzyl chloride for N-benzylation.[2] The proposed route avoids this by forming the N-benzyl bond prior to imidazole ring formation. |
| Cleavage of the methylsulfanyl group during hydrolysis (Step 3) | - Harsh basic conditions (high concentration of base or high temperature). | - Use a milder base such as lithium hydroxide. - Perform the hydrolysis at a lower temperature (e.g., room temperature or 0 °C) for a longer duration. - Carefully monitor the reaction progress to stop it once the ester is fully hydrolyzed. |
| Difficulty in product precipitation during purification | - Incorrect pH for precipitation. - Product is too soluble in the chosen solvent system. | - Adjust the pH carefully with a suitable acid (e.g., 1M HCl) to the isoelectric point of the carboxylic acid to ensure maximum precipitation. - If the product is soluble, consider extraction with a suitable organic solvent after acidification. |
| Product discoloration | - Oxidation of the sulfur atom. - Presence of impurities. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify the final product by recrystallization, possibly with the addition of a small amount of activated carbon to remove colored impurities. |
IV. Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 1-Benzyl-2-thioxo-2,3-dihydro-1H-imidazole-5-carboxylate
-
To a solution of Ethyl 2-amino-2-(benzylamino)acetate (1 equivalent) in ethanol, add potassium thiocyanate (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the crude thione intermediate.
Step 2: Synthesis of Ethyl 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate
-
Dissolve the crude thione intermediate (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Add a base, for example, potassium carbonate (1.2 equivalents).
-
To this suspension, add methyl iodide (1.1 equivalents) dropwise at room temperature.[3]
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve the purified ethyl ester (1 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Once complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until precipitation is complete.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
V. Scale-Up Considerations
Scaling up the synthesis of this compound requires careful attention to several factors to ensure safety, efficiency, and consistent product quality.
Caption: Key considerations for scaling up the synthesis.
-
Heat Transfer: Exothermic reactions, such as the S-methylation, may require efficient cooling on a larger scale to prevent thermal runaways. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[4]
-
Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates, especially in heterogeneous mixtures like the S-methylation step with potassium carbonate.
-
Water Removal: In reactions that produce water, such as the initial cyclization, efficient removal is necessary to drive the equilibrium towards the product. On a larger scale, a Dean-Stark trap or vacuum distillation may be required.[4]
-
Safety: A thorough safety review is essential before scaling up. This includes understanding the thermal stability of intermediates and the final product, as well as the safe handling of hazardous reagents like methyl iodide.
-
Purification: Purification methods may need to be adapted for larger quantities. Recrystallization is generally scalable, but optimizing solvent volumes and cooling profiles is important for achieving high purity and yield.
By following the guidance provided in this technical support center, researchers can confidently navigate the synthesis and scale-up of this compound, accelerating their research and development efforts.
VI. References
-
Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). PubMed. Available at: [Link]
-
Synthesis of 2-methylimidazole. Chemistry Stack Exchange. Available at: [Link]
-
US5021584A - Process for preparation of 1-benzylimidazole compound. Google Patents. Available at:
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available at: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. ResearchGate. Available at: [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]
-
One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization ... MedCrave online. Available at: [Link]
-
US2255421A - Process for purification of carboxylic acids. Google Patents. Available at:
-
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI. Available at: [Link]
-
Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. Available at: [Link]
-
Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
EP1988090A1 - Imidazol-5-carboxylic acid derivatives, preparation methods and use therrof. Google Patents. Available at:
-
Imidazole provider(s) that guarantee high purity for IMAC protein purification on ÄKTA systems? ResearchGate. Available at: [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. NIH. Available at: [Link]
-
A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses Procedure. Available at: [Link]
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Available at: [Link]
-
Synthesis of new 2-methylimidazole derivatives. ResearchGate. Available at: [Link]
-
Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. SIELC Technologies. Available at: [Link]
-
Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. ResearchGate. Available at: [Link]
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. US5021584A - Process for preparation of 1-benzylimidazole compound - Google Patents [patents.google.com]
- 3. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting HPLC Separation of Imidazole Compounds
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of imidazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic separation of these important heterocyclic compounds. Here, we synthesize technical expertise with practical, field-proven insights to help you achieve robust and reproducible results.
Understanding the Analyte: The Chromatographic Behavior of Imidazole
Imidazole and its derivatives are polar, basic compounds, which presents a unique set of challenges in reversed-phase HPLC.[1][2][3] Understanding the physicochemical properties of imidazole is the first step in effective troubleshooting.
| Property | Value | Significance in HPLC |
| pKa | ~7.0[4][5][6] | Imidazole is a weak base. The mobile phase pH will determine its ionization state, directly impacting retention and peak shape.[7][8] |
| logP | -0.08[4] | The negative logP value indicates that imidazole is hydrophilic, which can lead to poor retention on traditional reversed-phase columns like C18.[1][2] |
| UV Absorbance | ~210 nm | This is a common wavelength for detection, though the maximum absorbance can vary for different imidazole derivatives.[9] |
Due to their basic nature, imidazoles are prone to interacting with residual silanol groups on the surface of silica-based stationary phases.[10][11] This secondary interaction is a primary cause of poor peak shape, particularly peak tailing.[12][13]
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding the HPLC separation of imidazole compounds.
Q1: Why is my imidazole peak showing significant tailing?
Peak tailing for basic compounds like imidazole is often due to secondary interactions with acidic residual silanol groups on the silica backbone of the HPLC column.[12][14] To mitigate this, you can:
-
Lower the mobile phase pH: At a pH of around 3-4, the silanol groups are protonated and less likely to interact with the protonated imidazole.[13]
-
Use a modern, base-deactivated column: These columns have a lower concentration of residual silanols.[3]
-
Add a competing base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites.
Q2: I have poor retention of my imidazole compound on a C18 column. What can I do?
Poor retention is expected for polar compounds like imidazole on nonpolar stationary phases.[1][15] Consider the following solutions:
-
Increase the aqueous portion of the mobile phase: However, this may not be sufficient for very polar imidazoles.
-
Use a polar-embedded column: These columns are designed to retain polar compounds better than traditional C18 columns.[3]
-
Switch to Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are not well-retained in reversed-phase chromatography.[16][17][18][19]
-
Employ an ion-pairing reagent: Anionic ion-pairing reagents can be added to the mobile phase to form a neutral complex with the protonated imidazole, increasing its retention on a reversed-phase column.[20][21][22]
Q3: My retention times are drifting from one injection to the next. What is the cause?
Retention time drift can be caused by several factors:[10][23][24][25]
-
Insufficient column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using mobile phase additives like ion-pairing reagents.[24]
-
Changes in mobile phase composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can lead to retention time shifts.[25]
-
Temperature fluctuations: Using a column oven is crucial for maintaining stable retention times.[23][25]
-
Column contamination: Contaminants from the sample or mobile phase can accumulate on the column and affect retention.[24]
In-Depth Troubleshooting Guides
Guide 1: Tackling Poor Peak Shape
Poor peak shape, including tailing, fronting, and split peaks, can compromise the accuracy and precision of your analysis.[26][27]
Problem: Asymmetrical peaks (tailing or fronting).
Causality:
-
Peak Tailing: As discussed, this is often due to secondary interactions between the basic imidazole analyte and acidic silanol groups on the stationary phase.[12][14] It can also be caused by column overload.
-
Peak Fronting: This is less common but can be a sign of column degradation or sample solvent effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocol: Optimizing Mobile Phase pH
-
Initial Conditions: Start with a mobile phase of acetonitrile and water with 0.1% formic acid (pH ~2.7).
-
Analysis: Inject your imidazole standard and observe the peak shape.
-
pH Adjustment: If peak tailing is observed, prepare a mobile phase with a phosphate buffer at pH 7. Ensure your column is stable at this pH.
-
Further Adjustment: If necessary, and your column allows, you can explore higher pH values (e.g., pH 9 with a borate buffer) to analyze imidazole in its neutral form.[14] Note that working at high pH requires a pH-stable column.[8][14]
Guide 2: Addressing Retention Time Variability
Consistent retention times are critical for reliable peak identification and quantification.[10][23][24][25]
Problem: Drifting or jumping retention times.
Causality:
-
System Instability: Fluctuations in pump flow rate, temperature, or mobile phase composition can all lead to retention time variability.[23][25]
-
Column Equilibration: The column chemistry needs to be in equilibrium with the mobile phase.[24]
-
Sample Matrix Effects: Complex sample matrices can introduce interfering compounds that affect the retention of your analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time variability.
Experimental Protocol: Ensuring Proper Column Equilibration
-
Initial Flush: Before introducing the mobile phase, flush the column with a strong solvent (e.g., 100% acetonitrile) to remove any contaminants.
-
Mobile Phase Introduction: Introduce the mobile phase at a low flow rate (e.g., 0.2 mL/min) for 5-10 minutes.
-
Equilibration: Increase the flow rate to your method's setpoint and allow the column to equilibrate for at least 15-20 column volumes.
-
Monitoring: Monitor the baseline and backpressure. A stable baseline and pressure indicate that the column is equilibrated.
-
Test Injections: Perform several injections of your standard until you observe consistent retention times.
Advanced Separation Strategies for Imidazole Compounds
For particularly challenging separations involving multiple imidazole derivatives or complex matrices, advanced chromatographic techniques may be necessary.
Hydrophilic Interaction Chromatography (HILIC)
HILIC is a powerful technique for retaining and separating very polar compounds.[16][17][18][19] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[17][18]
When to use HILIC:
-
When your imidazole compound is too polar to be retained on a reversed-phase column.
-
When you need to separate a mixture of polar and nonpolar compounds.
Key Considerations for HILIC:
-
Column Choice: Bare silica, amide, and diol columns are common choices for HILIC.[19]
-
Mobile Phase: A typical HILIC mobile phase consists of 5-40% aqueous buffer in acetonitrile.[18]
-
Sample Solvent: The sample should be dissolved in a solvent with a high organic content to ensure good peak shape.
Ion-Pair Chromatography
Ion-pair chromatography can be used to increase the retention of ionized analytes in reversed-phase HPLC.[20][21][22]
Mechanism: An ion-pairing reagent with a charge opposite to that of the analyte is added to the mobile phase. This forms a neutral ion-pair that is more retained by the nonpolar stationary phase.[21][22]
Typical Ion-Pairing Reagents for Imidazole (a weak base):
-
Alkyl sulfonates (e.g., sodium 1-heptanesulfonate)[22]
Protocol for Ion-Pair Chromatography:
-
Mobile Phase Preparation: Prepare an aqueous mobile phase containing the ion-pairing reagent (typically 5-10 mM) and a buffer to control the pH.
-
Column Equilibration: The column must be thoroughly equilibrated with the ion-pairing mobile phase, which can take a significant amount of time.
-
Gradient Elution: Gradient elution can be challenging with ion-pairing reagents due to baseline shifts. Isocratic methods are often preferred.
By understanding the unique properties of imidazole compounds and applying these systematic troubleshooting strategies, you can overcome common HPLC separation challenges and achieve high-quality, reproducible results.
References
-
Abdel-Kawy, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]
-
Podolska, M., et al. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]
-
Musenga, A., et al. (2011). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. [Link]
-
National Center for Biotechnology Information. Imidazole | C3H4N2 | CID 795. PubChem. [Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Hawach. Troubleshooting HPLC Column Retention Time Drift. [Link]
-
Rogeberg, M., et al. (2007). Hydrophilic interaction liquid chromatography for separation and quantification of selected room-temperature ionic liquids. PubMed. [Link]
-
Waters Blog. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Wikipedia. Imidazole. [Link]
-
Bialecka, W., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]
-
Axion Labs. HPLC problems with very polar molecules. [Link]
-
Hawach. Stationary Phase and Surface Chemistry of HPLC Columns. [Link]
-
Nawrocki, J., et al. (1993). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. Analytical Chemistry. [Link]
-
Sep-serv. HPLC Troubleshooting Guide. [Link]
-
ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
-
MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]
-
Chromatography Forum. RP HPLC method for Imidazole. [Link]
-
Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]
-
ResearchGate. Hydrophilic interaction liquid chromatography for separation and quantification of selected room-temperature ionic liquids. [Link]
-
ResearchGate. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]
-
TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]
-
uHPLCs Class. (2023). Unveiling the Secrets of Silica in HPLC Columns. YouTube. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
Pearson+. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~.... [Link]
-
ResearchGate. Polar compounds separation by HPLC - any thoughts?. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
HPLC Professionals. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. [Link]
-
LCGC International. Hydrophilic Interaction Chromatography. [Link]
-
Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
Chromatography Forum. HPLC METHOD FOR IMIDAZOLE. [Link]
Sources
- 1. waters.com [waters.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. tsijournals.com [tsijournals.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. moravek.com [moravek.com]
- 9. tandfonline.com [tandfonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. youtube.com [youtube.com]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Polar Compounds | SIELC Technologies [sielc.com]
- 16. Hydrophilic interaction liquid chromatography for separation and quantification of selected room-temperature ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 21. km3.com.tw [km3.com.tw]
- 22. tcichemicals.com [tcichemicals.com]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
- 24. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. youtube.com [youtube.com]
- 27. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Imidazole-5-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Imidazole-5-Carboxylic Acids and the Role of ¹H NMR
Imidazole-5-carboxylic acid and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. Their structural motif is found in numerous biologically active compounds, including antifungal agents and inhibitors of various enzymes. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in drug development pipelines.
Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an exceptionally powerful tool for the structural elucidation of these heterocyclic compounds. It provides detailed information about the electronic environment of protons within the molecule, offering insights into substituent effects, tautomeric forms, and molecular geometry. This guide provides an in-depth analysis of the ¹H NMR spectra of imidazole-5-carboxylic acid and its methyl and ethyl esters, offering a comparative framework for researchers in the field. Furthermore, we will objectively compare the utility of ¹H NMR with alternative analytical techniques, providing supporting data and experimental context.
Deciphering the ¹H NMR Landscape of Imidazole-5-Carboxylic Acid and Its Esters
The ¹H NMR spectrum of the imidazole ring is deceptively simple, typically featuring two or three distinct signals corresponding to the protons at positions C2, C4, and C5. However, the chemical shifts and coupling constants of these protons are exquisitely sensitive to the nature and position of substituents. The introduction of a carboxylic acid or an ester group at the C5 position significantly influences the electronic distribution within the ring, leading to characteristic spectral patterns.
Core Structure and Proton Numbering
To facilitate our discussion, let's establish the standard numbering convention for the imidazole ring in our parent compound, imidazole-5-carboxylic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of imidazole-5-carboxylic acid derivatives and for their quantification in various matrices.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase.
-
Advantages over ¹H NMR:
-
Higher Sensitivity: HPLC with UV or mass spectrometric detection can detect impurities at much lower levels than ¹H NMR.
-
Quantitative Accuracy: HPLC is the gold standard for accurate quantification of analytes.
-
-
Limitations Compared to ¹H NMR:
-
Limited Structural Information: HPLC provides retention time data, which is not sufficient for unambiguous structure determination of unknown compounds.
-
-
Typical Application: A reverse-phase HPLC method can be developed to separate imidazole-5-carboxylic acid from its ester derivatives and any unreacted starting materials or byproducts.[1] A C18 column with a mobile phase consisting of an acetonitrile/water gradient with a small amount of formic or phosphoric acid is a common starting point.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule.
-
Principle: MS ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Advantages over ¹H NMR:
-
Molecular Weight Determination: MS provides the exact molecular weight, which is a fundamental piece of information for confirming the identity of a compound.
-
Fragmentation Analysis: The fragmentation pattern can provide clues about the structure of the molecule. For esters, characteristic fragmentations include the loss of the alkoxy group (-OR) and the formation of an acylium ion (RCO⁺).[2]
-
-
Limitations Compared to ¹H NMR:
-
Isomer Differentiation: MS often cannot distinguish between isomers that have the same molecular weight.
-
-
Expected Fragmentation:
-
Methyl imidazole-5-carboxylate (MW: 126.11): Expect a prominent molecular ion peak at m/z 126. Key fragments would likely include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 95, and the acylium ion at m/z 67.
-
Ethyl imidazole-5-carboxylate (MW: 140.14): Expect a molecular ion at m/z 140. Key fragments would include the loss of the ethoxy group (-OCH₂CH₃) at m/z 95 and the acylium ion at m/z 67.
-
Conclusion: An Integrated Approach to Characterization
This guide has provided a detailed comparative analysis of the ¹H NMR spectra of imidazole-5-carboxylic acid and its methyl and ethyl esters. The subtle yet significant shifts in proton resonances upon esterification underscore the power of ¹H NMR in discerning fine structural details. While ¹H NMR is unparalleled for its ability to provide a comprehensive structural picture, an integrated analytical approach is crucial for the complete characterization of these important molecules. The strategic use of complementary techniques such as HPLC for purity assessment and quantification, and mass spectrometry for molecular weight determination and fragmentation analysis, provides a self-validating system for ensuring the identity, purity, and quality of imidazole-5-carboxylic acid derivatives in research and development.
References
-
SIELC Technologies. (n.d.). Separation of Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazoles. Retrieved from [Link]
-
MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: Imidazoles Synthesis by Transition Metal Free, Base-Mediated Deaminative Coupling of Benzylamines and Nitriles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
-
Chromatography Forum. (2013). RP HPLC method for Imidazole. Retrieved from [Link]
-
NCBI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
A Technical Guide to the Mass Spectrometry of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid: A Comparative Analysis
For researchers and professionals in drug development, the precise structural elucidation and analytical characterization of novel chemical entities are paramount. This guide provides an in-depth analysis of the mass spectrometric behavior of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, a substituted imidazole with potential applications in medicinal chemistry. We will explore its theoretical fragmentation patterns and compare mass spectrometry with other key analytical techniques, offering practical insights to guide your experimental choices.
Understanding the Molecule: Physicochemical Properties
Before delving into its mass spectrometric analysis, it's crucial to have the fundamental physicochemical properties of the target molecule.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 403479-30-1 | [1][2] |
| Molecular Formula | C12H12N2O2S | [1][2] |
| Molecular Weight | 248.3 g/mol | [1][2] |
Mass Spectrometry: Predicting Fragmentation
While specific experimental data for this exact compound is not widely published, we can predict its fragmentation pattern based on established principles for imidazole derivatives and carboxylic acids. The imidazole ring itself is generally stable, with fragmentation primarily occurring at the substituent groups.[3] For carboxylic acids, characteristic losses of the hydroxyl group (-OH) and the entire carboxyl group (-COOH) are common.[4]
A plausible fragmentation pathway for this compound under positive ion electrospray ionization (ESI) is proposed below.
Caption: Predicted ESI-MS fragmentation of this compound.
A Comparative Look: Alternative Analytical Techniques
While mass spectrometry is a powerful tool for determining molecular weight and fragmentation, a comprehensive characterization often requires orthogonal techniques.
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information from fragmentation. | High sensitivity, small sample requirement, can be coupled with chromatography (LC-MS, GC-MS). | Isomers can be difficult to distinguish, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including connectivity of atoms and stereochemistry. | Non-destructive, provides unambiguous structure determination. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of mixtures. | High resolution, reproducible, widely applicable.[5][6] | Does not provide structural information on its own, requires reference standards for identification. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Fast, simple, non-destructive. | Provides limited structural information, complex spectra can be difficult to interpret. |
Experimental Protocols
To aid researchers in their experimental design, we provide a standard protocol for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
LC-MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
HPLC Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-5 µL
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
-
Caption: A typical workflow for the LC-MS analysis of a small molecule.
Conclusion
The characterization of this compound is effectively achieved through a combination of analytical techniques. Mass spectrometry provides crucial molecular weight and fragmentation data, which, when coupled with the structural insights from NMR and the purity analysis from HPLC, allows for a comprehensive and unambiguous understanding of the molecule. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in their analytical endeavors.
References
-
1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - NCBI. (2005, June 10). Retrieved from [Link]
-
This compound | CAS 403479-30-1 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]
-
1-benzyl-2-hydroxy-1H-imidazole-5-carboxylic acid | C11H10N2O3 - PubChem. (n.d.). Retrieved from [Link]
-
Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240. [Link]
-
Szultka-Młyńska, M., & Buszewski, B. (2022). Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry. Pharmaceuticals, 15(11), 1385. [Link]
- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
-
Donnelly, D. P., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2488–2496. [Link]
-
He, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119574. [Link]
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2022). Journal of Chemistry.
-
Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester - NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
-
1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 - PubChem. (n.d.). Retrieved from [Link]
-
Stepanovs, D., & Turks, M. (2018). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Molbank, 2018(2), M988. [Link]
-
Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester - SIELC Technologies. (2018, May 16). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
Sources
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. 403479-30-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-Benzyl-5-(chloromethyl)-1H-imidazole is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds. Its structural motif, featuring a benzylated imidazole core with a reactive chloromethyl group, serves as a versatile scaffold for the development of novel therapeutics. The efficient and scalable synthesis of this key building block is therefore of paramount importance to the pharmaceutical industry. This guide provides a comprehensive comparison of two prominent synthetic routes to 1-benzyl-5-(chloromethyl)-1H-imidazole, offering an in-depth analysis of their respective advantages and limitations, supported by experimental data and detailed protocols.
Strategic Overview of Synthetic Pathways
Two principal strategies have emerged for the synthesis of 1-benzyl-5-(chloromethyl)-1H-imidazole: a two-step approach involving a hydroxymethyl intermediate and a more direct, single-step N-alkylation. The choice between these routes is often dictated by factors such as starting material availability, desired purity, scalability, and safety considerations.
Figure 1: High-level comparison of the two primary synthetic routes for 1-benzyl-5-(chloromethyl)-1H-imidazole.
Route 1: The Two-Step Synthesis via a Hydroxymethyl Intermediate
This pathway involves the initial synthesis of 1-benzyl-5-(hydroxymethyl)-1H-imidazole, which is subsequently chlorinated to yield the final product.[1] This approach offers a well-defined and often high-yielding route, with the isolation of a stable intermediate.
Step 1: Synthesis of 1-Benzyl-5-(hydroxymethyl)-1H-imidazole
The first step involves the desulfurization and oxidation of 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole using nitric acid.[2] This reaction proceeds at a mild temperature and has a reported yield of 60%.[2]
Step 2: Chlorination of 1-Benzyl-5-(hydroxymethyl)-1H-imidazole
The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation readily achieved using thionyl chloride (SOCl₂).[1] This reaction is typically high-yielding. For a similar substrate, 4-hydroxymethyl-5-methylimidazole, chlorination with thionyl chloride proceeds with a 91% yield.[3]
Mechanism of Chlorination with Thionyl Chloride:
The reaction of an alcohol with thionyl chloride proceeds through a nucleophilic substitution mechanism. The alcohol oxygen attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This forms a chlorosulfite intermediate, which is a good leaving group. In the absence of a base like pyridine, the reaction often proceeds via an SNi (substitution nucleophilic internal) mechanism, where the chloride attacks the carbon from the same face as the leaving group, leading to retention of configuration. However, in the presence of a base or in a polar solvent, an SN2 mechanism with inversion of configuration is favored.
Figure 2: Simplified mechanism of alcohol chlorination using thionyl chloride.
Route 2: Direct N-Alkylation
This approach offers a more convergent synthesis by directly attaching the benzyl group to a pre-formed 5-(chloromethyl)-1H-imidazole core.[1] This method avoids the need for an intermediate isolation, potentially saving time and resources.
Mechanism of N-Alkylation:
The N-alkylation of imidazole is a classic SN2 reaction. The nitrogen atom of the imidazole ring acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide. The bromide ion serves as the leaving group. The use of a base is crucial to deprotonate the imidazole, which significantly enhances its nucleophilicity.
Figure 3: Simplified mechanism of direct N-alkylation of imidazole.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct N-Alkylation |
| Starting Materials | 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole, Nitric Acid, Thionyl Chloride | 4(5)-(Chloromethyl)-1H-imidazole hydrochloride, Benzyl Bromide, Base |
| Number of Steps | 2 | 1 |
| Intermediate Isolation | Yes (1-Benzyl-5-(hydroxymethyl)-1H-imidazole) | No |
| Overall Yield | ~55% (60% for step 1[2], estimated ~91% for step 2[3]) | Estimated >70% (based on similar reactions)[4][5] |
| Reaction Conditions | Step 1: 35°C; Step 2: Reflux | Room temperature to gentle heating |
| Key Reagent Hazards | Nitric Acid: Strong oxidizer, corrosive. Thionyl Chloride: Corrosive, toxic if inhaled, reacts violently with water. | Benzyl Bromide: Lachrymator, causes skin and eye irritation. |
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1: Synthesis of 1-Benzyl-5-(hydroxymethyl)-1H-imidazole [2]
-
Materials:
-
1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole (7.5 g)
-
Water (18 ml)
-
Concentrated nitric acid (7.5 g)
-
Sodium hydroxide solution
-
-
Procedure:
-
In a suitable reaction vessel, combine water and concentrated nitric acid.
-
While maintaining the temperature at 35°C, add 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole in small portions with stirring.
-
Stir the mixture for 3 hours at 35°C.
-
After the reaction is complete, adjust the pH of the reaction mixture to 9-10 with a sodium hydroxide solution.
-
Isolate the product, 1-benzyl-5-(hydroxymethyl)-1H-imidazole, by filtration. The reported yield is 3.8 g (60%).
-
Step 2: Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole (Adapted from a general procedure[1])
-
Materials:
-
1-Benzyl-5-(hydroxymethyl)-1H-imidazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
-
Procedure:
-
Dissolve 1-benzyl-5-(hydroxymethyl)-1H-imidazole in a suitable anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the solution in an ice bath.
-
Add thionyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitor by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
The crude 1-benzyl-5-(chloromethyl)-1H-imidazole can be purified by recrystallization or column chromatography.
-
Route 2: Direct N-Alkylation (Adapted from a general procedure[1])
-
Materials:
-
4(5)-(Chloromethyl)-1H-imidazole hydrochloride
-
Benzyl bromide
-
Base (e.g., potassium carbonate or sodium hydride)
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
-
Procedure:
-
To a solution or suspension of 4(5)-(chloromethyl)-1H-imidazole hydrochloride in an anhydrous solvent, add the base to neutralize the hydrochloride and deprotonate the imidazole.
-
Add benzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, filter off the inorganic salts and wash with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-benzyl-5-(chloromethyl)-1H-imidazole.
-
Safety and Handling Considerations
Both synthetic routes involve hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic upon inhalation.[1] It reacts violently with water, releasing toxic gases. All glassware must be scrupulously dried before use.
-
Benzyl Bromide: A lachrymator (tear-inducing) and causes severe skin and eye irritation.[1] Handle with caution and avoid inhalation of vapors.
-
Nitric Acid: A strong oxidizing agent and is highly corrosive.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 1-benzyl-5-(chloromethyl)-1H-imidazole.
-
Route 1 (Two-Step Synthesis) is a well-documented procedure with a predictable yield for the first step and a likely high yield for the second. The isolation of the hydroxymethyl intermediate allows for purification before the final chlorination, which can be advantageous for achieving high purity of the final product. However, it is a longer process involving an additional step and the use of highly corrosive and hazardous reagents like nitric acid and thionyl chloride.
-
Route 2 (Direct N-Alkylation) is a more streamlined and convergent approach. It is likely to be more time- and cost-effective for large-scale synthesis. While a specific yield for this reaction is not explicitly reported, the generally high yields of imidazole N-alkylation make it an attractive option. The primary hazard in this route is the lachrymatory benzyl bromide.
The choice between the two routes will ultimately depend on the specific needs of the researcher or organization. For smaller-scale synthesis where high purity is the primary concern, the two-step route with intermediate purification may be preferable. For larger-scale production where efficiency and cost are critical, the direct N-alkylation route is likely the more advantageous choice, provided that the starting 4(5)-(chloromethyl)-1H-imidazole is readily available.
References
- . BenchChem. [URL not available]
- Synthesis of 1-Benzylimidazole from imidazole and benzyl chloride. BenchChem. [URL not available]
- Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. PrepChem.com. [URL not available]
- Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. BenchChem. [URL not available]
- Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole. PrepChem.com. [URL not available]
- Synthesis and characterization of imidazolium chlorides and complex 1b. The Royal Society of Chemistry. [URL not available]
Sources
TGR5: A Key Metabolic and Inflammatory Regulator
As a Senior Application Scientist, this guide provides a comprehensive framework for the preclinical evaluation of Takeda G protein-coupled receptor 5 (TGR5) agonists. We will delve into the critical in vitro and in vivo methodologies, offering not just protocols, but the scientific rationale behind experimental design and data interpretation. Our focus is on establishing a robust, self-validating workflow to compare the performance of novel TGR5 agonists against established alternatives.
TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a high-interest therapeutic target for metabolic and inflammatory diseases.[1][2] As a member of the GPCR superfamily, it is activated by bile acids, which function as signaling molecules beyond their classical role in digestion.[2] TGR5 is expressed in various tissues, including the intestine, liver, gallbladder, brown adipose tissue, and immune cells.[3][4] Its activation triggers a cascade of downstream events with significant therapeutic potential, making the rigorous evaluation of TGR5 agonists a critical step in drug development.[1]
The TGR5 Signaling Cascade
Upon agonist binding, TGR5 primarily couples to the Gαs protein subunit. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][5] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), a key downstream effector that modulates gene expression and cellular function.[6][7] In intestinal L-cells, this pathway stimulates the secretion of glucagon-like peptide-1 (GLP-1), a crucial incretin hormone for glucose homeostasis.[5][6] In brown adipose tissue and muscle, it promotes energy expenditure.[5][8]
Comparative Overview of TGR5 Agonists
TGR5 agonists can be broadly categorized into endogenous bile acids, natural products, and synthetic molecules. While endogenous ligands like lithocholic acid (LCA) are potent activators, they often lack receptor selectivity.[1] Synthetic agonists have been developed to improve potency, selectivity, and pharmacokinetic properties.
| Agonist | Class | Reported hTGR5 EC₅₀ | Key Characteristics & Source |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | ~1 µM | Potent endogenous agonist.[1][9] |
| INT-777 | Synthetic (Bile Acid Derivative) | ~300 nM | A selective and potent TGR5 agonist, widely used as a reference compound.[1][10] |
| Compound 6g | Synthetic (Non-steroidal) | 62 pM | Highly potent dual agonist for human and mouse TGR5 with good oral bioavailability.[11][12] |
| TRC210258 | Synthetic (Non-steroidal) | Not specified | Developed as a novel agonist to reduce glycemic and dyslipidemic risk.[4] |
| Oleanolic Acid (OA) | Natural Product (Triterpenoid) | ~1.5 µM | A natural agonist found in olive leaves; shown to decrease plasma glucose.[4][13] |
| Betulinic Acid (BA) | Natural Product (Triterpenoid) | Not specified | Exhibits strong TGR5 activation with selectivity over the farnesoid X receptor (FXR).[6] |
| RDX8940 | Synthetic (Non-steroidal) | Not specified | An orally administered, gut-restricted agonist designed to minimize systemic side effects.[14][15] |
In Vitro Evaluation: Quantifying Potency and Selectivity
The initial phase of agonist evaluation relies on a robust suite of in vitro assays to determine a compound's potency (EC₅₀), efficacy (Eₘₐₓ), and selectivity. The choice of assay is critical and should align with the receptor's primary signaling mechanism. For TGR5, this involves quantifying the downstream products of Gαs activation.
Primary Screening: cAMP Measurement Assays
The most direct method to assess TGR5 activation is by measuring intracellular cAMP production.[3][10] Homogeneous Time-Resolved Fluorescence (HTRF) is a widely adopted, high-throughput method that offers high sensitivity and a low background signal.
Protocol: HTRF cAMP Assay
-
Objective: To quantify cAMP production in response to agonist stimulation in cells expressing human TGR5.
-
Rationale: This assay provides a direct measure of the primary TGR5 signaling pathway activation, allowing for the determination of agonist potency and efficacy.
-
Methodology:
-
Cell Seeding: Seed HEK293 cells stably expressing human TGR5 (or mouse TGR5 for cross-reactivity studies) into a low-volume 384-well plate and incubate for 24 hours.[10]
-
Compound Preparation: Prepare serial dilutions of the test agonist and reference compounds (e.g., INT-777).
-
Stimulation: Add the compounds to the cells and incubate for 30 minutes at room temperature to stimulate cAMP production.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer. These reagents will bind to the cAMP produced by the cells.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the HTRF ratio against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Secondary Assays: Reporter Gene and β-Arrestin Recruitment
Reporter Gene Assays
Reporter gene assays provide a robust, amplification-based signal for receptor activation.[9] In this setup, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or SEAP) downstream of a cAMP Response Element (CRE).[5][16] TGR5 activation leads to PKA-mediated phosphorylation of CREB, which binds to the CRE and drives reporter gene expression. Commercially available kits provide all-inclusive, cryopreserved reporter cells, streamlining the process.[9][17][18]
β-Arrestin Recruitment Assays
While TGR5 is primarily Gαs-coupled, investigating β-arrestin recruitment is crucial for understanding potential for biased agonism, desensitization, and internalization.[19][20] These assays measure the translocation of β-arrestin proteins to the activated GPCR at the cell membrane.[21] This is an important off-target and alternative pathway assessment, as β-arrestin signaling can lead to distinct cellular outcomes compared to G-protein signaling.[19][22]
Protocol: β-Arrestin Recruitment Assay (Conceptual)
-
Objective: To measure the recruitment of β-arrestin to the TGR5 receptor upon agonist stimulation.
-
Rationale: This assay helps to characterize the full signaling profile of an agonist and identify potential for biased signaling, which may have therapeutic advantages or disadvantages.
-
Methodology:
-
Cell Line: Utilize a cell line engineered to express TGR5 fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter technology).[21]
-
Assay Principle: Upon agonist-induced recruitment of β-arrestin to TGR5, the two protein fragments come into proximity, forming an active enzyme (e.g., β-galactosidase) that generates a chemiluminescent signal upon substrate addition.
-
Procedure: Seed cells, stimulate with the agonist, add detection reagents, and measure the chemiluminescent signal. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
-
In Vivo Evaluation: Assessing Therapeutic Efficacy and Safety
Promising candidates from in vitro screening must be validated in relevant animal models to assess their therapeutic efficacy, pharmacokinetic profile, and potential side effects. The choice of model is dictated by the intended therapeutic indication.
Models for Metabolic Disease: Diet-Induced Obesity (DIO)
The DIO model in mice (e.g., C57BL/6 strain) is the gold standard for evaluating anti-obesity and anti-diabetic agents.[23][24] Feeding mice a high-fat diet induces weight gain, insulin resistance, and hepatic steatosis, closely mimicking the human metabolic syndrome.[8][23]
Protocol: Oral Glucose Tolerance Test (OGTT) in DIO Mice
-
Objective: To assess the effect of a TGR5 agonist on glucose disposal and overall glycemic control.
-
Rationale: TGR5 agonists are expected to improve glucose tolerance, primarily through the stimulation of GLP-1 secretion. The OGTT is a direct functional measure of this effect.
-
Methodology:
-
Animal Model: Use male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.[24] The test agonist should be administered chronically (e.g., daily oral gavage for 4 weeks) prior to the test.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) but allow free access to water.
-
Baseline Glucose: Record body weight and measure baseline blood glucose (Time 0) from a tail snip using a glucometer.
-
Glucose Challenge: Administer a 2 g/kg body weight bolus of glucose via oral gavage.
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot blood glucose concentration versus time. Calculate the Area Under the Curve (AUC) for each treatment group. A significant reduction in the AUC compared to the vehicle-treated group indicates improved glucose tolerance.
-
Models for Cholestatic Liver Disease
TGR5 activation has shown protective effects in models of cholestatic liver injury.[25] The Bile Duct Ligation (BDL) model is a widely used and reproducible surgical model that induces obstructive cholestasis, leading to inflammation, fibrosis, and liver injury.[26]
Key Endpoints in the BDL Model:
-
Serum Biochemistry: Measurement of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of hepatocellular injury.
-
Histopathology: Collection of liver tissue for staining (e.g., H&E for general morphology, Sirius Red for fibrosis) to assess inflammation, necrosis, and collagen deposition.
-
Gene Expression: Analysis of pro-inflammatory (e.g., TNF-α, IL-6) and pro-fibrotic (e.g., TGF-β, Collagen-1α1) gene expression in liver tissue via qPCR.
Comparative In Vivo Performance
The ultimate goal is to demonstrate therapeutic benefit in a whole-organism context. Gut-restricted agonists are of particular interest to avoid systemic side effects like gallbladder filling.[3][14]
| Agonist | Animal Model | Dosing | Key In Vivo Outcomes |
| Compound 6g | Diet-Induced Obese (DIO) Mice | Oral | Demonstrated glucose-lowering effects with an ED₅₀ of 7.9 mg/kg.[12] |
| RDX8940 | Western Diet-Fed Mice | Oral | Improved liver steatosis and insulin sensitivity; designed to be minimally systemic to avoid gallbladder side effects.[14][15] |
| Cholic Acid (CA7S) | Diet-Induced Obese (DIO) Mice | Oral | A gut-restricted TGR5 agonist that improved systemic glucose clearance.[27][28] |
| Oleanolic Acid (OA) | PCK Rats (Polycystic Liver) | Oral | Increased cystogenesis, suggesting a potential proliferative role in this specific context.[13] |
Conclusion and Future Perspectives
The evaluation of TGR5 agonists requires a multi-faceted approach, progressing from high-throughput in vitro screens to carefully selected in vivo models. The initial focus on cAMP activation provides a robust measure of potency, while secondary assays for β-arrestin recruitment and selectivity are critical for building a comprehensive pharmacological profile. In vivo studies in models like DIO mice are essential for validating therapeutic efficacy in metabolic disease.
A significant challenge in the field has been mitigating systemic side effects.[14] The development of gut-restricted agonists, such as RDX8940, represents a promising strategy to harness the beneficial GLP-1-releasing effects of intestinal TGR5 activation while avoiding adverse events in other tissues.[3][14] Future research will likely focus on optimizing the tissue-specific delivery and action of these powerful therapeutic agents.
References
-
Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. PubMed Central. Available at: [Link]
-
TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present). Taylor & Francis Online. Available at: [Link]
-
The bile acid receptor TGR5 and cholestasis. Open Exploration Publishing. Available at: [Link]
-
Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway. NIH. Available at: [Link]
-
TGR5 (GPBAR1) Assay for Human G Protein-Coupled Bile Acid Receptor 1 Now Available. Indigo Biosciences. Available at: [Link]
-
Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases. Frontiers. Available at: [Link]
-
What TGR5 agonists are in clinical trials currently? Patsnap Synapse. Available at: [Link]
-
Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5. PMC - NIH. Available at: [Link]
-
Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. MDPI. Available at: [Link]
-
TGR5, Not Only a Metabolic Regulator. Frontiers. Available at: [Link]
-
Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. PMC - NIH. Available at: [Link]
-
Chapter 10: TGR5 Agonists in Development. RSC Publishing. Available at: [Link]
-
What are the new molecules for TGR5 agonists? Patsnap Synapse. Available at: [Link]
-
Intestinal TGR5 agonism improves hepatic steatosis and insulin sensitivity in Western diet-fed mice. American Physiological Society Journal. Available at: [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual - NCBI. Available at: [Link]
-
Mechanism of action of the bile acid receptor TGR5 in obesity. PMC - PubMed Central. Available at: [Link]
-
TGR5 protects against cholestatic liver disease via suppressing the NF-κB pathway and activating the Nrf2/HO-1 pathway. NIH. Available at: [Link]
-
TGR5 Signaling in Hepatic Metabolic Health. PMC - PubMed Central - NIH. Available at: [Link]
-
Human TGR5 Reporter Assay Kit. Indigo Biosciences. Available at: [Link]
-
β-arrestin recruitment facilitates a direct association with G proteins. bioRxiv. Available at: [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. Available at: [Link]
-
The G-protein-coupled bile acid receptor Gpbar1 (TGR5) protects against renal inflammation and renal cancer cell proliferation and migration through antagonizing NF-κB and STAT3 signaling pathways. PMC - PubMed Central. Available at: [Link]
-
Why Study GPCR Arrestin Recruitment? DiscoverX. Available at: [Link]
-
Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects. PMC - NIH. Available at: [Link]
-
TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling. PubMed Central. Available at: [Link]
-
Diet-induced obesity in animal models: points to consider and influence on metabolic markers. PMC - PubMed Central. Available at: [Link]
-
TGR5-mediated bile acid sensing controls glucose homeostasis. PMC - NIH. Available at: [Link]
-
Application of β Arrestin Assays to the Orphan GPCR World. YouTube. Available at: [Link]
-
An update on animal models of liver fibrosis. Frontiers. Available at: [Link]
-
What are TGR5 agonists and how do they work? Patsnap Synapse. Available at: [Link]
-
Obesity, Diet-Induced. Pharmacology Discovery Services. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 3. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 4. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 13. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. TGR5 protects against cholestatic liver disease via suppressing the NF-κB pathway and activating the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Indigo Biosciences Human G Protein-Coupled Bile Acid Receptor (TGR5) Reporter | Fisher Scientific [fishersci.com]
- 19. β-arrestin recruitment facilitates a direct association with G proteins | bioRxiv [biorxiv.org]
- 20. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 23. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 25. The bile acid receptor TGR5 and cholestasis [explorationpub.com]
- 26. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 27. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Imidazole-Based TGR5 Agonists
For researchers and drug development professionals navigating the landscape of metabolic disease therapeutics, the Takeda G protein-coupled receptor 5 (TGR5) presents a compelling target.[1][2][3] Activation of this bile acid receptor triggers a cascade of favorable metabolic effects, primarily through the secretion of glucagon-like peptide-1 (GLP-1).[1][4] While numerous scaffolds have been explored, imidazole-based compounds have emerged as a particularly potent and promising class of TGR5 agonists.[2][5][6]
This guide provides an in-depth, objective comparison of the efficacy of leading imidazole-based TGR5 agonists, supported by experimental data and detailed methodologies. We will dissect their performance against well-established benchmarks, offering a clear perspective on their therapeutic potential.
The TGR5 Signaling Cascade: A Mechanistic Overview
Understanding the efficacy of any TGR5 agonist begins with its mechanism of action. TGR5 is a G protein-coupled receptor (GPCR) that, upon binding to an agonist, couples to a stimulatory Gα protein (Gαs).[7][8] This initiates a well-defined intracellular signaling pathway.
The core signaling cascade proceeds as follows:
-
Agonist Binding: An imidazole-based agonist binds to the TGR5 receptor on the cell surface.
-
Gαs Activation: The receptor-agonist complex activates the associated Gαs protein, causing it to exchange GDP for GTP.[7]
-
Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[7][9]
-
Downstream Effectors: The resulting increase in intracellular cAMP activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[7][8][10]
-
Physiological Response: Activation of PKA and EPAC in enteroendocrine L-cells culminates in the transcription of the proglucagon gene and the secretion of GLP-1.[11][12] GLP-1, in turn, enhances insulin secretion, improves glucose homeostasis, and contributes to increased energy expenditure.[1][11]
Caption: TGR5 signaling pathway from agonist binding to GLP-1 secretion.
A Comparative Look at Key TGR5 Agonists
To contextualize the efficacy of imidazole-based agonists, we compare them against a potent endogenous ligand, Lithocholic Acid (LCA), and a widely studied synthetic agonist, INT-777. The focus of our comparison is a novel 2-thio-imidazole derivative, designated here as Compound 6g , which has demonstrated exceptional potency.[4]
| Compound | Class | hTGR5 EC50 | mTGR5 EC50 | Selectivity Notes | Reference |
| Compound 6g | Imidazole Derivative | 57 pM | 62 pM | High selectivity vs. FXR (EC50 = 6.4 µM) | [4] |
| INT-777 | Semi-synthetic Bile Acid | ~680 nM | ~680 nM | Selective for TGR5 over FXR | [13][14] |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | 0.53 µM | - | Also a potent FXR agonist | [15] |
EC50 (Half-maximal effective concentration) is a measure of potency; a lower value indicates higher potency.
The data clearly positions Compound 6g as an extraordinarily potent TGR5 agonist, with an EC50 value in the picomolar range, representing a significant leap in potency over both the endogenous ligand LCA and the synthetic agonist INT-777.[2][4] Furthermore, its high selectivity against the farnesoid X receptor (FXR), another bile acid receptor, is a critical feature, as off-target FXR activation can lead to undesirable side effects.[4]
Experimental Protocols for Efficacy Assessment
The evaluation of TGR5 agonists relies on a validated sequence of in vitro and in vivo assays. The choice of these assays is driven by the need to confirm on-target activity, quantify potency, and verify physiological effects in a relevant disease model.
Part 3.1: In Vitro Efficacy Workflow
The initial screening funnel for TGR5 agonists involves cell-based assays to determine potency and mechanism of action.
Caption: Standard workflow for in vitro evaluation of TGR5 agonists.
Protocol 1: TGR5 Reporter Gene Assay
-
Objective: To determine the potency (EC50) of the agonist by measuring the activation of a downstream reporter gene.
-
Principle: Cells (e.g., HEK293T) are co-transfected with a TGR5 expression vector and a reporter vector containing a cAMP Response Element (CRE) linked to a luciferase gene.[4][16] Agonist binding increases cAMP, which activates the CRE and drives luciferase expression, producing a measurable light signal.
-
Methodology:
-
Cell Seeding: Plate TGR5-expressing HEK293T cells in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the imidazole-based agonist and add to the cells. Include a positive control (e.g., INT-777) and a vehicle control.
-
Incubation: Incubate the plate for 6-8 hours to allow for reporter gene expression.[9]
-
Lysis and Reading: Add a luciferase substrate and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the agonist concentration and fit a dose-response curve to calculate the EC50 value.
-
Protocol 2: In Vitro GLP-1 Secretion Assay
-
Objective: To confirm that TGR5 activation by the agonist leads to the secretion of GLP-1 in a relevant cell line.
-
Principle: The human intestinal enteroendocrine cell line NCI-H716 is a well-established model for studying GLP-1 secretion.[4]
-
Methodology:
-
Cell Culture: Culture NCI-H716 cells in an appropriate medium.
-
Treatment: Treat the cells with the test compound at various concentrations for a defined period (e.g., 2 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
GLP-1 Measurement: Quantify the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.
-
Analysis: Compare the GLP-1 levels in treated wells to vehicle-treated controls.
-
Part 3.2: In Vivo Efficacy Workflow
Promising candidates from in vitro screening are advanced to in vivo models to assess their physiological effects on glucose metabolism.
Caption: Key stages in the in vivo evaluation of a TGR5 agonist.
Protocol 3: Oral Glucose Tolerance Test (OGTT) in DIO Mice
-
Objective: To evaluate the agonist's ability to improve glucose disposal in a diet-induced obesity (DIO) mouse model, which mimics human type 2 diabetes.[4]
-
Principle: The agonist is administered prior to a glucose challenge. An effective agonist will stimulate GLP-1 release, leading to enhanced insulin secretion and a more rapid clearance of glucose from the blood.[14]
-
Methodology:
-
Animal Model: Use male C57BL/6 mice fed a high-fat diet for 12-16 weeks to induce obesity and insulin resistance.
-
Fasting: Fast the mice overnight (approx. 16 hours) but allow access to water.
-
Compound Administration: Administer the imidazole-based agonist orally (p.o.) at various doses (e.g., 3, 10, 30 mg/kg). Include a vehicle control group.
-
Baseline Blood Glucose: After 30-60 minutes, measure baseline blood glucose from a tail snip (t=0).
-
Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) orally.
-
Blood Glucose Monitoring: Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose challenge.
-
Data Analysis: Plot blood glucose levels over time. Calculate the area under the curve (AUC) for each group to quantify the total glucose excursion. Determine the dose required to achieve 50% of the maximal effect (ED50).
-
Efficacy Analysis: Compound 6g in Action
The imidazole derivative Compound 6g has been subjected to the rigorous testing pipeline described above, yielding impressive results.
In Vivo Glucose Lowering and GLP-1 Secretion
In an OGTT performed on DIO C57 mice, single oral doses of Compound 6g demonstrated a robust, dose-dependent reduction in blood glucose excursion.[4]
-
Efficacy: The compound achieved a potent glucose-lowering effect with an ED50 of 7.9 mg/kg and an ED90 of 29.2 mg/kg .[4]
-
Mechanism Confirmation: This glucose-lowering effect was directly linked to its mechanism of action. A single 30 mg/kg oral dose of Compound 6g increased plasma GLP-1 levels by 3.8-fold compared to the vehicle control in C57 mice.[4] This is a crucial finding, as it confirms that the in vivo efficacy is driven by the intended TGR5-mediated pathway.
These results are significant because they demonstrate not only high potency but also oral bioavailability and efficacy in a relevant disease model, overcoming hurdles that have stalled many other TGR5 agonists.[4]
Conclusion and Future Perspectives
The comparative analysis clearly indicates that the imidazole scaffold is a highly successful platform for developing potent and selective TGR5 agonists. Compound 6g , with its picomolar in vitro potency and single-digit mg/kg oral efficacy in vivo, stands out as a best-in-class example.[4] Its performance significantly surpasses that of earlier synthetic agonists and endogenous ligands.
The key takeaways for drug development professionals are:
-
Exceptional Potency: Imidazole-based agonists can achieve picomolar potency, offering the potential for lower therapeutic doses.
-
High Selectivity: These compounds can be engineered for high selectivity against FXR, which is critical for a favorable safety profile.
-
Oral Efficacy: Demonstrated oral efficacy in validated animal models of diabetes confirms their therapeutic potential.[4]
Future research will undoubtedly focus on the long-term safety and efficacy of these compounds in chronic dosing studies and their potential application in other metabolic conditions such as non-alcoholic steatohepatitis (NASH). The data presented in this guide strongly supports the continued investigation of imidazole-based TGR5 agonists as a promising next-generation therapy for type 2 diabetes and related metabolic disorders.
References
- Schematic representation of canonical signaling pathways downstream of... - ResearchGate. (n.d.).
- Application Notes and Protocols for Testing TGR5 Agonists in Animal Models of Obesity and Diabetes - Benchchem. (n.d.).
- Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC - PubMed Central. (2025, September 30).
- Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. (n.d.).
- Head-to-Head Comparison of TGR5 Agonists: An In Vivo Perspective - Benchchem. (n.d.).
- TGR5, Not Only a Metabolic Regulator - PMC - PubMed Central. (2016, December 26).
- Activation of TGR5 with INT-777 attenuates oxidative stress and neuronal apoptosis via cAMP/PKCε/ALDH2 pathway after subarachnoid hemorrhage in rats - PubMed Central. (n.d.).
- Discovery of 6α-Ethyl-23(S)-methylcholic Acid (S-EMCA, INT-777) as a Potent and Selective Agonist for the TGR5 Receptor, a Novel Target for Diabesity | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- TGR5-mediated cell signaling pathways in different liver cell types.... - ResearchGate. (n.d.).
- TGR5 Agonist INT-777 Alleviates Inflammatory Neurodegeneration in Parkinson's Disease Mouse Model by Modulating Mitochondrial Dynamics in Microglia - PubMed. (2022, May 10).
- 3D structure of TGR5. The receptor comprises seven transmembrane... | Download Scientific Diagram - ResearchGate. (n.d.).
- Activation of TGR5 with INT-777 attenuates oxidative stress and neuronal apoptosis via cAMP/PKCε/ALDH2 pathway after subarachnoid hemorrhage in rats - Loma Linda University. (2019, November 1).
- Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC - NIH. (n.d.).
- TGR5 (GP-BAR1) Reporter Assay Kit | Cayman Chemical. (n.d.).
- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed. (2021, February 15).
- Novel 2-Mercapto imidazole and Triazole derivatives as potent TGR5 receptor agonists. (2019, June 6).
- Fold change in EC 50 compared to TGR5 WT - ResearchGate. (n.d.).
- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - MDPI. (2021, January 25).
- Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - MDPI. (n.d.).
- The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential - MDPI. (n.d.).
- A Comparative Efficacy Analysis of TGR5 Agonists: SB756050 and BAR501 - Benchchem. (n.d.).
- TGR5, Not Only a Metabolic Regulator - Frontiers. (n.d.).
- Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - NIH. (n.d.).
- TGR5-mediated bile acid sensing controls glucose homeostasis - PMC - NIH. (n.d.).
- What TGR5 agonists are in clinical trials currently? - Patsnap Synapse. (2025, March 11).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Validation of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic Acid by HPLC
For researchers, scientists, and professionals in drug development, the meticulous validation of chemical purity is a cornerstone of ensuring the safety, efficacy, and reproducibility of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison for determining the purity of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, a key intermediate in many synthetic pathways. High-Performance Liquid Chromatography (HPLC) is presented as the primary method of analysis due to its high resolving power and sensitivity.[1][2] This document will explore the causality behind experimental choices in HPLC method development, compare its performance with viable alternatives, and provide detailed, self-validating protocols grounded in authoritative standards.
The Critical Role of Purity in Drug Development
The presence of impurities, even in minute quantities, can significantly impact the toxicological profile and therapeutic efficacy of an API.[3] Impurities can arise from various stages of the manufacturing process, including starting materials, intermediates, by-products, and degradation products.[4] Therefore, robust and validated analytical methods are not merely a regulatory requirement but a scientific necessity. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, ensuring that they are fit for their intended purpose.[5][6][7][8]
HPLC: The Gold Standard for Purity Determination
HPLC is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of compounds in a mixture.[2] Its precision and versatility make it the gold standard for purity analysis.[2] For a molecule like this compound, which contains both aromatic and carboxylic acid functional groups, reversed-phase HPLC (RP-HPLC) is the most suitable approach.[1][9]
Experimental Workflow for HPLC Purity Validation
The following diagram illustrates the logical flow of the HPLC validation process for this compound.
Caption: Workflow for HPLC purity validation of this compound.
Detailed HPLC Protocol
This protocol is designed to be a self-validating system, where the results of the system suitability test confirm the readiness of the system for analysis.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and formic acid
-
Volumetric flasks, pipettes, and autosampler vials
-
Reference standard of this compound (purity >99%)
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water. The addition of an acid like formic acid to the mobile phase is crucial for achieving sharp, symmetrical peaks for carboxylic acids by suppressing the ionization of the carboxyl group.[10]
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the diluent in a 100 mL volumetric flask to obtain a concentration of about 100 µg/mL.
-
Sample Solution: Prepare the sample of synthesized this compound at the same concentration as the standard solution using the diluent.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | The non-polar C18 stationary phase is ideal for retaining the benzyl and methylsulfanyl groups of the analyte in a reversed-phase setup. |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B | A gradient is employed to ensure the elution of both polar and non-polar impurities with good resolution. |
| Gradient Program | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30-32 min: 80-30% B, 32-40 min: 30% B | This gradient profile allows for the separation of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm | The imidazole ring and benzyl group provide strong UV absorbance, and 230 nm is a common wavelength for such structures. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
System Suitability: Before sample analysis, the chromatographic system must pass a system suitability test to ensure its performance. This is a critical component of a self-validating protocol. As per ICH guidelines, parameters like theoretical plates, tailing factor, and repeatability of injections are evaluated.[7][11]
Comparative Analysis with Alternative Techniques
While HPLC is the preferred method, other analytical techniques can provide complementary information or may be more suitable in specific contexts.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | High resolution, quantitative accuracy, robust and reproducible.[2] | May not identify co-eluting impurities without mass spectrometry. |
| LC-MS | HPLC coupled with a mass spectrometer. | Provides molecular weight information for impurity identification.[9] | More complex instrumentation and higher cost. |
| GC-MS | Separation of volatile compounds in the gas phase with mass spectrometry detection. | Excellent for volatile impurities like residual solvents.[2] | The analyte is not volatile and would require derivatization, which can introduce errors. |
| ¹H NMR | Nuclear Magnetic Resonance spectroscopy provides structural information. | Can identify and quantify impurities without a reference standard for each impurity.[2] | Lower sensitivity compared to HPLC for trace impurities. |
| DSC | Differential Scanning Calorimetry measures the heat flow associated with thermal transitions. | Can determine the total amount of eutectic impurities without the need for a reference standard.[3] | Does not identify individual impurities and has limitations for substances with low purity.[3] |
Conclusion
The purity validation of this compound is most effectively and reliably achieved using a validated reversed-phase HPLC method. The protocol detailed in this guide, grounded in the principles of scientific integrity and regulatory compliance, provides a robust framework for accurate purity assessment. The causality-driven choices in method development, from mobile phase composition to gradient programming, are designed to ensure a self-validating and reproducible system. While alternative techniques like LC-MS and NMR offer valuable complementary information, particularly for impurity identification, HPLC remains the cornerstone for routine quality control due to its unparalleled combination of resolution, sensitivity, and quantitative accuracy.
References
- SIELC Technologies.
- PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Teledyne ISCO.
- LCGC.
- Benchchem.
- ACS Publications. Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- IJRAR.org.
- alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- NETZSCH Analyzing & Testing.
- PubMed.
- INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
- Acta Poloniae Pharmaceutica.
- SIELC Technologies. Separation of Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester on Newcrom R1 HPLC column.
- ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- NIH. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- ICH.
- AMSbiopharma.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Acta Scientific.
- SIELC Technologies. Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester.
- Matrix Fine Chemicals. This compound | CAS 403479-30-1.
- BLD Pharm. 5317-07-7|1-Benzyl-1H-imidazole-5-carboxylic acid.
- ChemicalBook. 403479-30-1(this compound) Product Description.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. teledyneisco.com [teledyneisco.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. actascientific.com [actascientific.com]
A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of Synthesized Imidazole Compounds
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Centrality of Imidazole and the Imperative of Rigorous Analysis
The imidazole ring is a cornerstone of medicinal chemistry and materials science.[1][2][3] This five-membered aromatic heterocycle is a fundamental building block in numerous natural products, including the amino acid histidine and purines, and serves as the core scaffold for a vast array of pharmaceuticals exhibiting antibacterial, anticancer, and antifungal properties.[1][2][4] Given its prevalence and the subtle structural modifications that can drastically alter biological activity, the unambiguous characterization of newly synthesized imidazole derivatives is a non-negotiable aspect of the development pipeline.
This guide provides a comparative overview of the primary spectroscopic techniques used to elucidate and confirm the structure of synthesized imidazoles. As a Senior Application Scientist, my objective is not merely to list protocols but to instill a deeper understanding of the causality behind our analytical choices. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy each provide a unique piece of the structural puzzle. By synergistically applying these techniques, we can achieve a high degree of confidence in the identity, purity, and conformation of our target molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the electronic environment of nuclei, and the connectivity between atoms.
¹H NMR Analysis: Mapping the Protons
Proton (¹H) NMR is the initial step in analyzing any new imidazole compound. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment.
-
C2-H Proton: The proton at the C2 position is the most deshielded due to the electron-withdrawing effect of both adjacent nitrogen atoms. It typically appears as a singlet in the downfield region of the spectrum, often between δ 7.7 and 8.2 ppm.[5][6]
-
C4-H and C5-H Protons: These protons are more shielded than the C2-H and typically resonate between δ 7.1 and 7.3 ppm.[6] In an unsubstituted imidazole, they appear as a single peak due to rapid tautomerization, which makes them chemically equivalent on the NMR timescale.[6]
-
N-H Proton: The N-H proton signal is often broad and its chemical shift is highly variable (δ 10-13 ppm), depending on the solvent, concentration, and temperature due to hydrogen bonding and proton exchange.[6]
-
Substituent Effects: Electron-donating or withdrawing groups attached to the ring will cause predictable upfield or downfield shifts, respectively, for the remaining ring protons. Coordination to a metal ion, for instance, typically results in downfield shifts for all ring protons due to σ-donation from the ligand to the metal.[7]
¹³C NMR Analysis: Probing the Carbon Skeleton
Carbon (¹³C) NMR complements the ¹H NMR data by providing a direct view of the carbon framework.
-
C2 Carbon: Similar to its attached proton, the C2 carbon is the most deshielded, typically appearing around δ 135-145 ppm.
-
C4 and C5 Carbons: These carbons are more shielded and resonate in the range of δ 115-125 ppm.[8][9]
-
Challenges: For some substituted imidazoles, particularly in solution, the signals for the quaternary carbons within the imidazole ring can be difficult to detect due to fast tautomerization and long relaxation times.[10]
Data Summary: NMR Spectroscopy
| Nucleus | Typical Chemical Shift (δ, ppm) | Key Considerations |
| ¹H NMR | ||
| C2-H | 7.7 - 8.2 | Most downfield proton, sensitive to substitution. |
| C4-H / C5-H | 7.1 - 7.3 | Often equivalent due to tautomerization. |
| N-H | 10 - 13 (variable) | Broad signal, position is solvent and concentration dependent.[6] |
| ¹³C NMR | ||
| C2 | 135 - 145 | Most deshielded carbon. |
| C4 / C5 | 115 - 125 | Shielded relative to C2.[8][9] |
Experimental Protocol: NMR Sample Preparation and Analysis
A robust NMR spectrum begins with meticulous sample preparation. The choice of solvent is critical, as it must dissolve the analyte without containing interfering proton signals.
-
Sample Weighing: Accurately weigh 5-10 mg of the synthesized imidazole compound.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). DMSO-d₆ is often a good choice for imidazoles as it can help in observing exchangeable N-H protons.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer on a low setting until the sample is completely dissolved.
-
Analysis: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. For complex structures, consider 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to establish connectivity.[11]
Infrared (IR) Spectroscopy: Identifying Functional Groups
While NMR provides the skeletal map, IR spectroscopy excels at identifying the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Key Vibrational Modes for Imidazoles
-
N-H Stretch: For N-unsubstituted imidazoles, a broad absorption band is typically observed in the range of 3100-3500 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding.[6][12]
-
C-H Stretch (Aromatic): A sharp peak just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹) is characteristic of the C-H bonds on the aromatic imidazole ring.[13][14]
-
C=N and C=C Stretching: These vibrations are coupled within the aromatic ring and give rise to a series of absorptions in the 1450-1680 cm⁻¹ region.[13][14] A strong band around 1680 cm⁻¹ can often be attributed to the C=N stretching mode.[13]
-
Ring Vibrations: The "fingerprint" region (below 1500 cm⁻¹) contains a complex pattern of peaks corresponding to various bending and stretching modes of the entire ring structure.
Comparative Analysis: N-Substituted vs. N-Unsubstituted Imidazoles
The most immediate and powerful application of IR for imidazoles is differentiating between N-H and N-R compounds. The absence of the broad N-H stretching band is a clear indicator that the nitrogen has been successfully substituted.
Data Summary: IR Spectroscopy
| Vibrational Mode | Typical Frequency (cm⁻¹) | Appearance and Significance |
| N-H Stretch | 3100 - 3500 | Broad; indicates N-H bond and H-bonding. Its absence confirms N-substitution.[6][12] |
| C-H Stretch (Aromatic) | 3050 - 3150 | Sharp; confirms aromatic C-H bonds.[13][14] |
| C=N Stretch | ~1680 | Strong; characteristic of the imine bond within the ring.[13] |
| C=C Stretch (Ring) | 1450 - 1600 | Multiple bands of variable intensity.[13] |
Experimental Protocol: KBr Pellet Method for Solid Samples
The potassium bromide (KBr) pellet method is a fundamental technique for obtaining high-quality IR spectra of solid samples. The principle is to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering.[15]
-
Sample Preparation: Weigh approximately 1-2 mg of the synthesized imidazole and 100-200 mg of dry, spectroscopy-grade KBr powder.[15][16]
-
Grinding: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder.[15][17] This step is crucial to reduce particle size to less than the wavelength of IR light, preventing scattering.[17]
-
Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes.[15] Applying a vacuum during pressing can help remove trapped moisture, which absorbs in the IR region.[18]
-
Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation patterns, clues about its substructures.
Ionization Techniques: Choosing the Right Tool
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for most synthesized imidazoles.[19] It typically produces a protonated molecular ion, [M+H]⁺, with minimal fragmentation.[19][20] This is invaluable for confirming the molecular weight of the target compound. ESI is the method of choice when coupling with liquid chromatography (LC-MS).[19]
-
Electron Impact (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation.[21] While this can make identifying the molecular ion peak (M⁺) challenging, the resulting fragmentation pattern provides a reproducible fingerprint that can be used for structural confirmation and library matching.
Common Fragmentation Patterns of the Imidazole Ring
Under EI conditions, the imidazole ring can fragment in characteristic ways. A common pathway involves the initial loss of HCN (27 Da) from the molecular ion, followed by further fragmentation.[22] The specific fragmentation will be heavily influenced by the nature and position of substituents on the ring.[22][23]
High-Resolution Mass Spectrometry (HRMS)
For definitive confirmation, HRMS is indispensable. It measures the mass-to-charge ratio (m/z) with extremely high accuracy (to four or five decimal places), allowing for the determination of the elemental formula of the molecule. This helps to distinguish between compounds that have the same nominal mass but different atomic compositions.
Experimental Protocol: Sample Preparation for ESI-MS
-
Solution Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent mixture, such as acetonitrile/water or methanol/water.[23]
-
Acidification: Add a small amount of an acid (e.g., 0.1% formic acid) to the solution.[23] This promotes the formation of the protonated [M+H]⁺ ion in the ESI source.
-
Infusion: Introduce the sample solution directly into the mass spectrometer's ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum, ensuring the mass range is set appropriately to observe the expected [M+H]⁺ ion. For structural analysis, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation to generate a fragmentation spectrum.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic structure of the imidazole ring. It is particularly useful for quantitative analysis and for studying compounds with extended conjugation.
-
π → π* Transitions: The aromatic imidazole ring exhibits strong absorption in the UV region due to π → π* electronic transitions. Unsubstituted imidazole in solution typically shows a strong absorption peak around 210-220 nm.[24]
-
n → π* Transitions: A weaker absorption, corresponding to the n → π* transition of the non-bonding electrons on the nitrogen atoms, may be observed at longer wavelengths (~275 nm).[24]
-
Substituent and Solvent Effects: The position and intensity of these absorption maxima (λmax) are sensitive to substitution on the ring and the polarity of the solvent. Extending conjugation, for example by adding a phenyl group, will cause a bathochromic (red) shift to longer wavelengths.
A Synergistic Workflow for Comprehensive Analysis
No single technique tells the whole story. A robust characterization relies on the logical integration of data from all these methods. The following workflow illustrates a best-practice approach to analyzing a newly synthesized imidazole derivative.
Caption: A logical workflow for the spectroscopic analysis of synthesized imidazole compounds.
This workflow demonstrates the self-validating nature of a multi-technique approach. An unexpected molecular weight from MS prompts a re-evaluation of the synthesis, while a mismatch in the NMR data forces a revision of the proposed structure. Each step provides a checkpoint to ensure the final structural assignment is built on a solid foundation of corroborating evidence.
Conclusion
The spectroscopic analysis of synthesized imidazole compounds is a multi-faceted process that demands both technical proficiency and a strategic mindset. By understanding the strengths and limitations of NMR, IR, MS, and UV-Vis spectroscopy, and by integrating them into a logical workflow, researchers can confidently and efficiently characterize their novel molecules. This rigorous analytical approach is fundamental to accelerating the pace of discovery in drug development and materials science, ensuring that the promising potential of imidazole-based compounds is built upon a foundation of unimpeachable structural data.
References
-
What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press. Available from: [Link]
-
Claramunt, R. M., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available from: [Link]
-
Kádas, J., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available from: [Link]
-
KBr Pellet Method - Shimadzu. Available from: [Link]
-
Sample preparation for FT-IR - University of Colorado Boulder. Available from: [Link]
-
Pinto, D. C. G. A., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Magnetic Resonance in Chemistry. Available from: [Link]
-
KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB. Available from: [Link]
-
Dolezal, M., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids. Available from: [Link]
-
Imidazole - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available from: [Link]
-
Imidazole | C3H4N2 - PubChem. Available from: [Link]
-
Thomas, R., et al. (2018). Understanding reactivity of two newly synthetized imidazole derivatives by spectroscopic characterization and computational study. Journal of Molecular Structure. Available from: [Link]
-
Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. Available from: [Link]
-
Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. Available from: [Link]
-
Asif, M. (2014). Synthesis, antimicrobial and docking study of three novel 2,4,5-triarylimidazole derivatives. Journal of the Chemical Society of Pakistan. Available from: [Link]
-
Gürbüz, N., et al. (2008). Electroreduction of Imidazole and 2-Aminoimidazole on a Pt Electrode in Acetonitrile. Turkish Journal of Chemistry. Available from: [Link]
-
Bowie, J. H., et al. (1967). The mass spectra of imidazole and 1-methylimidazole. Tetrahedron Letters. Available from: [Link]
-
Herkert, L., et al. (2024). Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. The Journal of Physical Chemistry Letters. Available from: [Link]
-
Lamshöft, M., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. Available from: [Link]
-
Kumar, A., & Selvam, P. (2016). Amino-Functionalized Phosphotungstic Acid-Anchored Mesoporous Molecular Sieves: Highly Efficient Catalysts for Selective Epoxidation of Cyclohexene. ACS Omega. Available from: [Link]
-
Sharma, A., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules. Available from: [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Bath. Available from: [Link]
-
Qian, K., et al. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. American Chemical Society, Division of Petroleum Chemistry, Preprints. Available from: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]
-
Shalini, S., et al. (2011). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of ChemTech Research. Available from: [Link]
-
Süleymanoğlu, N., et al. (2023). New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. Russian Journal of Physical Chemistry A. Available from: [Link]
-
Mahalakshmi, C. M., et al. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica. Available from: [Link]
-
LibreTexts. (2022). 5.4: The 1H-NMR experiment. Chemistry LibreTexts. Available from: [Link]
-
James, T. D. (2014). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available from: [Link]
-
Sun, Y., et al. (2019). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Atmosphere. Available from: [Link]
-
Furniss, A. R. D., et al. (2014). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. Available from: [Link]
-
EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY - eGyanKosh. Available from: [Link]
-
FTIR spectra of Imidazole. - ResearchGate. Available from: [Link]
-
Corral-Escobar, C., et al. (2020). Aqueous Phase Formation of Imidazoles from Dicarbonyls and Amines. Atmosphere. Available from: [Link]
-
Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry. Available from: [Link]
-
FTIR spectra of imidazole, ZnImCP and S-ZnImCPs - ResearchGate. Available from: [Link]
-
Lakhera, S., et al. (2023). Investigation of nonlinear optical responses of organic derivative of imidazole: imidazole-2-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]
-
Electrospray ionization - Wikipedia. Available from: [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
Clark, J. (2014). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]
-
Chen, H., et al. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry. Available from: [Link]
-
Trivedi, M. K., et al. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research. Available from: [Link]
-
Imidazole - Optional[UV-VIS] - Spectrum - SpectraBase. Available from: [Link]
-
LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Imidazole(288-32-4) 13C NMR spectrum [chemicalbook.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. mdpi.com [mdpi.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. kinteksolution.com [kinteksolution.com]
- 16. shimadzu.com [shimadzu.com]
- 17. eng.uc.edu [eng.uc.edu]
- 18. pelletpressdiesets.com [pelletpressdiesets.com]
- 19. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. researchgate.net [researchgate.net]
- 23. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Imidazole Derivatives as Therapeutic Agents
The imidazole scaffold, a five-membered heterocyclic aromatic ring with two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, make it a versatile pharmacophore for interacting with a wide array of biological targets.[3][4] This guide provides a comparative analysis of substituted imidazole derivatives across several key therapeutic areas, supported by experimental data and detailed protocols to assist researchers in the field of drug discovery and development.
I. Anticancer Activity: Targeting the Engines of Malignancy
Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival.[5][6] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like kinases and topoisomerases to the disruption of microtubule dynamics.[7][8]
Comparative Efficacy Against Cancer Cell Lines
The in vitro cytotoxic activity of various imidazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison. A lower IC50 value indicates greater potency.
| Compound ID | Core Structure | Key Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Benzimidazole-sulfonamide | Substituted pyrazole at C2 | MCF-7 (Breast) | 0.17 | [9] |
| 2 | Imidazole | 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl) | NUGC-3 (Gastric) | 0.05 | [5] |
| 3 | Imidazole | Arylidene with 4-F-phenyl substitution | NUGC-3 (Gastric) | 0.05 | [5] |
| 4 | Benzimidazole-cinnamide | - | A549 (Lung) | 0.29 | [9] |
| 5 | Substituted Xanthine | - | MCF-7 (Breast) | 0.8 | [9] |
| 6 | 1H-imidazole[4,5-f][1][10]phenanthroline | - | HCT116 (Colon) | 1.74 | [7] |
| 7 | Trisubstituted-imidazole | - | MCF-7 (Breast) | 2.22 | [11] |
| 8 | 2-phenyl benzimidazole | - | MCF-7 (Breast) | 3.37 | [11] |
| 9 | Benzotriazole-imidazol-2-thione | - | HCT-116 (Colon) | 2.63 | [11] |
| 10 | Thiazole-benzimidazole | - | MCF-7 (Breast) | 5.96 | [11] |
| 11 | Imidazole-dicarboxamide | - | HepG2 (Liver) | >10 | [2] |
| 12 | Kim-161 | Substituted imidazole | T24 (Bladder) | 56.11 | [6] |
| 13 | Kim-111 | Substituted imidazole | T24 (Bladder) | 67.29 | [6] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals that substitutions on the imidazole ring significantly impact anticancer activity. For instance, the fusion of a benzimidazole core with a sulfonamide and a pyrazole ring (Compound 1) results in very high potency against breast cancer cells.[9] Similarly, the introduction of bulky aromatic groups, such as in Compounds 2 and 3, leads to potent activity against gastric cancer cells.[5] The position and nature of substituents play a critical role; for example, electron-withdrawing groups on a phenyl ring attached to the imidazole core have been shown to enhance cytotoxicity.[5]
Signaling Pathway Inhibition
A key mechanism by which imidazole derivatives exert their anticancer effects is through the inhibition of signaling pathways critical for cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.
Caption: Imidazole derivatives can inhibit the PI3K/AKT/mTOR signaling pathway at multiple points.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
RPMI-1640 or DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (imidazole derivatives)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Dissolve the test compounds in DMSO to prepare stock solutions, which are then serially diluted with the culture medium. Treat the cells with various concentrations of the compounds and incubate for 48-72 hours.[7]
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).
-
Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO) into each well.
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator. Check for complete solubilization of the purple formazan crystals and measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
II. Antimicrobial and Antifungal Activity: Combating Infectious Diseases
Imidazole derivatives, particularly the azole antifungals, have long been a mainstay in the treatment of fungal infections.[12] Their mechanism of action primarily involves the inhibition of lanosterol 14α-demethylase, an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] More recently, their antibacterial potential is also being actively explored.[11]
Comparative Efficacy Against Microbial Strains
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.
| Compound ID | Key Substituents | Microbial Strain | MIC (µg/mL) | Reference |
| HL1 | - | Staphylococcus aureus | 625 | [1][13] |
| HL1 | - | MRSA | 1250 | [1][13] |
| HL2 | - | Staphylococcus aureus | 625 | [1][13] |
| HL2 | - | MRSA | 625 | [1][13] |
| HL2 | - | Escherichia coli | 2500 | [1] |
| 3b | Imidazolium salt from L-phenylalanine | Bacillus subtilis | 4 | [8] |
| 3b | Imidazolium salt from L-phenylalanine | Escherichia coli | 128 | [8] |
| Compound 31 | Imidazole with 2,4-dienone motif | Candida albicans (Fluconazole-resistant) | 8 | [14] |
| Compound 42 | Imidazole with 2,4-dienone motif | Candida albicans (Fluconazole-resistant) | 8 | [14] |
| Compound 2k | Bromo-thienyl imidazole | Mycobacterium tuberculosis | 4-16 | [15] |
| Compound 2l | Chloro-thienyl imidazole | Mycobacterium tuberculosis | 4-16 | [15] |
Analysis of Structure-Activity Relationships (SAR):
The antimicrobial and antifungal activity is highly dependent on the substitution pattern. For instance, the imidazolium salt derivative (Compound 3b) shows significantly higher activity against Gram-positive bacteria compared to Gram-negative bacteria.[8] The presence of a 2,4-dienone motif in Compounds 31 and 42 confers potent activity against fluconazole-resistant Candida albicans.[14] Halogenated thienyl imidazole derivatives (Compounds 2k and 2l) have demonstrated promising antitubercular activity.[15]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Test microorganism
-
Antimicrobial agent (imidazole derivative)
-
Sterile 96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard.[16]
-
Serial Dilution: Prepare a two-fold serial dilution of the antimicrobial agent in MHB in the wells of a 96-well plate.[10]
-
Inoculation: Inoculate each well with the standardized bacterial or fungal suspension.[16]
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).[17]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
III. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases. Imidazole derivatives have emerged as promising anti-inflammatory agents, with mechanisms that include the inhibition of pro-inflammatory enzymes and cytokines.[3]
Comparative Efficacy in In Vivo Models
The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.
| Compound ID | Key Substituents | Animal Model | Dose | % Inhibition of Edema | Reference |
| I33 | Novel imidazole derivative | Rat | - | - | [3] |
| I35 | Di-substituted imidazole | Rat | - | 49.58 - 58.02 | [3] |
| I36 | Tri-substituted imidazole | Rat | - | 49.58 - 58.02 | [3] |
| X10 | Imidazopyridine | Mouse | 10 µM | 64.8% (TNF-α), 81.4% (IL-6) | [16] |
| X12 | Imidazopyridine | Mouse | 15 mg/kg | Significant protection from septic death | [16] |
Analysis of Structure-Activity Relationships (SAR):
The anti-inflammatory activity is influenced by the nature and position of substituents on the imidazole ring. For example, imidazopyridine derivatives (Compounds X10 and X12) have shown excellent inhibition of inflammatory cytokines like TNF-α and IL-6.[16] The degree of substitution also plays a role, with di- and tri-substituted imidazoles (Compounds I35 and I36) demonstrating significant edema inhibition.[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a common method for evaluating the in vivo anti-inflammatory activity of test compounds.
Materials:
-
Wistar rats
-
Carrageenan (1% in saline)
-
Test compound (imidazole derivative)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the test compound or vehicle to the rats, typically intraperitoneally or orally.[18]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13][18]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
IV. Antiviral Activity: A New Frontier
The emergence of viral diseases necessitates the development of novel antiviral agents. Imidazole derivatives are being investigated for their potential to inhibit the replication of various viruses, including HIV, HCV, and Dengue virus.[19][20]
Comparative Efficacy Against Viral Targets
The antiviral activity is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
| Compound ID | Key Substituents | Virus | Assay | EC50/IC50 (µM) | Reference |
| 29e | Imidazole thioacetanilide | HIV-1 | - | 0.18 | [20] |
| 29b | Imidazole thioacetanilide | HIV-1 | - | 0.20 | [20] |
| 8c | Imidazole 4,5-dicarboxamide | Dengue Virus (DENV) | Replicon | 1.93 | [20] |
| 8b | Imidazole 4,5-dicarboxamide | Yellow Fever Virus (YFV) | Replicon | 1.85 | [20] |
| 15d | Imidazole-coumarin conjugate | Hepatitis C Virus (HCV) | - | 5.1 | [20] |
| 15b | Imidazole-coumarin conjugate | Hepatitis C Virus (HCV) | - | 7.2 | [20] |
| 27b | Imidazole sulfate | HIV | - | 109 | [20] |
Analysis of Structure-Activity Relationships (SAR):
The antiviral potency of imidazole derivatives is highly dependent on their specific chemical structures. For example, imidazole thioacetanilide derivatives (Compounds 29e and 29b) exhibit potent anti-HIV-1 activity.[20] The hydrophobicity of the aryl group attached to the imidazole moiety has been shown to be crucial for binding affinity.[20] Imidazole-coumarin conjugates, such as Compound 15d, have demonstrated significant anti-HCV activity.[20]
V. Synthesis of Key Imidazole Scaffolds
The versatility of the imidazole core allows for the synthesis of a vast library of derivatives. Below are workflows for the synthesis of some fundamental and commercially important imidazole-containing compounds.
Synthesis of 2,4,5-Triphenyl-1H-imidazole
A common method for the synthesis of tri-substituted imidazoles is the Radziszewski synthesis.
Caption: General workflow for the synthesis of 2,4,5-Triphenyl-1H-imidazole.
Experimental Procedure (Example):
-
A mixture of benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (2 mmol) in glacial acetic acid is refluxed for 1-2 hours.[2]
-
After cooling, the reaction mixture is poured into water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.[2]
Synthesis of Clotrimazole
Clotrimazole is a widely used antifungal medication.
Experimental Procedure (Example):
-
(o-Chlorophenyl)diphenylmethyl chloride (trityl chloride) is reacted with imidazole in a suitable solvent like acetonitrile in the presence of a base such as triethylamine.[1]
-
The reaction mixture is heated, and after completion, it is cooled to allow for crystallization of the product.
-
The crude product is filtered, washed, and can be further purified by recrystallization.[1]
Synthesis of Ketoconazole
Ketoconazole is another important azole antifungal agent.
Experimental Procedure (Example):
-
The synthesis of ketoconazole is a multi-step process that typically involves the reaction of a piperazine derivative with a suitably substituted dioxolane intermediate.[11]
-
The final step is a condensation reaction, often carried out in a suitable solvent with a base to facilitate the reaction.[3]
-
Purification is typically achieved through recrystallization from a solvent like ethanol.[3]
VI. Conclusion and Future Perspectives
The imidazole scaffold continues to be a highly privileged structure in the design of novel therapeutic agents. The vast chemical space that can be explored through the derivatization of the imidazole ring offers immense opportunities for the development of more potent and selective drugs. Future research will likely focus on the synthesis of novel imidazole hybrids, the exploration of new biological targets, and the use of computational methods to guide the design of next-generation imidazole-based therapeutics. The comparative data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
VII. References
-
Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (URL: [Link])
-
Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. (URL: [Link])
-
Imidazoles as potential anticancer agents. (URL: [Link])
-
The minimum inhibitory concentration (MIC) of imidazole derivatives... (URL: [Link])
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (URL: [Link])
-
Review of pharmacological effects of imidazole derivatives. (URL: [Link])
-
Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (URL: [Link])
-
MIC Determination By Microtitre Broth Dilution Method. (URL: [Link])
-
Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. (URL: [Link])
-
In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (URL: [Link])
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (URL: [Link])
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (URL: [Link])
-
The Role of Imidazole Derivatives in Modern Drug Discovery. (URL: [Link])
-
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (URL: [Link])
-
Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (URL: [Link])
-
Synthesis of Ketoconazole Impurity by novel method. (URL: [Link])
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (URL: [Link])
-
Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (URL: [Link])
-
Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach. (URL: [Link])
-
MTT Assay Protocol. (URL: [Link])
-
Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sctunisie.org [sctunisie.org]
- 3. CN104447711A - Method for synthesizing ketoconazole - Google Patents [patents.google.com]
- 4. japsonline.com [japsonline.com]
- 5. inotiv.com [inotiv.com]
- 6. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Ketoconazole Derivatives -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 15. m.youtube.com [m.youtube.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Method for synthesizing ketoconazole - Eureka | Patsnap [eureka.patsnap.com]
- 20. protocols.io [protocols.io]
A Comparative Crystallographic Analysis of Benzimidazole-5-Carboxylic Acid Derivatives: Unveiling Structure-Function Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, benzimidazole derivatives stand out as a "privileged scaffold" due to their remarkable therapeutic versatility, exhibiting a wide array of biological activities including anticancer, antimicrobial, and antiviral properties.[1] The spatial arrangement of atoms within these molecules, dictated by their crystal structure, is paramount in defining their interaction with biological targets and, consequently, their efficacy. This guide provides a comparative analysis of the X-ray crystal structures of key benzimidazole-5-carboxylic acid derivatives, offering insights into how subtle modifications to the molecular architecture can influence their physicochemical properties and potential as therapeutic agents.
The Significance of Crystallographic Insight in Drug Design
The three-dimensional structure of a molecule, determined with high precision by single-crystal X-ray diffraction, provides an invaluable roadmap for drug design and development. It allows for the detailed examination of bond lengths, bond angles, and, crucially, the intermolecular interactions that govern how molecules pack in a solid state and interact with biological macromolecules. For benzimidazole-5-carboxylic acid derivatives, understanding their crystal structures can elucidate the conformational preferences of the molecule, the orientation of key functional groups, and the potential for hydrogen bonding and π-π stacking interactions, all of which are critical for target binding and biological activity.
Comparative Crystal Structure Analysis: A Tale of Two Derivatives
To illustrate the profound impact of molecular substitution on the crystal packing and conformation of benzimidazole-5-carboxylic acid derivatives, we will compare the crystal structures of two closely related compounds: 1-(phenylmethyl)-2-(4-methoxyphenylmethyl)-1H-benzimidazole-5-carboxylic acid (Derivative I) and 1,2-di-(phenylmethyl)-1H-benzimidazole-5-carboxylic acid (Derivative II) .[2]
The crystal structures of both derivatives have been determined by single-crystal X-ray diffraction, revealing key differences in their solid-state arrangement.[2]
| Crystallographic Parameter | Derivative I (C23H20N2O3) | Derivative II (C22H18N2O2) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 2 1/c | C 2/c |
| R-factor | 0.041 | 0.070 |
| Benzimidazole Ring | Planar | Planar |
| Dihedral Angle (Phenyl ring at N1 to Benzimidazole) | 88.5(1)° | 95.0(2)° |
| Dihedral Angle (Phenyl/Methoxyphenyl ring at C2 to Benzimidazole) | 103.8(1)° | 105.1(2)° |
Table 1: Comparative Crystallographic Data for Derivatives I and II.[2]
A salient feature in both structures is the planarity of the benzimidazole ring system.[2] However, the orientation of the substituent groups at the N1 and C2 positions differs significantly. In Derivative I, the phenyl ring at the N1 position is almost perpendicular to the benzimidazole core, with a dihedral angle of 88.5(1)°.[2] The 4-methoxyphenylmethyl group at the C2 position is also twisted out of the plane of the benzimidazole ring.[2] Similarly, in Derivative II, both phenylmethyl groups at the N1 and C2 positions adopt a non-coplanar orientation with respect to the central benzimidazole scaffold.[2]
These twisted conformations have significant implications for the overall shape of the molecules and their potential to engage in specific intermolecular interactions. The near-perpendicular arrangement of the phenyl rings prevents a fully extended planar structure, which can influence how the molecules pack in the crystal lattice and how they fit into the binding pockets of biological targets.
The Role of Intermolecular Interactions in Crystal Packing
The stability of a crystal lattice is dictated by a network of intermolecular interactions. In the case of benzimidazole-5-carboxylic acid derivatives, hydrogen bonding involving the carboxylic acid group and the nitrogen atoms of the imidazole ring, as well as π-π stacking between the aromatic rings, are the primary forces governing the crystal packing.
The co-crystallization of benzimidazole derivatives with other carboxylic acids has been shown to generate diverse 3D supramolecular networks through intermolecular hydrogen bonding and π-π interactions.[3] These interactions are crucial for the stability of the crystal structure and can influence properties such as solubility and bioavailability.
Experimental Protocols
Synthesis of Benzimidazole-5-Carboxylic Acid Derivatives
The synthesis of benzimidazole derivatives can be achieved through several methods, with the condensation of o-phenylenediamines with carboxylic acids or aldehydes being the most common approach.[4]
General Procedure for Conventional Synthesis from o-Phenylenediamine and a Carboxylic Acid: [1]
-
A mixture of o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1 equivalent) is heated in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[1]
-
The reaction is typically carried out in a high-boiling solvent like toluene and refluxed for several hours.[1]
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent.
Microwave-Assisted Synthesis: [5]
-
In a microwave-safe vessel, o-phenylenediamine (1 equivalent) and the carboxylic acid or aldehyde (1-1.2 equivalents) are combined, often in the presence of a catalyst and a minimal amount of a high-boiling solvent or under solvent-free conditions.[4][5]
-
The sealed vessel is subjected to microwave irradiation at a specific temperature and power for a short duration (typically 1-15 minutes).[4]
-
After cooling, the product is isolated and purified as in the conventional method.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.
General Protocol for Crystallization by Slow Evaporation:
-
Dissolve the purified benzimidazole-5-carboxylic acid derivative in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.
-
Monitor the container for the formation of single crystals over several days to weeks.
Structure-Activity Relationship: Connecting Conformation to Biological Function
The antiproliferative activity of benzimidazole derivatives has been well-documented, with some benzimidazole-5-carboxylic acid derivatives showing the ability to induce cell death in leukemic cells.[6] The specific conformation and electronic properties of these molecules, as revealed by their crystal structures, are key to their biological activity.
The twisted conformations observed in Derivatives I and II, for example, present a three-dimensional shape that may be complementary to the binding site of a target protein. The carboxylic acid moiety is a key functional group that can participate in hydrogen bonding with amino acid residues in a protein's active site. The orientation of this group, as determined by the overall molecular conformation, is therefore critical for effective binding.
Conclusion
The X-ray crystal structures of benzimidazole-5-carboxylic acid derivatives provide a wealth of information that is indispensable for understanding their structure-function relationships. The comparative analysis of closely related derivatives highlights how subtle changes in substitution can lead to significant differences in their three-dimensional structures and intermolecular interactions. This knowledge is fundamental for the rational design of new and more potent therapeutic agents based on the versatile benzimidazole scaffold.
References
-
Özbey, S., İde, S., & Kendi, E. (1998). The crystal and molecular structure of two benzimidazole derivatives: 1-(phenylmethyl)-2-(4-methoxyphenylmethyl)-1H-benzimidazole-5-carboxylic acid (I) and 1,2-di-(phenylmethyl)-1H-benzimidazole-5-carboxylic acid (II). Journal of Molecular Structure, 442(1–3), 23–30. [Link]
-
Faizi, M., et al. (2017). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 996–1001. [Link]
-
Xia, Z., et al. (2012). Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid: Syntheses, structures and spectroscopic properties. CrystEngComm, 14(24), 8569-8577. [Link]
-
Chen, Y., et al. (2022). The crystal structure of 1H-benzimidazole-2-carboxamide, C8H7N3O. Zeitschrift für Kristallographie - New Crystal Structures, 237(3), 459-461. [Link]
-
Request PDF | Co-crystallization of a benzimidazole derivative with carboxylic acids. (n.d.). ResearchGate. [Link]
-
Tahir, M. N., et al. (2016). Ethyl 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate. IUCrData, 1(11), x161744. [Link]
-
Kadhim, A. J., & Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 473-481. [Link]
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. [Link]
-
Mickevičienė, K., Voskienė, A., & Mickevičius, V. (2014). Synthesis of some 1- and 2-carboxyalkyl substituted benzimidazoles and their derivatives. Chemija, 25(2). [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Basuri, P., et al. (2018). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science, 9(19), 4446–4450. [Link]
-
Certo, A., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1716. [Link]
-
Gowda, N. R. T., et al. (2009). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. European journal of medicinal chemistry, 44(9), 3574–3581. [Link]
Sources
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. sci-hub.ru [sci-hub.ru]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic Acid
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe and environmentally responsible disposal of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid (CAS No. 403479-30-1).[1][2] The procedures outlined here are synthesized from established laboratory safety principles and regulatory standards, ensuring a self-validating system for your laboratory's chemical hygiene plan.
Part 1: Hazard Characterization and Assessment
Before initiating any disposal procedure, a thorough hazard assessment is paramount. This proactive step is the foundation of a safe disposal plan.
1.1. Presumptive Hazard Identification: Based on structurally similar compounds, this compound should be handled as a substance that is potentially:
1.2. Incompatibility Assessment: To prevent dangerous reactions within a waste container, it is crucial to segregate this compound from incompatible materials.[11][12] Based on the functional groups present, avoid mixing this waste with:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[8][9]
-
Strong Bases: The carboxylic acid group will react, potentially generating heat.
-
Strong Acids, Acid Anhydrides, and Acid Chlorides: The imidazole ring and other functional groups may react unpredictably.[8][9]
The methylsulfanyl (-SCH3) group introduces sulfur into the molecule. Upon combustion or decomposition, this can form sulfur oxides (SOx), which are environmental pollutants. This underscores the need for disposal via high-temperature incineration by a licensed facility.[13][14]
| Potential Hazard | Rationale based on Chemical Structure | Primary Precaution |
| Skin/Eye Irritation | Imidazole and carboxylic acid moieties are common in irritant compounds.[5][6] | Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[9] |
| Toxicity | Heterocyclic compounds can be biologically active and potentially toxic.[15] | Avoid ingestion, inhalation, and skin contact. Handle in a well-ventilated area or fume hood.[8][9] |
| Reactivity | Presence of acidic (carboxylic acid) and basic (imidazole) centers. | Segregate from incompatible waste streams, particularly strong oxidizers and bases.[12][16] |
| Environmental | Contains sulfur, which can form SOx upon incineration. | Disposal must be handled by a licensed hazardous waste facility equipped for such compounds.[17] |
Part 2: Step-by-Step Disposal Protocol
This protocol provides a clear workflow from the point of generation to final pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing appropriate PPE.[14]
-
Eye Protection: Chemical safety goggles are mandatory.[18]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.[7]
-
Protective Clothing: A lab coat and closed-toe shoes are required.[9]
Step 2: Waste Container Selection and Labeling The integrity of the disposal process begins with the container.
-
Select a Compatible Container: Use a sturdy, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container material is compatible with the chemical.[11][15][19][20]
-
Pre-label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[11][13] This label must be completed with the following information as required by the EPA and OSHA:[13][16][21]
Step 3: Waste Segregation and Accumulation Proper segregation is critical to prevent dangerous chemical reactions.[12][16][22]
-
Designate a Satellite Accumulation Area (SAA): This is the area in your lab where the waste is generated and collected. It must be at or near the point of generation and under the control of the operator.[13]
-
Segregate Incompatibles: Store the waste container in secondary containment (such as a plastic tub) to contain any potential leaks.[11][20][23] This secondary container must be physically separate from containers holding incompatible materials like strong oxidizers or bases.[11][12][23]
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.[20][24]
Step 4: Managing Different Forms of Waste
-
Solid Waste:
-
Collect pure or excess solid this compound directly into the labeled hazardous waste container.
-
Use dedicated spatulas or tools for transfer. Decontaminate these tools after use or dispose of them as contaminated debris.
-
-
Contaminated Lab Debris:
-
Items such as gloves, weigh boats, or paper towels with trace contamination should be collected in a separate, clearly labeled container for "Chemically Contaminated Material."[12] Do not place these in regular trash.
-
Chemically contaminated sharps (needles, razor blades, broken glass) must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.[12][14][23]
-
-
Solutions:
-
Collect solutions containing the compound in a compatible liquid waste container.
-
Do not mix with other solvent waste streams unless you have confirmed compatibility. For example, do not mix with waste streams containing strong oxidizing acids.[23]
-
Never overfill liquid waste containers; leave at least 10% headspace to allow for expansion.[15]
-
Step 5: Arranging for Disposal Laboratory personnel are not authorized to dispose of hazardous chemicals directly.[11]
-
Contact Your EHS Department: Once the waste container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[19] They are responsible for the compliant consolidation, storage, and transfer of waste to a licensed disposal facility.[9]
-
Adhere to Institutional Policies: Your institution will have specific procedures and timelines for waste pickup that must be followed.[19][20]
Part 3: Disposal Workflow Diagram and Final Considerations
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Authority and Trustworthiness: This guide is based on general principles of laboratory safety and hazardous waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[25][26][27] However, the final authority on chemical disposal rests with your institution's EHS department. They are equipped with knowledge of local, state, and federal regulations that govern your specific location.[24][27][28] Always consult your institution's Chemical Hygiene Plan and EHS personnel for guidance.[26][29] By following these steps, you contribute to a culture of safety, protect the environment, and ensure the integrity of your research operations.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Properly Managing Chemical Waste in Labor
- Laboratory Waste Management. Environmental Marketing Services.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Hazardous Waste Disposal Guide. Northwestern University Research Safety.
- Chemical and Hazardous Waste. Harvard Environmental Health and Safety.
- H&S Section 6: Hazardous Materials Recycling & Disposal. University of California, Berkeley, College of Chemistry.
- OSHA Compliance For Labor
- Chemical Waste Disposal for Labor
- Imidazole Standard Operating Procedure.
- Imidazole Safety and Handling. University of Washington.
- Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG.
- Safety Measures for Hazardous Chemicals in Hospital Labor
- Prudent Disposal of Imidazo[4,5-d]imidazole: A Guide for Labor
- Safety D
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
- Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager.
- Safety Data Sheet: 1-Methyl-1H-benzimidazole-5-carboxylic acid. Fisher Scientific.
- Safety Data Sheet: 1H-Benzimidazole-5-carboxylic acid. Fisher Scientific.
- Safety Data Sheet: 1-Methyl-1H-imidazole-5-carboxylic acid. Fisher Scientific.
- Best Practices for Hazardous Waste Disposal. AEG Environmental.
- Laboratory Safety Guidance.
- Guidelines for the Disposal of Sulphur Containing Solid Waste. Alberta Environment.
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- This compound Product Description. ChemicalBook.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. Missouri University of Science and Technology.
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Safety D
- Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Alberta Environment.
- 1-BENZYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID Safety D
- MSDS of 1-Benzyl-1H-imidazole-5-carboxaldehyde. Okchem.
- This compound | CAS 403479-30-1.
Sources
- 1. 403479-30-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. capotchem.cn [capotchem.cn]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. chemos.de [chemos.de]
- 11. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 12. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. usbioclean.com [usbioclean.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. needle.tube [needle.tube]
- 17. open.alberta.ca [open.alberta.ca]
- 18. echemi.com [echemi.com]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
- 20. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 21. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 22. emsllcusa.com [emsllcusa.com]
- 23. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 24. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 25. epa.gov [epa.gov]
- 26. osha.gov [osha.gov]
- 27. youtube.com [youtube.com]
- 28. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 29. md.rcm.upr.edu [md.rcm.upr.edu]
Navigating the Safe Handling of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, a compound of interest in modern pharmaceutical development. Moving beyond a simple checklist, this document explains the rationale behind each procedural step, ensuring a culture of safety and excellence in your laboratory.
I. Hazard Analysis: Understanding the Compound's Profile
The primary hazards associated with this compound can be extrapolated from related imidazole and carboxylic acid derivatives. These include:
-
Skin and Eye Irritation/Damage: Imidazole and its derivatives are known to cause skin irritation and serious eye damage.[1][2][3] Carboxylic acids can also be corrosive or irritating to the skin and eyes.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][3]
-
Harmful if Swallowed: Oral toxicity is a potential hazard, as seen in similar compounds.[1][3][5]
-
Reactivity: This compound is likely incompatible with strong oxidizing agents and strong bases.[4][5]
Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield. | Provides protection against splashes and airborne particles. A face shield offers a broader barrier of protection for the entire face.[6] |
| Hand Protection | Double-gloving with nitrile gloves. | The inner glove provides a second barrier in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals. For prolonged contact or when handling larger quantities, consider heavier-duty gloves.[7][8] |
| Body Protection | A lab coat is the minimum requirement. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat. | Protects skin and personal clothing from contamination.[7] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4][9] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[6] | Prevents inhalation of potentially harmful dust or vapors.[6] |
PPE Selection Workflow
Caption: PPE selection workflow based on task-specific hazards.
III. Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal minimizes risks and ensures regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][4] All necessary PPE should be inspected and worn correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[4][9] Use appropriate tools (spatulas, etc.) to avoid direct contact.
-
Solution Preparation: When dissolving the compound, always add the solid to the solvent slowly. If using an acidic or basic solvent, be mindful of potential exothermic reactions.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate all work surfaces.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5]
Spill Management
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material compatible with acids and organic compounds.
-
Collect: Carefully sweep or scoop up the contained material into a designated, labeled waste container.[1] Avoid generating dust.[1][3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent.
IV. Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, paper towels, and absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a designated, labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[3][5] Contact your institution's environmental health and safety department for specific guidance.
V. Conclusion: Fostering a Culture of Safety
The responsible handling of novel chemical compounds is the cornerstone of innovative and ethical research. By understanding the potential hazards of this compound and adhering to the rigorous safety protocols outlined in this guide, you can protect yourself, your team, and the integrity of your scientific endeavors. This commitment to safety not only ensures compliance but also builds a foundation of trust and excellence within the scientific community.
VI. References
-
1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved from
-
MSDS of 1-Benzyl-1H-imidazole-5-carboxaldehyde. (2008, November 4). Retrieved from
-
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from
-
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from
-
Safety Data Sheet: Imidazole - Carl ROTH. (n.d.). Retrieved from
-
SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24). Retrieved from
-
SAFETY DATA SHEET. (2018, January 23). Retrieved from
-
What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7). Retrieved from
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Retrieved from
-
Imidazole - SAFETY DATA SHEET. (2010, February 4). Retrieved from
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Retrieved from
-
SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6). Retrieved from
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Retrieved from
-
Reaction strategies for synthesis of imidazole derivatives: a review - ResearchGate. (2025, August 6). Retrieved from
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). Retrieved from
-
Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG. (n.d.). Retrieved from
-
Protective Equipment - American Chemistry Council. (n.d.). Retrieved from
-
Removing imidazole in a workup? : r/chemistry - Reddit. (2017, May 26). Retrieved from
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. carlroth.com [carlroth.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. leelinework.com [leelinework.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. lookchem.com [lookchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
